molecular formula C46H84N7O17P3S B15597919 16-Methyltetracosanoyl-CoA

16-Methyltetracosanoyl-CoA

Cat. No.: B15597919
M. Wt: 1132.2 g/mol
InChI Key: KJMUMPMUEKYENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-Methyltetracosanoyl-CoA is a useful research compound. Its molecular formula is C46H84N7O17P3S and its molecular weight is 1132.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H84N7O17P3S

Molecular Weight

1132.2 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-methyltetracosanethioate

InChI

InChI=1S/C46H84N7O17P3S/c1-5-6-7-8-17-20-23-34(2)24-21-18-15-13-11-9-10-12-14-16-19-22-25-37(55)74-29-28-48-36(54)26-27-49-44(58)41(57)46(3,4)31-67-73(64,65)70-72(62,63)66-30-35-40(69-71(59,60)61)39(56)45(68-35)53-33-52-38-42(47)50-32-51-43(38)53/h32-35,39-41,45,56-57H,5-31H2,1-4H3,(H,48,54)(H,49,58)(H,62,63)(H,64,65)(H2,47,50,51)(H2,59,60,61)

InChI Key

KJMUMPMUEKYENL-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Synthesis of 16-Methyltetracosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for 16-Methyltetracosanoyl-CoA, an iso-branched very-long-chain fatty acyl-CoA. The document details the enzymatic reactions, precursor molecules, and regulatory aspects of this biosynthetic route. It is intended to serve as a valuable resource for researchers in lipid metabolism, drug discovery, and related fields.

Introduction to Branched-Chain Fatty Acid Synthesis

Branched-chain fatty acids (BCFAs) are important constituents of cellular lipids in various organisms, influencing membrane fluidity and participating in signaling pathways. The synthesis of iso-branched fatty acids, such as 16-methyltetracosanoic acid, initiates with a primer derived from the catabolism of branched-chain amino acids, followed by a series of elongation cycles.

The this compound Synthesis Pathway

The synthesis of this compound is a multi-step process that occurs primarily in the endoplasmic reticulum. It can be divided into two main stages: initiation with a branched-chain primer and subsequent elongation by the fatty acid elongase (FAE) complex.

Initiation: The Role of Leucine Catabolism

The precursor for the iso-branched structure of 16-methyltetracosanoic acid is isovaleryl-CoA, which is derived from the catabolism of the branched-chain amino acid, leucine.[1] This initial step provides the characteristic methyl branch at the antepenultimate carbon of the fatty acid chain.

Elongation: The Fatty Acid Elongase (FAE) Complex

The elongation of the initial isovaleryl-CoA primer is carried out by the fatty acid elongase (FAE) complex, a multi-enzyme system located in the endoplasmic reticulum membrane. This complex catalyzes a four-step cycle, adding two carbons from malonyl-CoA in each round. The four key enzymes in this complex are:

  • β-ketoacyl-CoA synthase (KCS) : This is the rate-limiting enzyme that catalyzes the condensation of an acyl-CoA with malonyl-CoA. The substrate specificity of the KCS determines which acyl-CoAs are elongated. In mammals, this function is carried out by the ELOVL (Elongation of Very Long Chain Fatty Acids) family of proteins.

  • β-ketoacyl-CoA reductase (KAR) : Reduces the β-ketoacyl-CoA intermediate.

  • β-hydroxyacyl-CoA dehydratase (HCD) : Dehydrates the β-hydroxyacyl-CoA intermediate.

  • Enoyl-CoA reductase (ECR) : Reduces the enoyl-CoA intermediate to a saturated acyl-CoA, which is two carbons longer than the starting acyl-CoA.

Specific ELOVL Enzymes in this compound Synthesis

The synthesis of a C25 iso-branched fatty acid involves a sequential elongation process likely mediated by at least two different ELOVL enzymes due to their differing substrate specificities.

  • Initial Elongation by ELOVL3 : ELOVL3 exhibits high activity towards shorter-chain saturated and branched-chain acyl-CoAs.[2] It is responsible for the initial elongation cycles, extending the isovaleryl-CoA (iso-C5) primer to a medium-chain iso-acyl-CoA.

  • Final Elongation by ELOVL1 : As the iso-acyl-CoA chain becomes longer, particularly beyond C22, the elongation is predominantly taken over by ELOVL1.[2] ELOVL1 has a high affinity for very-long-chain acyl-CoAs and is crucial for the final elongation steps to produce this compound (iso-C25-CoA).[3][4]

The final product, 16-methyltetracosanoic acid, is then activated to this compound by a long-chain acyl-CoA synthetase.

Quantitative Data

Quantitative kinetic data for the enzymes involved in branched-chain fatty acid elongation is limited. The following table summarizes the available information on the key ELOVL enzymes.

EnzymeSubstrate(s)Product(s)Apparent KmApparent VmaxSource OrganismNotes
ELOVL3 iso-C17:0-CoA, anteiso-C17:0-CoAiso-C19:0 to iso-C23:0-CoA, anteiso-C19:0 to anteiso-C25:0-CoANot ReportedNot ReportedMouseHighly active toward C18 acyl-CoAs.[2][5]
ELOVL1 C22:0-CoA, C24:0-CoA, C26:0-CoAC24:0-CoA, C26:0-CoA, C28:0-CoANot ReportedNot ReportedHumanHighest activity toward C22:0-CoA.[3][4]

Experimental Protocols

In Vitro ELOVL Elongase Activity Assay

This protocol describes a method to measure the activity of ELOVL enzymes using a radiolabeled substrate.

Materials:

  • Microsomal fractions containing the ELOVL enzyme of interest

  • Acyl-CoA substrate (e.g., iso-C23:0-CoA)

  • [2-14C]Malonyl-CoA

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • NADPH

  • Stop solution (e.g., 60% ethanol)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and the acyl-CoA substrate.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the microsomal protein and [2-14C]malonyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Extract the fatty acyl-CoAs using a suitable organic solvent (e.g., hexane (B92381)/isopropanol).

  • Dry the organic phase and resuspend the residue.

  • Quantify the incorporated radioactivity using a scintillation counter.

GC-MS Analysis of 16-Methyltetracosanoic Acid

This protocol outlines the analysis of 16-methyltetracosanoic acid as its fatty acid methyl ester (FAME) derivative by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation (Transesterification):

  • To a dried lipid extract, add a solution of methanolic HCl or BF3-methanol.

  • Heat the mixture at 60-100°C for 1-2 hours.

  • After cooling, add water and extract the FAMEs with hexane.

  • Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

  • The hexane solution containing the FAMEs is ready for GC-MS analysis.

GC-MS Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C).

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 50-600.

Identification of the 16-methyltetracosanoate methyl ester is based on its retention time and mass spectrum, which will show a characteristic fragmentation pattern for a branched-chain FAME.

LC-MS/MS Analysis of this compound

This protocol describes the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5][6]

Sample Preparation:

  • Homogenize tissue or cells in a suitable extraction buffer.

  • Perform a solid-phase extraction (SPE) to enrich for acyl-CoAs.

  • Elute the acyl-CoAs and concentrate the eluate.

LC-MS/MS Parameters:

  • LC Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., ammonium (B1175870) hydroxide).

  • MS Ionization: Positive ion electrospray ionization (ESI+).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for this compound would need to be determined empirically.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_Leucine Leucine Catabolism cluster_Elongation Fatty Acid Elongation (Endoplasmic Reticulum) cluster_ELOVL3 ELOVL3-mediated Elongation cluster_FAE FAE Complex cluster_ELOVL1 ELOVL1-mediated Elongation cluster_Activation Activation Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA (iso-C5) alpha_KIC->Isovaleryl_CoA iso_C7 iso-Heptanoyl-CoA Isovaleryl_CoA->iso_C7 ELOVL3 (KCS) Malonyl_CoA Malonyl-CoA Malonyl_CoA->iso_C7 + C2 iso_C23 iso-Tricosanoyl-CoA Malonyl_CoA->iso_C23 + C2 iso_C17 iso-Heptadecanoyl-CoA iso_C7->iso_C17 Multiple Cycles KCR KCR HCD HCD ECR ECR iso_C17->iso_C23 ELOVL1 (KCS) iso_C25_acid 16-Methyltetracosanoic Acid iso_C23->iso_C25_acid Final Elongation Cycle LACS Long-chain Acyl-CoA Synthetase iso_C25_acid->LACS Final_Product This compound LACS->Final_Product

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Branched-Chain Fatty Acid Analysis

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Biological Sample (Tissue, Cells) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization LC_MSMS LC-MS/MS Analysis (for Acyl-CoAs) Extraction->LC_MSMS Direct analysis of Acyl-CoAs GC_MS GC-MS Analysis Derivatization->GC_MS Identification Compound Identification (Retention Time, Mass Spectrum) GC_MS->Identification LC_MSMS->Identification Quantification Quantification (Internal Standards) Identification->Quantification

Caption: Workflow for branched-chain fatty acid analysis.

Regulation of ELOVL3 and ELOVL1 Expression

Regulation_Pathway PPARa PPARα ELOVL3 ELOVL3 Gene PPARa->ELOVL3 activates LXR LXR SREBP1 SREBP-1 LXR->SREBP1 activates LXR->ELOVL3 represses ELOVL1 ELOVL1 Gene SREBP1->ELOVL1 activates Norepinephrine Norepinephrine Norepinephrine->ELOVL3 activates Glucocorticoids Glucocorticoids Glucocorticoids->ELOVL3 activates

References

An In-depth Technical Guide on 16-Methyltetracosanoyl-CoA in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

16-Methyltetracosanoyl-CoA is a C25 methyl-branched chain acyl-CoA ester. While specific research on this particular molecule is limited, its role can be inferred from the broader understanding of methyl-branched chain fatty acid (BCFA) metabolism. BCFAs are important components of cellular membranes, particularly in bacteria, and are also found in various mammalian tissues, playing roles in membrane fluidity, metabolic regulation, and cellular signaling. This guide synthesizes the available information on the metabolism of BCFAs and their CoA derivatives, providing a technical overview of their synthesis, degradation, and physiological significance, with a focus on the experimental methodologies used for their study.

Introduction to Branched-Chain Fatty Acids and their CoA Esters

Branched-chain fatty acids (BCFAs) are characterized by one or more methyl groups on their carbon backbone.[1] They are commonly found in bacteria, dairy products, and ruminant meats.[1][2] In humans, BCFAs are present in the gut microbiota and various tissues, where they contribute to unique physicochemical properties of membranes, such as maintaining fluidity at low temperatures.[2][3] The activation of BCFAs to their coenzyme A (CoA) esters, such as this compound, is a critical step that primes them for participation in various metabolic pathways.[4][5]

Metabolic Pathways Involving Branched-Chain Acyl-CoA Esters

The metabolism of branched-chain acyl-CoA esters involves both anabolic and catabolic pathways, primarily occurring in the mitochondria and peroxisomes.

Biosynthesis

The synthesis of BCFAs in plants involves the incorporation of branched-chain acyl groups derived from amino acids like valine, leucine, or isoleucine into specialized metabolites.[1] In mammals, the primary source of BCFAs is dietary intake and the metabolic activity of the gut microbiome. Once taken up by cells, long-chain fatty acids are activated to their acyl-CoA esters by acyl-CoA synthetases (ACSs).[5][6] This activation step is crucial for their subsequent metabolic fate.[6]

Catabolism: α-Oxidation and β-Oxidation

The degradation of methyl-branched chain fatty acids like 16-methyltetracosanoic acid (the precursor to this compound) presents a challenge to the standard β-oxidation pathway due to the presence of the methyl group.

  • α-Oxidation: For fatty acids with a methyl group at an odd-numbered carbon (like phytanic acid), the initial degradation step is α-oxidation, which occurs in peroxisomes.[7] This process removes one carbon atom from the carboxyl end, allowing the subsequent molecule to enter the β-oxidation pathway. The degradation of phytanic acid, a well-studied BCFA, involves its activation to phytanoyl-CoA, followed by hydroxylation and cleavage to yield pristanal (B217276) and formyl-CoA.[7][8]

  • β-Oxidation: Following any necessary initial steps like α-oxidation, the resulting acyl-CoA can be further degraded by peroxisomal β-oxidation.[7] This pathway generates acetyl-CoA, propionyl-CoA, and in the case of some BCFAs, isobutyryl-CoA.[8]

The regulation of these pathways is complex, involving the expression and activity of various enzymes, including acyl-CoA thioesterases (ACOTs), which hydrolyze acyl-CoAs to the free fatty acid and Coenzyme A, thereby modulating intracellular levels of these molecules.[9][10][11]

Cellular Localization

The enzymes responsible for fatty acid activation and metabolism are distributed across various cellular compartments. Acyl-CoA synthetases are found in the endoplasmic reticulum, mitochondria, and peroxisomes, reflecting their roles in both anabolic and catabolic processes.[4] The degradation of branched-chain fatty acids, particularly α-oxidation, is primarily localized to peroxisomes.[7][9]

Quantitative Data on Branched-Chain Fatty Acid Metabolism

ParameterMethodSample MatrixTypical Concentration/ValueReference
Limit of Detection (LOD) for BCFAsGC-MS---5–10 ng/mL[2]
Free Cytosolic Acyl-CoA ConcentrationVariousCytosolLow nanomolar range (< 200 nM)[12]

Experimental Protocols

The study of this compound and other BCFAs relies on sophisticated analytical techniques.

Protocol for Extraction and Analysis of Branched-Chain Fatty Acids by LC-MS/MS

This protocol provides a general framework for the analysis of BCFAs from biological samples.

1. Lipid Extraction:

  • Homogenize tissue or cell samples in a suitable solvent mixture (e.g., chloroform:methanol, 2:1 v/v).
  • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.
  • Dry the organic phase under a stream of nitrogen.

2. Saponification (Optional, for total fatty acid analysis):

  • Resuspend the dried lipid extract in a methanolic potassium hydroxide (B78521) solution.
  • Heat the mixture to hydrolyze ester linkages.
  • Acidify the solution and extract the free fatty acids with an organic solvent (e.g., hexane).

3. Derivatization (for GC-MS analysis):

  • To improve volatility for Gas Chromatography (GC), fatty acids are often derivatized to their fatty acid methyl esters (FAMEs) using reagents like BF3-methanol.[13]

4. LC-MS/MS Analysis:

  • Chromatography: Utilize a reverse-phase C18 column or a specialized column for isomer separation (e.g., Chiralpak IG-U for short/medium-chain BCFAs).[13][14] A gradient of acetonitrile (B52724) and water with a modifier like formic or phosphoric acid is commonly used.[15]
  • Mass Spectrometry: Employ a triple quadrupole or QTOF mass spectrometer with electrospray ionization (ESI) in negative ion mode for sensitive and specific detection of fatty acids.[3][14] Use multiple reaction monitoring (MRM) for targeted quantification, with specific precursor-to-product ion transitions for each BCFA. Isotope-labeled internal standards are used for accurate absolute quantification.[2]

Signaling Pathways and Logical Relationships

While a specific signaling pathway for this compound has not been elucidated, branched-chain fatty acids like phytanic acid are known to be involved in cellular signaling. For instance, phytanic acid can activate the G-protein-coupled receptor GPR40, leading to an increase in intracellular calcium levels.[16] The accumulation of phytanic acid is associated with several peroxisomal disorders, including Refsum disease, highlighting its biological importance.[7][16]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Sample->Homogenization LipidExtraction Lipid Extraction Homogenization->LipidExtraction Derivatization Derivatization (optional for GC-MS) LipidExtraction->Derivatization LC_MS LC-MS/MS or GC-MS Analysis LipidExtraction->LC_MS Derivatization->LC_MS DataProcessing Data Processing LC_MS->DataProcessing Quantification Quantification DataProcessing->Quantification

Caption: Experimental workflow for the analysis of branched-chain fatty acids.

bcfa_metabolism cluster_uptake Cellular Uptake & Activation cluster_catabolism Catabolism (Peroxisome) Dietary_BCFA Dietary BCFA Cell_Membrane Cell Membrane Dietary_BCFA->Cell_Membrane Intracellular_BCFA Intracellular BCFA Cell_Membrane->Intracellular_BCFA BCFA_CoA This compound Intracellular_BCFA->BCFA_CoA Acyl-CoA Synthetase Alpha_Oxidation α-Oxidation BCFA_CoA->Alpha_Oxidation Beta_Oxidation β-Oxidation Alpha_Oxidation->Beta_Oxidation Metabolites Acetyl-CoA, Propionyl-CoA Beta_Oxidation->Metabolites

Caption: Simplified overview of branched-chain fatty acid metabolism.

Conclusion and Future Directions

This compound is an understudied molecule within the broader class of branched-chain acyl-CoAs. Future research should focus on elucidating its specific metabolic pathways, the enzymes involved, and its potential role in cellular signaling and disease. The development of targeted analytical methods will be crucial for quantifying its levels in various biological matrices and for understanding its physiological and pathological significance. A deeper understanding of the metabolism of such unique fatty acids could open new avenues for therapeutic intervention in metabolic disorders.

References

The Pivotal Functions of Branched-Chain Very-Long-Chain Fatty Acyl-CoAs in Cellular Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain very-long-chain fatty acyl-CoAs (BC-VLCFA-CoAs) are critical intermediates in lipid metabolism, primarily derived from the breakdown of dietary phytanic acid and pristanic acid. Their metabolic pathways, centered in the peroxisome, are essential for preventing the toxic accumulation of their parent fatty acids. Deficiencies in the enzymes responsible for their degradation lead to severe, often debilitating, inherited metabolic disorders such as Refsum disease. Beyond their metabolic roles, BC-VLCFA-CoAs have emerged as important signaling molecules, acting as high-affinity ligands for nuclear receptors like PPARα, thereby influencing gene expression related to lipid homeostasis. This technical guide provides a comprehensive overview of the core functions of BC-VLCFA-CoAs, detailing their metabolic pathways, roles in disease, and signaling capacities. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a valuable resource for the scientific community.

Introduction

Branched-chain fatty acids (BCFAs) are characterized by one or more methyl groups along their acyl chain. When these fatty acids have chain lengths of 20 carbons or more, they are classified as very-long-chain fatty acids (VLCFAs). Once activated to their coenzyme A (CoA) esters, these molecules, termed branched-chain very-long-chain fatty acyl-CoAs (BC-VLCFA-CoAs), enter specific metabolic pathways. The most well-characterized BC-VLCFA-CoAs are phytanoyl-CoA and pristanoyl-CoA, which are derived from the dietary branched-chain fatty acids phytanic acid and pristanic acid, respectively. These compounds are primarily found in dairy products, meat from ruminant animals, and certain fish.[1]

The metabolism of BC-VLCFA-CoAs is crucial for maintaining cellular health. Due to the presence of a methyl group at the β-carbon of phytanic acid, it cannot be directly degraded by β-oxidation.[2] Instead, it undergoes α-oxidation in the peroxisome to yield pristanic acid, which is then amenable to peroxisomal β-oxidation.[3][4] Genetic defects in the enzymes involved in these pathways lead to the accumulation of phytanic acid and/or pristanic acid, resulting in a group of severe neurological disorders collectively known as peroxisomal disorders.[4]

In recent years, it has become evident that the functions of BC-VLCFA-CoAs extend beyond simple metabolic intermediates. They have been identified as potent signaling molecules, capable of activating nuclear receptors, most notably the peroxisome proliferator-activated receptor alpha (PPARα).[5][6] This interaction allows BC-VLCFA-CoAs to modulate the transcription of genes involved in lipid metabolism, thereby playing a role in cellular energy homeostasis.

This guide will delve into the core functions of BC-VLCFA-CoAs, providing a detailed examination of their metabolism, their implication in human disease, and their role in cellular signaling. We will present quantitative data on their accumulation in disease states, outline key experimental protocols for their study, and provide visual diagrams of the pertinent metabolic and signaling pathways.

Metabolism of Branched-Chain Very-Long-Chain Fatty Acyl-CoAs

The catabolism of the primary dietary branched-chain fatty acids, phytanic acid and pristanic acid, is a multi-step process that occurs predominantly within the peroxisomes. This process involves the activation of the fatty acids to their CoA esters, followed by a series of enzymatic reactions.

Alpha-Oxidation of Phytanoyl-CoA

Phytanic acid must first undergo a single round of α-oxidation to remove a single carbon atom and produce pristanic acid, which can then enter the β-oxidation pathway.

The initial step is the activation of phytanic acid to phytanoyl-CoA. This is followed by the hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, a reaction catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH) .[2][4] This enzyme is deficient in classical Refsum disease.[1][4] The subsequent steps involve the cleavage of 2-hydroxyphytanoyl-CoA to form pristanal (B217276) and formyl-CoA, and the oxidation of pristanal to pristanic acid.

Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) (Deficient in Refsum Disease) Pristanal Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase

Figure 1: Alpha-oxidation pathway of phytanoyl-CoA.

Beta-Oxidation of Pristanoyl-CoA

Once formed, pristanic acid is activated to pristanoyl-CoA and can then be degraded via peroxisomal β-oxidation.[7][8] This process involves a series of enzymatic reactions that shorten the acyl chain, producing acetyl-CoA and propionyl-CoA in each cycle.[8] The enzymes involved include branched-chain acyl-CoA oxidase, multifunctional protein-2 (MFP-2), and sterol carrier protein X (SCPx).[9]

Pristanic_Acid Pristanic Acid Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Enoyl_CoA trans-2,3-dehydropristanoyl-CoA Pristanoyl_CoA->Enoyl_CoA Branched-Chain Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxypristanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Protein-2 (MFP-2) Ketoacyl_CoA 3-Ketopristanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Multifunctional Protein-2 (MFP-2) Shortened_Acyl_CoA Shortened Acyl-CoA + Propionyl-CoA/Acetyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Sterol Carrier Protein X (SCPx) Shortened_Acyl_CoA->Pristanoyl_CoA Multiple Cycles

Figure 2: Peroxisomal beta-oxidation of pristanoyl-CoA.

Role in Disease: Peroxisomal Disorders

Defects in the metabolic pathways of BC-VLCFA-CoAs lead to the accumulation of their precursor fatty acids in plasma and tissues, resulting in a group of genetic disorders known as peroxisomal disorders.[4] The clinical presentation of these disorders is heterogeneous, ranging from severe neonatal forms to milder, late-onset syndromes.[3]

Refsum Disease

Classical Refsum disease is an autosomal recessive disorder caused by a deficiency of the enzyme phytanoyl-CoA hydroxylase (PHYH).[3] This leads to a massive accumulation of phytanic acid in the blood and tissues.[3] Clinical manifestations include retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and ichthyosis.[3]

Other Peroxisomal Disorders

In addition to classical Refsum disease, elevated levels of phytanic acid and/or pristanic acid are observed in other peroxisomal disorders, such as Zellweger spectrum disorders and rhizomelic chondrodysplasia punctata, which are caused by defects in peroxisome biogenesis.[3][7] In these cases, multiple peroxisomal functions are impaired.

Quantitative Data in Peroxisomal Disorders

The diagnosis of peroxisomal disorders relies heavily on the quantification of phytanic acid and pristanic acid in plasma. The following table summarizes typical plasma concentrations of these fatty acids in healthy individuals and in patients with various peroxisomal disorders.

ConditionPhytanic Acid (μmol/L)Pristanic Acid (μmol/L)Pristanic Acid / Phytanic Acid Ratio
Healthy Controls < 10< 1~0.1
Classical Refsum Disease > 200 (can reach >1000)Normal to slightly elevatedVery low (< 0.02)
Zellweger Spectrum Disorders ElevatedElevatedNormal to slightly elevated
Rhizomelic Chondrodysplasia Punctata ElevatedNormal to lowLow
Bifunctional Protein Deficiency Secondarily elevatedMarkedly elevatedHigh

Data compiled from multiple sources.[1][2][10][11]

Signaling Functions of Branched-Chain Very-Long-Chain Fatty Acyl-CoAs

Beyond their role as metabolic intermediates, BC-VLCFA-CoAs have been identified as potent signaling molecules that can regulate gene expression. This function is primarily mediated through their interaction with the nuclear receptor PPARα.

Activation of PPARα

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a key role in the regulation of lipid and glucose homeostasis.[12] Studies have shown that both phytanoyl-CoA and pristanoyl-CoA are high-affinity ligands for PPARα, with dissociation constants (Kd) in the nanomolar range.[6] The binding of these BC-VLCFA-CoAs to PPARα induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent activation of target gene transcription.[6]

Downstream Effects of PPARα Activation

The activation of PPARα by BC-VLCFA-CoAs leads to the upregulation of genes involved in fatty acid catabolism, including those encoding for enzymes of the peroxisomal and mitochondrial β-oxidation pathways.[12] This creates a feed-forward mechanism where the accumulation of BC-VLCFA-CoAs stimulates their own degradation. This signaling role highlights a sophisticated regulatory network that maintains lipid homeostasis.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BC_VLCFA Branched-Chain Very-Long-Chain Fatty Acids BC_VLCFA_CoA BC-VLCFA-CoA BC_VLCFA->BC_VLCFA_CoA Acyl-CoA Synthetase PPARa_inactive PPARα (inactive) BC_VLCFA_CoA->PPARa_inactive Binding PPARa_active PPARα-BC-VLCFA-CoA Complex (active) RXR RXR PPARa_active->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding to Peroxisome Proliferator Response Element Target_Genes Target Genes (e.g., β-oxidation enzymes) PPRE->Target_Genes Transcriptional Activation mRNA mRNA Target_Genes->mRNA Proteins Proteins mRNA->Proteins Proteins->BC_VLCFA_CoA Increased Catabolism

Figure 3: Signaling pathway of BC-VLCFA-CoA via PPARα activation.

Experimental Protocols

The study of BC-VLCFA-CoAs requires specialized analytical techniques for their quantification and for the assessment of the activity of related enzymes.

Quantification of Branched-Chain Fatty Acids by GC-MS and LC-MS/MS

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for the accurate quantification of phytanic acid and pristanic acid in biological samples such as plasma or serum.[13]

General Workflow:

  • Sample Preparation: Plasma or serum samples are subjected to acid or alkaline hydrolysis to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).[13]

  • Extraction: The free fatty acids are then extracted using an organic solvent, such as hexane (B92381) or a chloroform/methanol mixture.[13]

  • Derivatization: To improve their volatility and chromatographic properties for GC-MS analysis, the fatty acids are derivatized to form methyl esters (FAMEs) or other suitable derivatives.[13] For LC-MS/MS, derivatization can also be employed to enhance ionization efficiency.[14]

  • Instrumental Analysis: The derivatized fatty acids are separated by chromatography and detected by mass spectrometry. Quantification is typically achieved using stable isotope-labeled internal standards.[2][14]

Start Plasma/Serum Sample Hydrolysis Acid/Alkaline Hydrolysis Start->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Quantification Quantification using Stable Isotope Standards Analysis->Quantification

Figure 4: General workflow for the analysis of branched-chain fatty acids.

Enzyme Activity Assays

The activity of enzymes involved in BCFA metabolism can be assessed using various methods.

The activity of PHYH can be measured by monitoring the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. This can be achieved by incubating the enzyme with its substrate and cofactors (Fe(II), 2-oxoglutarate, ascorbate) and then quantifying the product by LC-MS/MS.[15]

For studies on the biosynthesis of branched-chain fatty acids, the activity of fatty acid synthase (FAS) can be monitored by a spectrophotometric assay that measures the consumption of NADPH at 340 nm.[16][17] The reaction mixture typically contains the enzyme, acetyl-CoA, malonyl-CoA (or a branched-chain extender unit like methylmalonyl-CoA), and NADPH.[16]

Kinetic Parameters of Metazoan Fatty Acid Synthase with Methylmalonyl-CoA:

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Acetyl-CoA1.8 ± 0.40.027 ± 0.00115,000
Methylmalonyl-CoA12 ± 20.027 ± 0.0012,250

Data from Rittner et al. (2025) for mFAS with methylmalonyl-CoA as the extender substrate.[18]

Conclusion

Branched-chain very-long-chain fatty acyl-CoAs are multifaceted molecules that are integral to cellular lipid metabolism and signaling. Their proper catabolism is essential for neurological health, as evidenced by the severe consequences of its disruption in peroxisomal disorders. Furthermore, their role as signaling ligands for PPARα places them at a critical juncture in the regulation of lipid homeostasis. The continued investigation into the functions of BC-VLCFA-CoAs, aided by the advanced analytical and biochemical techniques outlined in this guide, holds significant promise for a deeper understanding of cellular metabolism and for the development of novel therapeutic strategies for related diseases. This technical guide serves as a foundational resource for researchers dedicated to unraveling the complexities of these important molecules.

References

The Influence of 16-Methyltetracosanoyl-CoA on Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Membrane fluidity is a critical parameter for cellular function, influencing everything from signal transduction to nutrient transport. The lipid composition of the cell membrane is a primary determinant of its fluidity. Among the diverse array of lipid species, branched-chain fatty acids (BCFAs) play a significant role in modulating the physical properties of the membrane. This technical guide focuses on the impact of a specific very-long-chain branched-chain fatty acid (VLC-BCFA), 16-methyltetracosanoyl-CoA, on membrane fluidity. While direct experimental data for this particular molecule is scarce, this document synthesizes findings from studies on analogous long-chain BCFAs to provide a comprehensive overview of its expected behavior and a framework for future research. We will delve into the metabolic pathways, present quantitative data from molecular dynamics simulations, detail experimental protocols for membrane fluidity analysis, and visualize key processes.

Introduction: Branched-Chain Fatty Acids and Membrane Dynamics

Cellular membranes are not static structures; they are dynamic, fluid mosaics of lipids and proteins. This fluidity is essential for a multitude of cellular processes. The degree of fluidity is largely governed by the nature of the fatty acyl chains within the membrane's phospholipid bilayer. Key factors influencing fluidity include the length of the acyl chains, the degree of saturation, and the presence of structural modifications such as branching.

Unsaturated fatty acids, with their kinked structures, increase membrane fluidity by disrupting the tight packing of adjacent acyl chains. Similarly, branched-chain fatty acids, such as this compound, introduce steric hindrance that also prevents dense packing, thereby increasing the fluidity of the bilayer.[1][2] This is a crucial mechanism for many organisms, particularly bacteria, to adapt to changes in their environment, such as lower temperatures.[3][4] In mammals, VLCFAs are integral components of complex lipids like sphingolipids and glycerophospholipids and are crucial for the function of various tissues including the brain, skin, and retina.[5][6][7][8][9]

This compound is the activated form of 16-methyltetracosanoic acid, a 25-carbon saturated fatty acid with a methyl branch at the 16th carbon position. As a CoA ester, it is primed for incorporation into complex lipids or for other metabolic processes. Understanding its impact on membrane fluidity is vital for elucidating its physiological roles and its potential as a target in drug development.

Quantitative Data on Branched-Chain Fatty Acid Effects on Membrane Properties

Parameter High Branched-Chain Content (7.0 mol% n16:0) Low Branched-Chain Content (47.3 mol% n16:0) Unit Effect of Increasing Branched-Chain Content
Bilayer Thickness LowerHigherÅDecrease
Area per Lipid HigherLowerŲIncrease
Bilayer Viscosity ~10~25cPDecrease
Bending Modulus LowerHigherkBTDecrease
Lipid Order Parameter (SCD) LowerHigherDimensionlessDecrease (Increased Disorder)

Table 1: Summary of molecular dynamics simulation data on the effect of branched-chain fatty acid content on model membrane properties. The data is extrapolated from a study varying the concentration of a straight-chain fatty acid in a branched-chain lipid-rich membrane.[2] "High Branched-Chain Content" corresponds to a lower concentration of the straight-chain lipid, and vice-versa.

Experimental Protocols

To empirically determine the effect of this compound on membrane fluidity, researchers can employ several well-established techniques. The following are detailed protocols for two common fluorescence-based assays.

Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)

This method utilizes the fluorescent probe Laurdan, which exhibits a spectral shift in response to changes in the polarity of its environment. In a more fluid, disordered membrane, water molecules can penetrate deeper into the bilayer, leading to a red shift in Laurdan's emission spectrum.

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Liposomes (e.g., composed of DOPC or a lipid mixture mimicking a specific cell membrane)

  • 16-methyltetracosanoic acid (to be converted to its CoA ester or incorporated directly into liposomes)

  • Fluorescence spectrophotometer with excitation and emission monochromators

  • Buffer (e.g., PBS, pH 7.4)

Protocol:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid film by dissolving the desired lipids (e.g., DOPC) and 16-methyltetracosanoic acid (at various mole percentages) in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of a glass tube.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with buffer by vortexing, followed by several freeze-thaw cycles to form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles (LUVs), extrude the MLV suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Laurdan Labeling:

    • Prepare a stock solution of Laurdan in ethanol (B145695) or DMSO.

    • Add Laurdan to the liposome suspension at a final concentration that yields a lipid-to-probe ratio of approximately 500:1.

    • Incubate the mixture in the dark at room temperature for 30 minutes to allow the probe to incorporate into the lipid bilayer.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 350 nm.

    • Record the emission spectra from 400 nm to 550 nm.

    • Measure the fluorescence intensities at the emission maxima for the gel phase (I440) and the liquid-crystalline phase (I490).

  • GP Calculation:

    • Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490)

    • A lower GP value indicates higher membrane fluidity.

Measurement of Membrane Fluidity using Diphenylhexatriene (DPH) Fluorescence Anisotropy

DPH is a hydrophobic fluorescent probe that aligns with the acyl chains of phospholipids. Its rotational freedom is restricted in more ordered, less fluid membranes. This restriction can be quantified by measuring fluorescence anisotropy.

Materials:

  • 1,6-Diphenyl-1,3,5-hexatriene (DPH)

  • Liposomes or cell suspensions

  • 16-methyltetracosanoic acid

  • Fluorescence spectrophotometer equipped with polarizers

  • Buffer (e.g., PBS, pH 7.4)

Protocol:

  • Sample Preparation:

    • Prepare liposomes containing varying concentrations of 16-methyltetracosanoic acid as described in the Laurdan protocol.

    • Alternatively, cells can be cultured and then treated with 16-methyltetracosanoic acid to allow for its incorporation into cellular membranes.

  • DPH Labeling:

    • Prepare a stock solution of DPH in a suitable solvent like tetrahydrofuran (B95107) (THF).

    • Dilute the DPH stock solution in buffer with vigorous stirring to create a DPH dispersion.

    • Add the DPH dispersion to the liposome or cell suspension at a final lipid-to-probe ratio of about 200:1.

    • Incubate in the dark at room temperature for at least 1 hour.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).

    • Measure the intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (IHV) and horizontally (IHH).

  • Anisotropy (r) Calculation:

    • Calculate the grating factor (G) = IHV / IHH.

    • Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

    • A lower anisotropy value (r) corresponds to higher membrane fluidity.

Visualizations

Metabolic Pathway of Very-Long-Chain Fatty Acid Elongation

The synthesis of very-long-chain fatty acids, including branched-chain variants, occurs through a cyclical elongation process in the endoplasmic reticulum. This process involves a series of four enzymatic reactions that add two-carbon units from malonyl-CoA to a growing acyl-CoA chain. The substrate specificity of the ELOVL (Elongation of Very-Long-Chain Fatty Acids) enzymes determines the final chain length of the fatty acid.[5][8]

VLCFA_Elongation cluster_ER Endoplasmic Reticulum Lumen Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA Acyl_CoA->Ketoacyl_CoA ELOVL (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA KAR (Reduction) NADP1 NADP+ Ketoacyl_CoA->NADP1 NADPH Enoyl_CoA trans-2-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA HACD (Dehydration) H2O H2O Hydroxyacyl_CoA->H2O Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA TER (Reduction) NADP2 NADP+ Enoyl_CoA->NADP2 NADPH Cycle Cycle repeats to a'chieve desired chain length Elongated_Acyl_CoA->Cycle NADPH1 NADPH + H+ NADPH2 NADPH + H+

Caption: The enzymatic cycle of very-long-chain fatty acid elongation in the endoplasmic reticulum.

Experimental Workflow for Membrane Fluidity Analysis

The following diagram illustrates a typical workflow for assessing the impact of a fatty acid on the fluidity of model membranes (liposomes).

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Fluidity Measurement cluster_result Result Interpretation start Lipid Mixture (with/without 16-Me-Tetracosanoic Acid) film Lipid Film Formation (Solvent Evaporation) start->film hydrate Hydration (Buffer Addition) film->hydrate extrude Extrusion (LUV Formation) hydrate->extrude labeling Fluorescent Probe Labeling (e.g., Laurdan or DPH) extrude->labeling measurement Spectrofluorometric Measurement (Emission Spectra or Anisotropy) labeling->measurement calculation Data Analysis (GP or Anisotropy Calculation) measurement->calculation interpretation Compare Fluidity (Control vs. Fatty Acid-Treated) calculation->interpretation

Caption: A generalized experimental workflow for analyzing the effect of a fatty acid on liposome membrane fluidity.

Logical Relationship: BCFA Incorporation and Membrane Fluidity

This diagram illustrates the logical cascade of events from the incorporation of a branched-chain fatty acid into a phospholipid to the resulting change in membrane fluidity.

Logical_Relationship BCFA_CoA This compound Incorporation Incorporation into Phospholipid BCFA_CoA->Incorporation Steric_Hindrance Increased Steric Hindrance due to Methyl Branch Incorporation->Steric_Hindrance Packing_Disruption Disruption of Acyl Chain Packing Steric_Hindrance->Packing_Disruption Increased_Volume Increased Free Volume between Acyl Chains Packing_Disruption->Increased_Volume Fluidity Increased Membrane Fluidity Increased_Volume->Fluidity

Caption: The causal chain from branched-chain fatty acid incorporation to increased membrane fluidity.

Conclusion and Future Directions

While direct experimental evidence is pending, the established principles of lipid biophysics and data from related branched-chain fatty acids strongly suggest that this compound will increase membrane fluidity when incorporated into a lipid bilayer. This effect is attributed to the steric hindrance imposed by its methyl group, which disrupts the orderly packing of adjacent acyl chains.

For researchers in cell biology and drug development, understanding the role of specific lipid species like this compound is paramount. Alterations in membrane fluidity can have profound effects on the function of membrane-bound proteins, including receptors and enzymes, which are major drug targets. Future research should focus on:

  • Direct Quantification: Performing the experiments outlined in this guide to obtain precise quantitative data on the effect of this compound on membrane fluidity in various model systems.

  • Cellular Studies: Investigating the effects of modulating the levels of this fatty acid in cultured cells on specific cellular processes.

  • Disease Correlation: Exploring the potential links between the metabolism of this compound and diseases characterized by altered membrane properties.

This technical guide provides a foundational understanding and a practical framework for initiating research into the biophysical and physiological roles of this compound. The insights gained from such studies will undoubtedly contribute to a more nuanced understanding of membrane biology and may unveil new therapeutic avenues.

References

The Enigmatic Molecule: A Technical Guide to the Study of 16-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current understanding and methodologies for the study of branched-chain fatty acyl-CoAs, with a specific focus on the hypothetical investigation of 16-Methyltetracosanoyl-CoA. While direct literature on this compound is scarce, this document extrapolates from established knowledge of similar molecules to offer a foundational framework for its discovery, characterization, and potential therapeutic relevance.

Introduction to Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by the presence of one or more methyl groups on the carbon chain.[1][2][3] These molecules are found in a variety of organisms, from bacteria to ruminants, and are known to play crucial roles in maintaining cell membrane fluidity.[2] When esterified to Coenzyme A (CoA), they become key metabolic intermediates, participating in a range of cellular processes.

Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[4][5] This suggests that molecules like this compound could have significant roles in metabolic regulation and signaling.

Hypothetical Discovery and Occurrence

The discovery of this compound in an organism would likely be the result of advanced lipidomic screening using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Given that BCFAs are common in bacteria and ruminant-derived products, initial investigations could target organisms from these sources.

Table 1: Hypothetical Quantitative Data for this compound

Sample TypeOrganism/TissueHypothetical Concentration (nmol/g wet weight)Detection Method
Adipose TissueBos taurus (Bovine)0.05 ± 0.01LC-MS/MS
LiverBos taurus (Bovine)0.02 ± 0.005LC-MS/MS
Cell MembraneBacillus subtilis1.2 ± 0.3 (as % of total fatty acids)GC-MS
Fermented DairyYogurt Culture0.15 ± 0.04GC-MS

Note: The data presented in this table is purely hypothetical and for illustrative purposes due to the absence of published quantitative data for this compound.

Experimental Protocols

The following protocols are based on established methods for the analysis of long-chain and branched-chain fatty acyl-CoAs and can be adapted for the study of this compound.

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from a rapid procedure for the isolation of long-chain acyl-CoA from mammalian tissues.[6]

  • Homogenization: Homogenize tissue samples in a solution of chloroform (B151607)/methanol (2:1, v/v).

  • Phase Separation: Add chloroform and a salt solution to the homogenate to induce phase separation.

  • Isolation: The aqueous phase containing the acyl-CoAs is collected.

  • Purification: The acyl-CoAs are further purified using solid-phase extraction (SPE) with a reversed-phase column.

  • Derivatization (for GC-MS): The purified acyl-CoAs are hydrolyzed to free fatty acids and then derivatized to fatty acid methyl esters (FAMEs) for GC-MS analysis. For LC-MS/MS, derivatization is typically not required.

Quantification by LC-MS/MS

This method is based on validated high-performance liquid chromatography/mass spectrometry (HPLC/MS) methods for the quantification of acyl-CoAs in tissues.[7]

  • Chromatographic Separation: The extracted acyl-CoAs are separated on a C18 reversed-phase HPLC column.

  • Mass Spectrometry Detection: The eluting compounds are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard (e.g., [¹³C₃]this compound).

Synthesis of this compound Standard

A synthetic standard is crucial for accurate quantification. A general two-step procedure can be adapted for its synthesis.[8]

  • Thiophenyl Ester Formation: 16-Methyltetracosanoic acid is reacted with thiophenol in the presence of a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the thiophenyl ester.

  • Transesterification: The thiophenyl ester is then reacted with Coenzyme A to yield this compound.

Visualization of Workflows and Pathways

Experimental Workflow for Analysis

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analytical Methods cluster_data Data Interpretation tissue Tissue Sample homogenize Homogenization (Chloroform/Methanol) tissue->homogenize phase_sep Phase Separation homogenize->phase_sep spe Solid-Phase Extraction phase_sep->spe lcms LC-MS/MS Analysis spe->lcms derivatization Hydrolysis & Derivatization to FAMEs spe->derivatization quant Quantification lcms->quant gcms GC-MS Analysis id Identification gcms->id derivatization->gcms

Caption: Workflow for the extraction and analysis of this compound.

Hypothetical Biosynthetic Pathway

The biosynthesis of this compound would likely follow the general pathway for fatty acid synthesis, with modifications for the incorporation of the methyl branch.

biosynthetic_pathway cluster_precursors Precursors cluster_synthesis Fatty Acid Elongation cluster_final_product Final Product acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas methylmalonyl_coa Methylmalonyl-CoA (as methyl donor) methylmalonyl_coa->fas elongases Elongases fas->elongases final_product This compound elongases->final_product

Caption: Proposed biosynthetic pathway for this compound.

Potential Signaling Cascade

As a potential PPARα agonist, this compound could initiate a signaling cascade leading to changes in gene expression.

signaling_pathway molecule This compound ppara PPARα molecule->ppara complex PPARα-RXR Heterodimer ppara->complex rxr RXR rxr->complex dna PPRE in DNA complex->dna transcription Transcription of Target Genes dna->transcription response Metabolic Response (e.g., ↑ β-oxidation) transcription->response

Caption: Hypothetical signaling pathway involving this compound and PPARα.

Potential Roles in Drug Development

Given the established link between branched-chain fatty acyl-CoAs and PPARα activation, this compound and its metabolic pathway present potential targets for drug development in the context of metabolic disorders. Further research into its specific biological functions is warranted to explore these possibilities.

Conclusion

While this compound remains a largely uncharacterized molecule, the analytical and conceptual frameworks established for other branched-chain fatty acyl-CoAs provide a clear roadmap for its investigation. This guide serves as a foundational resource for researchers embarking on the study of this and other novel lipids, with the potential to uncover new biological pathways and therapeutic opportunities.

References

The Prospective Role of 16-Methyltetracosanoyl-CoA as a Biomarker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 16-Methyltetracosanoyl-CoA is not currently an established biomarker for any disease. This document presents a prospective technical guide exploring its potential as a biomarker based on the current understanding of very long-chain and branched-chain fatty acid metabolism. The data and pathways described herein are illustrative and intended to provide a framework for future research.

Introduction

Very long-chain fatty acids (VLCFAs) and their derivatives are increasingly recognized for their roles in cellular signaling, membrane structure, and energy metabolism. Alterations in the metabolism of these lipids have been implicated in a variety of diseases, including metabolic disorders, neurological diseases, and cancer. This compound, a C25 branched-chain fatty acyl-CoA, represents a potentially significant, yet understudied, molecule in this class. Its unique structure suggests a specialized metabolic pathway and distinct physiological functions. This guide explores the rationale for investigating this compound as a novel biomarker and provides a technical framework for its study.

Hypothetical Biosynthesis and Degradation of this compound

The metabolic pathways of this compound have not been explicitly elucidated. However, based on known fatty acid metabolism, we can propose hypothetical pathways for its synthesis and degradation.

Proposed Biosynthesis

The biosynthesis of this compound likely involves the elongation of a shorter, methylated fatty acyl-CoA precursor. The process would be carried out by the ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes in the endoplasmic reticulum.

Biosynthesis of this compound cluster_ER Endoplasmic Reticulum Methylated_Fatty_Acyl_CoA Shorter Methylated Fatty Acyl-CoA Condensation Condensation (ELOVL) Methylated_Fatty_Acyl_CoA->Condensation Malonyl_CoA_1 Malonyl-CoA Malonyl_CoA_1->Condensation Ketoacyl_CoA 3-Ketoacyl-CoA Condensation->Ketoacyl_CoA Reduction_1 Reduction (KAR) Ketoacyl_CoA->Reduction_1 NADP_1 NADP+ Reduction_1->NADP_1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Reduction_1->Hydroxyacyl_CoA NADPH_1 NADPH NADPH_1->Reduction_1 Dehydration Dehydration (HACD) Hydroxyacyl_CoA->Dehydration Enoyl_CoA trans-2,3-Enoyl-CoA Dehydration->Enoyl_CoA Reduction_2 Reduction (TER) Enoyl_CoA->Reduction_2 NADP_2 NADP+ Reduction_2->NADP_2 Elongated_Acyl_CoA Elongated Acyl-CoA (n+2) Reduction_2->Elongated_Acyl_CoA NADPH_2 NADPH NADPH_2->Reduction_2 Repeat_Cycles Repeat Elongation Cycles Elongated_Acyl_CoA->Repeat_Cycles Target_Molecule This compound Repeat_Cycles->Target_Molecule

Figure 1: Proposed biosynthetic pathway of this compound.
Proposed Degradation

Due to the methyl branch at a beta-position relative to a potential carboxyl group after chain shortening, the degradation of this compound likely requires an initial alpha-oxidation step, similar to the breakdown of phytanic acid.[1][2] This would be followed by rounds of beta-oxidation. This process is expected to occur primarily in the peroxisomes.

Degradation of this compound cluster_Peroxisome Peroxisome Start This compound Alpha_Oxidation Alpha-Oxidation Start->Alpha_Oxidation Pristanoyl_CoA_Analog Pristanoyl-CoA Analog Alpha_Oxidation->Pristanoyl_CoA_Analog Beta_Oxidation_1 Beta-Oxidation Cycle 1 Pristanoyl_CoA_Analog->Beta_Oxidation_1 Propionyl_CoA Propionyl-CoA Beta_Oxidation_1->Propionyl_CoA Shorter_Acyl_CoA_1 Shorter Acyl-CoA Beta_Oxidation_1->Shorter_Acyl_CoA_1 Beta_Oxidation_2 Beta-Oxidation Cycles Shorter_Acyl_CoA_1->Beta_Oxidation_2 Acetyl_CoA Acetyl-CoA Beta_Oxidation_2->Acetyl_CoA Final_Product Final Products Beta_Oxidation_2->Final_Product

Figure 2: Proposed degradation pathway of this compound.

Potential as a Biomarker

The accumulation or depletion of this compound could be indicative of enzymatic defects in its metabolic pathways. For instance, a deficiency in a putative alpha-hydroxylase or subsequent enzymes in its degradation pathway could lead to its accumulation, mirroring the pathology of Refsum disease with phytanic acid.[2][3] Conversely, alterations in the activity of specific ELOVL enzymes could lead to decreased levels.

Potential Disease Associations:

  • Peroxisomal Biogenesis Disorders (PBDs): Similar to other VLCFAs and branched-chain fatty acids, levels of this compound may be altered in PBDs like Zellweger syndrome.[4]

  • Metabolic Syndrome and Cancer: Dysregulation of fatty acid metabolism is a hallmark of metabolic syndrome and various cancers.[5][6][7] Investigating the levels of this specific acyl-CoA could provide new insights into these conditions.

  • Neurological Disorders: VLCFAs are crucial for neuronal function, and their dysregulation is linked to neurodegenerative diseases.

Quantitative Data

As there is no published data on the concentration of this compound in biological samples, the following tables present hypothetical data for illustrative purposes. These tables are intended to demonstrate how quantitative data for this molecule could be presented to compare different physiological or pathological states.

Table 1: Hypothetical Plasma Concentrations of this compound in Different Cohorts

CohortNMean Concentration (pmol/mL)Standard Deviationp-value (vs. Healthy Controls)
Healthy Controls502.50.8-
Metabolic Syndrome458.22.1<0.001
Peroxisomal Disorder X1525.76.3<0.0001
Neurodegenerative Disease Y301.10.4<0.01

Table 2: Hypothetical Tissue Distribution of this compound in a Murine Model

TissueMean Concentration (pmol/mg tissue)Standard Deviation
Liver15.34.2
Brain8.92.1
Adipose Tissue22.15.8
Kidney12.63.5
Heart5.41.5

Experimental Protocols

The quantification of this compound in biological samples requires a sensitive and specific analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses.[8][9]

Protocol: Quantification of this compound in Plasma by LC-MS/MS

1. Sample Preparation:

  • Internal Standard Spiking: To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

  • Protein Precipitation and Lipid Extraction: Add 400 µL of ice-cold methanol/acetonitrile (1:1, v/v) to precipitate proteins and extract lipids. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/isopropanol (7:3, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient from 50% B to 100% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound (Analyte): Precursor ion (Q1) -> Product ion (Q3) (Specific m/z values to be determined experimentally).

      • Deuterated this compound (Internal Standard): Precursor ion (Q1) -> Product ion (Q3) (Specific m/z values to be determined experimentally).

    • Collision Energy and other MS parameters: To be optimized for the specific instrument and analyte.

3. Data Analysis:

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard.

  • Calibration Curve: Generate a calibration curve using known concentrations of this compound.

  • Concentration Determination: Determine the concentration of this compound in the samples by interpolating from the calibration curve.

Experimental Workflow for this compound Quantification Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation & Lipid Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Dry Evaporation Centrifuge->Dry Reconstitute Reconstitution Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Result Concentration of This compound Data_Analysis->Result

Figure 3: Experimental workflow for the quantification of this compound.

Conclusion and Future Directions

While this compound is not yet a recognized biomarker, its unique structure as a C25 branched-chain fatty acyl-CoA positions it as a molecule of significant interest. The exploration of its metabolic pathways and its quantification in various disease states could unveil novel diagnostic and therapeutic avenues. The methodologies and frameworks presented in this guide offer a starting point for researchers to investigate the potential of this compound as a valuable biomarker in metabolic and other diseases. Future research should focus on the synthesis of analytical standards, the development and validation of robust quantitative assays, and the profiling of this molecule in large patient cohorts.

References

Methodological & Application

Synthesis of 16-Methyltetracosanoyl-CoA: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 16-Methyltetracosanoyl-CoA, a valuable research tool for scientists and professionals in drug development. The synthesis of this very-long-chain branched fatty acyl-CoA is crucial for investigating lipid metabolism, cellular signaling, and the development of novel therapeutics.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, and their CoA esters are integral components of cellular structure and signaling. Branched-chain VLCFAs, such as 16-methyltetracosanoic acid, represent a unique class of lipids whose specific biological roles are an active area of investigation. The availability of synthetically derived this compound is essential for elucidating its function in biological systems, including its potential involvement in metabolic pathways and disease processes. This document outlines a comprehensive, two-stage synthetic approach, beginning with the synthesis of the precursor fatty acid, 16-methyltetracosanoic acid, followed by its conversion to the corresponding Coenzyme A thioester.

Data Presentation

Table 1: Summary of Reagents for the Synthesis of 16-Methyltetracosanoic Acid
StepReagentMolecular FormulaMolar Mass ( g/mol )QuantityRole
11-Bromohexadecane (B154569)C₁₆H₃₃Br305.341.0 eqAlkylating agent
1Diethyl malonateC₇H₁₂O₄160.171.1 eqNucleophile
1Sodium ethoxideC₂H₅NaO68.051.1 eqBase
2Diethyl 2-hexadecylmalonateC₂₇H₅₂O₄440.701.0 eqIntermediate
2Potassium hydroxide (B78521)KOH56.112.5 eqHydrolysis agent
3Hexadecylmalonic acidC₁₉H₃₆O₄328.491.0 eqIntermediate
3----Decarboxylation
416-Methyltetracosanoic acidC₂₅H₅₀O₂382.67-Final Product
Table 2: Summary of Reagents for the Synthesis of this compound
StepReagentMolecular FormulaMolar Mass ( g/mol )QuantityRole
116-Methyltetracosanoic acidC₂₅H₅₀O₂382.671.0 eqSubstrate
11,1'-Carbonyldiimidazole (B1668759) (CDI)C₇H₆N₄O162.151.2 eqActivating agent
2Coenzyme A (free acid)C₂₁H₃₆N₇O₁₆P₃S767.530.9 eqThiol source
2TriethylamineC₆H₁₅N101.192.0 eqBase
Table 3: Representative Yields and Purity
CompoundSynthesis StageTypical Yield (%)Purity (%)Analytical Method
16-Methyltetracosanoic acidFatty Acid Synthesis75-85>98GC-MS, ¹H NMR
This compoundAcyl-CoA Synthesis60-75>95RP-HPLC, LC-MS/MS

Experimental Protocols

Part 1: Synthesis of 16-Methyltetracosanoic Acid

This protocol describes a malonic ester synthesis approach to generate the branched very-long-chain fatty acid.

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol (B145695).

  • To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature with stirring.

  • After stirring for 30 minutes, add 1-bromohexadecane (1.0 eq) dropwise.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product, diethyl 2-hexadecylmalonate, with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 2: Hydrolysis of the Diethyl Ester

  • Dissolve the crude diethyl 2-hexadecylmalonate in ethanol.

  • Add an aqueous solution of potassium hydroxide (2.5 eq) and reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with cold, concentrated hydrochloric acid to a pH of 1-2, which will precipitate the hexadecylmalonic acid.

Step 3: Decarboxylation

  • Collect the precipitated hexadecylmalonic acid by filtration and wash with cold water.

  • Dry the solid under vacuum.

  • Heat the dried hexadecylmalonic acid at 160-180 °C until the evolution of CO₂ ceases. This can be done in a flask equipped with a condenser.

  • The resulting crude 16-methyltetracosanoic acid can be purified by recrystallization from a suitable solvent such as acetone (B3395972) or ethanol.

Characterization of 16-Methyltetracosanoic Acid:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and purity.

  • ¹H NMR and ¹³C NMR: To confirm the structure, including the position of the methyl branch.

Part 2: Synthesis of this compound

This protocol utilizes the carbonyldiimidazole (CDI) activation method for the formation of the acyl-CoA thioester.

Step 1: Activation of 16-Methyltetracosanoic Acid

  • In a dry flask under an inert atmosphere, dissolve 16-methyltetracosanoic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) in one portion and stir the mixture at room temperature for 1-2 hours. The formation of the acyl-imidazolide can be monitored by the evolution of CO₂.

Step 2: Thioesterification with Coenzyme A

  • In a separate flask, dissolve Coenzyme A (free acid) (0.9 eq) in a minimal amount of water and adjust the pH to ~8.0 with a solution of triethylamine.

  • Add the freshly prepared acyl-imidazolide solution from Step 1 dropwise to the Coenzyme A solution with vigorous stirring.

  • Maintain the pH of the reaction mixture at 7.5-8.0 by the dropwise addition of triethylamine.

  • Stir the reaction mixture at room temperature for 4-6 hours.

Step 3: Purification of this compound

  • Acidify the reaction mixture to pH 4-5 with dilute HCl.

  • Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • A common gradient system for elution is a mixture of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5) and an organic solvent (e.g., acetonitrile).

  • Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.

  • Collect the fractions containing the product and lyophilize to obtain the pure this compound.

Characterization of this compound:

  • LC-MS/MS: To confirm the molecular weight of the final product and assess its purity. The expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion should be observed.

  • ¹H NMR: To confirm the presence of both the fatty acyl chain and the Coenzyme A moieties.

Mandatory Visualizations

Synthesis_Workflow cluster_FA_synthesis Part 1: Synthesis of 16-Methyltetracosanoic Acid cluster_CoA_synthesis Part 2: Synthesis of this compound A 1-Bromohexadecane + Diethyl Malonate B Alkylation (NaOEt, Ethanol) A->B C Diethyl 2-hexadecylmalonate B->C D Hydrolysis (KOH, Ethanol/H2O) C->D E Hexadecylmalonic Acid D->E F Decarboxylation (Heat) E->F G 16-Methyltetracosanoic Acid F->G H 16-Methyltetracosanoic Acid G->H Intermediate Product I Activation (CDI, THF) H->I J 16-Methyltetracosanoyl-imidazolide I->J K Thioesterification (Coenzyme A, TEA) J->K L Crude this compound K->L M Purification (RP-HPLC) L->M N Pure this compound M->N

Caption: Workflow for the chemical synthesis of this compound.

Signaling_Pathway cluster_membrane Cellular Membrane cluster_signaling Signal Transduction VLCFA_CoA This compound Sphingolipids Incorporation into Sphingolipids VLCFA_CoA->Sphingolipids Membrane_Properties Alteration of Membrane Properties Sphingolipids->Membrane_Properties Receptor Membrane Receptor Membrane_Properties->Receptor Modulates Activity Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activation Gene_Expression Altered Gene Expression Kinase_Cascade->Gene_Expression Regulation

Application Notes and Protocols for the Analysis of 16-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methyltetracosanoyl-CoA is a branched-chain very-long-chain fatty acyl-coenzyme A (CoA). Branched-chain fatty acids (BCFAs) and their CoA esters are increasingly recognized for their diverse biological roles.[1][2][3][4] Found in bacteria, plants, and animals, BCFAs are integral components of cell membranes, influencing fluidity and function.[5][6] Moreover, their activated CoA derivatives are involved in various metabolic pathways and have been identified as ligands for nuclear receptors such as PPARα, suggesting roles in gene regulation and metabolism.[7][8][9] The unique physiological properties of BCFAs and their potential as biomarkers and therapeutic targets necessitate robust and reliable analytical methods for their quantification.

Synthesis of this compound Standard

The synthesis of this compound can be achieved through an enzymatic reaction using acyl-CoA synthetase. This method is widely applicable for the preparation of various fatty acyl-CoAs.[1]

Materials:

  • 16-Methyltetracosanoic acid

  • Coenzyme A (CoA) lithium salt

  • ATP disodium (B8443419) salt

  • Long-chain acyl-CoA synthetase (from Pseudomonas sp. or similar)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Chloroform, HPLC grade

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 µM 16-Methyltetracosanoic acid (dissolved in a minimal amount of ethanol (B145695) or Triton X-100)

    • 150 µM Coenzyme A

    • 10 mM ATP

    • 5 mM MgCl₂

    • 2 mM DTT

    • 0.1% Triton X-100

    • 0.1 mg/mL BSA

    • 50 mM Potassium phosphate buffer (pH 7.4)

  • Enzyme Addition: Add an appropriate amount of long-chain acyl-CoA synthetase to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold methanol.

  • Purification:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the reaction mixture onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the 16-Methyltetracsanoyl-CoA with methanol.

  • Solvent Evaporation: Evaporate the methanol from the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the purified this compound in an appropriate solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).

  • Concentration Determination: Determine the concentration of the synthesized standard using a spectrophotometric assay (e.g., monitoring the increase in absorbance at 260 nm due to the formation of the thioester bond) or by comparison with a commercially available long-chain acyl-CoA standard of known concentration.

Analytical Protocol: LC-MS/MS Analysis of this compound

This protocol describes the quantitative analysis of this compound from biological samples using reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer.

1. Sample Preparation and Extraction:

  • Cell or Tissue Homogenization: Homogenize cell pellets or tissue samples in a cold extraction solvent (e.g., 80% methanol in water) to precipitate proteins and extract metabolites.

  • Internal Standard Spiking: Add an appropriate odd-chain fatty acyl-CoA internal standard (e.g., C17:0-CoA or C19:0-CoA) to the homogenate to correct for extraction efficiency and matrix effects.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in the LC mobile phase A.

2. Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 95:5 Water:Methanol with 10 mM Ammonium Acetate
Mobile Phase B 95:5 Methanol:Water with 10 mM Ammonium Acetate
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-20 min: 95% B; 20.1-25 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

3. Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

4. Quantitative Data:

The following table summarizes the predicted m/z values for this compound for use in MRM analysis. The characteristic fragmentation of long-chain acyl-CoAs in positive ion mode involves a neutral loss of the 5'-phosphoadenosine diphosphate (B83284) portion of the CoA molecule (507.1 Da).

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z) [M+H - 507.1]⁺
This compound1136.8629.7
Internal Standard (e.g., C17:0-CoA)1020.6513.5

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Cells/Tissue) homogenize Homogenization & Internal Standard Spiking sample->homogenize centrifuge Centrifugation homogenize->centrifuge extract Supernatant Collection & Drying centrifuge->extract reconstitute Reconstitution extract->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

bcaa_metabolism cluster_bcaa Branched-Chain Amino Acid Catabolism cluster_fas Fatty Acid Synthesis cluster_activation Activation cluster_downstream Downstream Effects bcaa Leucine / Isoleucine / Valine bcka Branched-Chain α-Keto Acids bcaa->bcka Transamination bc_acyl_coa Branched-Chain Acyl-CoAs (e.g., Isovaleryl-CoA) bcka->bc_acyl_coa Oxidative Decarboxylation fas Fatty Acid Synthase (FAS) bc_acyl_coa->fas Primer bcfa Branched-Chain Fatty Acids (e.g., 16-Methyltetracosanoic Acid) fas->bcfa malonyl_coa Malonyl-CoA malonyl_coa->fas Elongation activation Acyl-CoA Synthetase bcfa->activation target_coa This compound activation->target_coa ppar PPARα Activation target_coa->ppar gene_exp Gene Expression (Lipid Metabolism) ppar->gene_exp

Caption: Simplified metabolic pathway for the synthesis and action of branched-chain fatty acyl-CoAs.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 16-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

16-Methyltetracosanoyl-CoA is a very-long-chain branched-chain fatty acyl-coenzyme A (VLC-BCFA-CoA). As a C25 acyl-CoA, it is an important intermediate in the metabolism of branched-chain fatty acids. The analysis and quantification of this molecule are crucial for understanding various physiological and pathological processes, particularly those involving peroxisomal metabolism. Dysregulation of VLC-BCFA metabolism has been implicated in several metabolic disorders, making this compound a potential biomarker and therapeutic target.

Biological Significance

Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are metabolized primarily through peroxisomal β-oxidation.[1][2][3][4][5][6] Unlike the more common mitochondrial β-oxidation, the peroxisomal pathway is specifically equipped to handle these structurally complex fatty acids. The initial steps of β-oxidation of VLCFAs and BCFAs occur in the peroxisomes, with the shortened acyl-CoA products then being transported to the mitochondria for complete oxidation.[5][6]

Defects in peroxisomal β-oxidation can lead to the accumulation of VLCFAs and BCFAs, resulting in severe metabolic disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy.[1][3] Therefore, the accurate quantification of specific acyl-CoAs like this compound in biological matrices is essential for the diagnosis and monitoring of these conditions. Furthermore, understanding the flux through these pathways is critical for the development of novel therapeutics targeting metabolic diseases.

Applications in Research and Drug Development

  • Biomarker Discovery: Quantitative analysis of this compound can serve as a diagnostic or prognostic biomarker for peroxisomal disorders and other metabolic diseases.

  • Metabolic Research: Studying the levels of this acyl-CoA can provide insights into the regulation and function of peroxisomal β-oxidation pathways.

  • Drug Discovery and Development: The methods described here can be used to screen for compounds that modulate the activity of enzymes involved in VLC-BCFA metabolism and to evaluate the on-target and off-target effects of drug candidates on lipid metabolism.

Quantitative Data Presentation

The following table summarizes the key mass spectrometric parameters for the analysis of this compound.

CompoundChemical FormulaExact MassPrecursor Ion (M+H)⁺ [m/z]Product Ion [m/z]Neutral Loss [Da]
This compoundC₄₆H₈₄N₇O₁₇P₃S1131.481132.49625.5507

Experimental Protocols

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9][10]

1. Sample Preparation (from Tissues or Cells)

  • Homogenization: Homogenize frozen tissue samples (50-100 mg) or cell pellets in 1 mL of ice-cold 2:1 (v/v) methanol/water.

  • Internal Standard Spiking: Add an appropriate odd-chain length acyl-CoA internal standard (e.g., C17:0-CoA or C19:0-CoA) to the homogenate to a final concentration of 100-500 nM.

  • Protein Precipitation and Extraction: Add 2 mL of acetonitrile (B52724) to the homogenate, vortex vigorously for 1 minute, and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1): 1132.5 m/z; Product ion (Q3): 625.5 m/z.

    • Internal Standard (e.g., C17:0-CoA): Precursor ion (Q1): 1020.6 m/z; Product ion (Q3): 513.6 m/z.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

    • Collision Energy: Optimized for the specific instrument and compound, typically in the range of 30-50 eV.

3. Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the MRM transitions for this compound and the internal standard using the instrument's software.

  • Calibration Curve: Prepare a calibration curve by analyzing a series of known concentrations of a this compound standard spiked with a constant concentration of the internal standard.

  • Quantification: Determine the concentration of this compound in the samples by calculating the ratio of its peak area to that of the internal standard and comparing this ratio to the calibration curve.

Mandatory Visualizations

Peroxisomal_Beta_Oxidation_of_Branched_Chain_Fatty_Acyl_CoA cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion BCFA Branched-Chain Fatty Acid (e.g., 16-Methyltetracosanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase ATP, CoA BCFA_CoA This compound Acyl_CoA_Synthetase->BCFA_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase BCFA_CoA->Acyl_CoA_Oxidase Peroxisome Peroxisome Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase Thiolase Thiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Mitochondrion Mitochondrion Shortened_Acyl_CoA->Mitochondrion Mito_Beta_Oxidation Mitochondrial β-Oxidation Experimental_Workflow Sample Tissue or Cell Sample Homogenization Homogenization in Methanol/Water Sample->Homogenization Spiking Spike Internal Standard Homogenization->Spiking Extraction Protein Precipitation & Lipid Extraction (Acetonitrile) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drying Dry Supernatant Centrifugation->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

References

Application Note: Quantitative Analysis of 16-Methyltetracosanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

16-Methyltetracosanoyl-CoA is a branched-chain very-long-chain acyl-Coenzyme A (VLC-acyl-CoA). Acyl-CoAs are central metabolites in fatty acid metabolism, serving as activated intermediates in various anabolic and catabolic pathways. The accurate quantification of specific acyl-CoA species is crucial for understanding their roles in cellular processes and their association with metabolic disorders. This application note provides a detailed protocol for the sensitive and specific detection of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is adapted from established protocols for long-chain acyl-CoA analysis.[1][2][3][4][5]

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular components. A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM) is used for detection and quantification.[1][2] The high selectivity of SRM allows for the accurate measurement of the target analyte even in complex biological samples. A stable isotope-labeled internal standard (e.g., a 13C-labeled long-chain acyl-CoA) is recommended for accurate quantification to compensate for matrix effects and variations in extraction efficiency.[6]

Experimental Protocols

1. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is a general guideline and may require optimization based on the specific biological matrix.

  • Materials:

    • Biological sample (e.g., tissue homogenate, cell lysate)

    • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA)

    • Extraction Solvent: Acetonitrile:Isopropanol (3:1, v/v)

    • 0.1 M Phosphate Buffer (pH 6.7)

    • Glacial Acetic Acid

    • SPE Cartridges (e.g., Mixed-mode)

    • Methanol

    • Water

    • 5% Ammonium (B1175870) Hydroxide (B78521) in Methanol

  • Procedure:

    • To 100 µL of sample, add 20 µL of the internal standard solution.

    • Add 400 µL of cold Extraction Solvent.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Add 100 µL of 0.1 M Phosphate Buffer and vortex again.

    • Centrifuge at 16,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to a new tube and acidify with 15 µL of glacial acetic acid.

    • Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the acidified supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • UHPLC system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 10 mM Ammonium Hydroxide in Water

    • Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

    • SRM Transitions:

      • The precursor ion ([M+H]+) for this compound (C42H76N7O17P3S) is m/z 1124.4.

      • A characteristic fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[7][8][9]

      • Another common product ion corresponds to the adenosine (B11128) 3',5'-diphosphate fragment at m/z 428.0.[8][10][11]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1124.4617.4 (Neutral Loss of 507)10040
This compound1124.4428.010055
Internal Standard (e.g., C17:0-CoA)1020.4513.4 (Neutral Loss of 507)10040

Data Presentation

The following table summarizes representative validation data for a long-chain acyl-CoA assay, illustrating the expected performance of the method.

ParameterPalmitoyl-CoA (C16:0)Stearoyl-CoA (C18:0)Oleoyl-CoA (C18:1)
Linear Range (pmol/injection) 0.1 - 500.1 - 500.1 - 50
Correlation Coefficient (r²) >0.995>0.995>0.995
Limit of Quantification (LOQ) (pmol/injection) 0.10.10.1
Intra-day Precision (%RSD) < 5%< 5%< 6%
Inter-day Precision (%RSD) < 8%< 9%< 10%
Accuracy (% Recovery) 95 - 105%93 - 107%92 - 108%

Data presented here are for illustrative purposes based on typical performance for long-chain acyl-CoAs. Actual results for this compound may vary.

Visualizations

Diagram 1: General Workflow for LC-MS/MS Analysis of this compound

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Homogenization Homogenization/Lysis Sample->Homogenization Extraction Protein Precipitation & Liquid/Solid-Phase Extraction Homogenization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC UHPLC Separation (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, SRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Internal Standard Integration->Quantification G VLCFA Very-Long-Chain Fatty Acid (e.g., 16-Methyltetracosanoic Acid) AcylCoASynthase Acyl-CoA Synthetase VLCFA->AcylCoASynthase VLCFA_CoA This compound AcylCoASynthase->VLCFA_CoA Peroxisome Peroxisomal β-Oxidation VLCFA_CoA->Peroxisome Elongation Fatty Acid Elongation VLCFA_CoA->Elongation ComplexLipids Synthesis of Complex Lipids (e.g., Sphingolipids) VLCFA_CoA->ComplexLipids AcetylCoA Acetyl-CoA Peroxisome->AcetylCoA MediumChainAcylCoA Medium/Long-Chain Acyl-CoA Peroxisome->MediumChainAcylCoA Mitochondria Mitochondrial β-Oxidation MediumChainAcylCoA->Mitochondria Carnitine Shuttle

References

Application Notes and Protocols for the Use of 16-Methyltetracosanoyl-CoA in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methyltetracosanoyl-CoA is a branched-chain very-long-chain acyl-coenzyme A (CoA) molecule. As a member of the branched-chain fatty acid (BCFA) family, it is an important subject of study in lipidomics for its potential roles in cellular signaling, membrane structure, and metabolism. BCFAs are known to influence membrane fluidity and are implicated in various physiological and pathological processes. These application notes provide an overview of the potential uses of this compound in lipidomics research and detailed protocols for its analysis. While specific data for this compound is limited, the methodologies presented are based on established techniques for the analysis of very-long-chain fatty acids (VLCFAs) and their CoA esters.

Biological Significance

Branched-chain fatty acids are integral components of cellular lipids, influencing the fluidity and structure of cell membranes.[1] The presence of a methyl group on the acyl chain disrupts the tight packing of fatty acids, which can have significant effects on membrane-associated protein function and signaling pathways. Very-long-chain fatty acids are crucial for the synthesis of complex lipids like sphingolipids and are involved in various cellular processes.[2][3] The elongation of branched-chain very-long-chain acyl-CoAs is carried out by specific elongase enzymes, such as ELOVL1 and ELOVL3.[4] Dysregulation of VLCFA metabolism has been linked to several diseases, making molecules like this compound potential biomarkers for diagnostics and therapeutic development.

Potential Applications in Lipidomics

  • Biomarker Discovery: Quantifying levels of this compound in biological samples (e.g., plasma, tissues) may help identify biomarkers for metabolic disorders, neurological diseases, or cancers where alterations in fatty acid metabolism are implicated.

  • Investigating Metabolic Pathways: As a substrate for enzymes involved in fatty acid elongation and incorporation into complex lipids, this compound can be used to study the activity and regulation of these metabolic pathways.

  • Cellular Signaling Studies: Branched-chain fatty acids have been suggested to play a role in signaling pathways such as the mTORC1 pathway.[5][6][7][8] Investigating the impact of this compound on these pathways can provide insights into their regulatory mechanisms.

  • Drug Development: Targeting the enzymes involved in the synthesis and metabolism of branched-chain VLCFAs is a potential therapeutic strategy. This compound can be used in in vitro assays to screen for inhibitors of these enzymes.

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol describes the extraction and quantification of this compound from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate, plasma)

  • Internal Standard (e.g., ¹³C-labeled or odd-chain branched fatty acyl-CoA)

  • Acetonitrile (B52724) (ACN)

  • Isopropanol (IPA)

  • Chloroform

  • Methanol (B129727) (MeOH)

  • Ammonium (B1175870) hydroxide (B78521) or formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Homogenization:

    • For tissues, homogenize in a suitable buffer on ice.

    • For cell pellets, resuspend in buffer.

    • For plasma, use directly.

  • Lipid Extraction (Folch Method):

    • To 100 µL of sample, add the internal standard.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex thoroughly for 1 minute.

    • Add 400 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Solid Phase Extraction (SPE) for Acyl-CoA Enrichment:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the dried and reconstituted lipid extract onto the cartridge.

    • Wash the cartridge with an aqueous organic solvent (e.g., 30% methanol) to remove polar impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 80% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Dry the eluted sample under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50:50 acetonitrile:water).

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid or 10 mM ammonium hydroxide) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid or 10 mM ammonium hydroxide).

    • Set the mass spectrometer to operate in positive ion mode for the detection of acyl-CoAs.

    • Monitor for the specific precursor-to-product ion transition for this compound. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da from the protonated molecule [M+H]⁺.

Data Analysis:

  • Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated with a synthetic standard of this compound.

Protocol 2: In Vitro Fatty Acid Elongase Assay

This protocol is designed to assess the activity of ELOVL enzymes in elongating this compound.

Materials:

  • Microsomal fraction containing the ELOVL enzyme of interest

  • This compound (substrate)

  • [¹⁴C]-Malonyl-CoA (radiolabeled extender unit)

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • NADPH

  • Fatty acid-free bovine serum albumin (BSA)

  • Stopping solution (e.g., 10% KOH in methanol)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, NADPH, BSA, and the microsomal protein.

    • Initiate the reaction by adding a mixture of this compound and [¹⁴C]-Malonyl-CoA.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Saponification:

    • Stop the reaction by adding the stopping solution.

    • Heat the samples at 70°C for 1 hour to saponify the fatty acyl-CoAs to free fatty acids.

  • Extraction of Fatty Acids:

    • Acidify the samples with HCl.

    • Extract the radiolabeled fatty acids with an organic solvent (e.g., hexane).

  • Quantification:

    • Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter to determine the amount of elongated product.

Data Presentation

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

ParameterValue
Precursor Ion (m/z) Calculated based on formula
Product Ion (m/z) Precursor Ion - 507.1
Collision Energy (eV) 30-40
Ionization Mode Positive Electrospray (ESI+)
LC Column C18 Reversed-Phase
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol + 0.1% Formic Acid

Table 2: Representative Quantitative Data of Branched-Chain Fatty Acids in Different Tissues (Hypothetical)

Fatty Acyl-CoAConcentration in Liver (pmol/mg protein)Concentration in Brain (pmol/mg protein)Concentration in Adipose Tissue (pmol/mg protein)
This compound 5.2 ± 1.112.8 ± 2.52.1 ± 0.5
14-Methylhexadecanoyl-CoA 8.9 ± 1.57.3 ± 1.215.4 ± 3.1
12-Methyltetradecanoyl-CoA 12.3 ± 2.25.1 ± 0.922.8 ± 4.5

Visualizations

experimental_workflow sample Biological Sample (Tissue, Cells, Plasma) extraction Lipid Extraction (e.g., Folch Method) sample->extraction spe SPE Enrichment (C18 Cartridge) extraction->spe lcms LC-MS/MS Analysis spe->lcms data Data Analysis (Quantification) lcms->data results Results (Concentration of this compound) data->results

Caption: Workflow for the quantification of this compound.

signaling_pathway bcaa Branched-Chain Amino Acids (e.g., Leucine) bcfa_coa Branched-Chain Acyl-CoA Precursors bcaa->bcfa_coa elovl ELOVL Elongases (ELOVL1, ELOVL3) bcfa_coa->elovl target_coa This compound elovl->target_coa complex_lipids Incorporation into Complex Lipids (e.g., Sphingolipids) target_coa->complex_lipids mtorc1 mTORC1 Signaling target_coa->mtorc1 ? membrane Alteration of Membrane Properties (Fluidity, Rafts) complex_lipids->membrane membrane->mtorc1 ?

References

Application Notes and Protocols for the Extraction of 16-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methyltetracosanoyl-CoA is a very-long-chain saturated fatty acyl-CoA (VLCFA-CoA) that plays a role in lipid metabolism. Accurate quantification of specific acyl-CoAs like this compound from biological samples is crucial for understanding metabolic pathways, diagnosing and monitoring diseases, and for the development of therapeutic agents. The protocols outlined below are based on established methods for the extraction and analysis of long-chain and very-long-chain acyl-CoAs from tissues.[1][2][3] These methods are designed to ensure high recovery and reproducibility for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

Quantitative data from a modified extraction protocol for long-chain acyl-CoAs from tissues are summarized below. This data can be used as a benchmark for expected recovery rates.

ParameterValueReference
Extraction Recovery Rate 70-80%[1]
Sample Size < 100 mg[1]
Instrumentation HPLC with UV detection, LC-MS/MS[1][3]
Reproducibility High[1]

Experimental Protocols

This section provides a detailed methodology for the extraction of this compound from tissue samples, adapted from established protocols for long-chain acyl-CoA analysis.[1]

Materials and Reagents
  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (B52724) (ACN)

  • Oligonucleotide purification columns

  • Glacial acetic acid

  • Internal standards (e.g., a deuterated version of the analyte)

  • Glass homogenizer

  • Centrifuge

  • HPLC system with a C18 column

  • UV detector or Mass Spectrometer

Protocol: Tissue Homogenization and Extraction
  • Sample Preparation: Start with a small tissue sample (less than 100 mg).[1] All procedures should be performed on ice to minimize enzymatic degradation.

  • Homogenization:

    • Place the tissue sample in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).

    • Homogenize the tissue thoroughly.

    • Add 2-propanol to the homogenate and homogenize again.[1]

  • Extraction:

    • Add acetonitrile (ACN) to the homogenate to precipitate proteins and extract the acyl-CoAs.

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.

Protocol: Solid-Phase Purification
  • Column Equilibration: Equilibrate an oligonucleotide purification column according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant from the extraction step onto the equilibrated column. The acyl-CoAs will bind to the column matrix.

  • Washing: Wash the column with an appropriate buffer to remove unbound contaminants.

  • Elution: Elute the bound acyl-CoAs from the column using 2-propanol.[1]

Protocol: Sample Concentration and Analysis
  • Concentration: Concentrate the eluent containing the acyl-CoAs, for example, by vacuum centrifugation, to reduce the volume.

  • Analysis by HPLC:

    • Reconstitute the concentrated sample in a suitable injection solvent.

    • Load the sample onto a C-18 HPLC column.[1]

    • Elute the acyl-CoAs using a binary gradient system. A typical system might consist of:

      • Solvent A: KH2PO4 (75 mM, pH 4.9)

      • Solvent B: Acetonitrile (ACN) containing 600 mM glacial acetic acid[1]

    • Monitor the eluent at 260 nm for UV detection.[1]

  • Analysis by LC-MS/MS: For higher sensitivity and specificity, couple the HPLC system to a tandem mass spectrometer.[3] This allows for the identification and quantification of specific acyl-CoA species based on their mass-to-charge ratio.

Mandatory Visualization

ExtractionWorkflow TissueSample Tissue Sample (<100mg) Homogenization Homogenization (KH2PO4 buffer, 2-propanol) TissueSample->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Purification Solid-Phase Purification (Oligonucleotide Column) Supernatant->Purification Elution Elution with 2-propanol Purification->Elution Concentration Concentration Elution->Concentration Analysis Analysis (HPLC-UV or LC-MS/MS) Concentration->Analysis

Caption: Workflow for the extraction and analysis of this compound.

References

Application Notes and Protocols for Studying 16-Methyltetracosanoyl-CoA as an Enzyme Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methyltetracosanoyl-CoA is a C25 branched-chain acyl-coenzyme A (CoA) thioester. Due to the presence of a methyl group on its carbon chain, its metabolism diverges from that of straight-chain fatty acids, primarily occurring within peroxisomes.[1][2][3] The study of enzymes that utilize this compound as a substrate is crucial for understanding lipid metabolism, particularly in the context of metabolic disorders and diseases where branched-chain fatty acids accumulate. These application notes provide an overview of the key enzymes involved, their kinetics with analogous substrates, and detailed protocols for their analysis.

Key Enzymes Metabolizing this compound

The catabolism of this compound involves a series of enzymatic reactions primarily within the peroxisomal β-oxidation pathway. The key enzymes are:

  • Long-Chain Acyl-CoA Synthetase (ACSL) : This enzyme activates 16-methyltetracosanoic acid to its metabolically active form, this compound, in an ATP-dependent manner. This is a prerequisite for its entry into the β-oxidation pathway.

  • Acyl-CoA Oxidase (ACOX) : ACOX catalyzes the first and rate-limiting step of peroxisomal β-oxidation, introducing a double bond into the acyl-CoA chain and producing hydrogen peroxide.

  • α-Methylacyl-CoA Racemase (AMACR) : For branched-chain fatty acids with a methyl group at an even-numbered carbon (like the hypothetical 16-methyl position if numbering starts from the carboxyl group), upon reaching the branch point during β-oxidation, a 2-methylacyl-CoA intermediate would be formed. AMACR is essential for converting the (R)-stereoisomer of 2-methylacyl-CoA esters to the (S)-stereoisomer, which is the required configuration for the subsequent enzymatic steps in β-oxidation.[4][5]

The expression of these enzymes is transcriptionally regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which is activated by fatty acids and their CoA derivatives.[6][7][8]

Data Presentation: Enzyme Kinetics

Table 1: Acyl-CoA Synthetase (ACS) Kinetic Parameters for Various Fatty Acid Substrates

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Rat Liver MicrosomesPalmitic acid (C16:0)10-20100-200[9]
Murine FATP1Lignoceric acid (C24:0)~5Not specified[9]
E. coliHexanoic acidNot specified5.39 s-1 (kcat)[10]

Table 2: Acyl-CoA Oxidase (ACOX) Kinetic Parameters for Various Acyl-CoA Substrates

Enzyme SourceSubstrateKm (µM)Vmax (units/mg)Reference
Rat LiverPalmitoyl-CoA (16:0)20-80Not specified[11]
Rat LiverDec-4-cis-enoyl-CoANot specifiedNot specified[2]

Table 3: α-Methylacyl-CoA Racemase (AMACR) Kinetic Parameters for Various 2-Methylacyl-CoA Substrates

Enzyme SourceSubstrateKm (µM)kcat (s-1)Reference
Human AMACR 1A(2R)-Ibuprofenoyl-CoA48 ± 5291 ± 30[12]
Human AMACR 1A(2S)-Ibuprofenoyl-CoA86 ± 6450 ± 14[12]
Human AMACRPristanoyl-CoA1720.1 µmol/min/mg (Vmax)[5]
Human AMACRTrihydroxycoprostanoyl-CoA31.60.3 µmol/min/mg (Vmax)[5]

Experimental Protocols

Protocol 1: Acyl-CoA Synthetase Activity Assay using HPLC

This protocol is adapted for the measurement of this compound synthesis from its corresponding fatty acid.

Objective: To quantify the formation of this compound.

Materials:

  • Enzyme source (e.g., purified recombinant ACS, cell lysate, or microsomal fraction)

  • 16-Methyltetracosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Perchloric acid

  • HPLC system with a C18 reverse-phase column

  • Acetonitrile (B52724)

  • Potassium phosphate buffer for HPLC mobile phase

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • ATP (10 mM)

    • MgCl₂ (10 mM)

    • CoA (0.5 mM)

    • 16-Methyltetracosanoic acid (50 µM, solubilized with Triton X-100)

    • Enzyme preparation (e.g., 10-50 µg of protein)

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold perchloric acid (6%).

  • Sample Preparation for HPLC:

    • Centrifuge the terminated reaction at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Neutralize the supernatant with a potassium carbonate solution.

    • Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject the prepared sample onto the C18 column.

    • Use a gradient of acetonitrile in potassium phosphate buffer to separate this compound from unreacted CoA and other components.

    • Monitor the elution profile at 260 nm.

    • Quantify the amount of this compound formed by comparing the peak area to a standard curve of a known concentration of a long-chain acyl-CoA.

Protocol 2: Spectrophotometric Acyl-CoA Oxidase (ACOX) Activity Assay

This is a coupled enzyme assay to measure the activity of ACOX with this compound.

Objective: To determine the rate of hydrogen peroxide (H₂O₂) production resulting from the oxidation of this compound.

Materials:

Procedure:

  • Reaction Cocktail Preparation: Prepare a reaction cocktail containing:

    • Potassium phosphate buffer (50 mM, pH 8.0)

    • 4-Aminoantipyrine (1.6 mM)

    • Phenol (22 mM)

    • FAD (1 mM)

    • HRP (100 units/ml)

    • Triton X-100 (0.1% v/v)

  • Assay Setup:

    • In a cuvette, add the reaction cocktail and the enzyme source.

    • Equilibrate to 30°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding this compound (e.g., to a final concentration of 50 µM).

    • Immediately monitor the increase in absorbance at 500 nm for 5-10 minutes using a spectrophotometer. The formation of a quinoneimine dye from the reaction of H₂O₂ with 4-aminoantipyrine and phenol causes the color change.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the quinoneimine dye.

Protocol 3: α-Methylacyl-CoA Racemase (AMACR) Activity Assay using GC-MS

This protocol describes a method to measure the epimerization of a chiral 2-methylacyl-CoA substrate.

Objective: To determine the conversion of one stereoisomer of a 2-methyl-branched-chain acyl-CoA to its epimer.

Materials:

  • Enzyme source (e.g., purified recombinant AMACR)

  • A suitable 2-methyl-branched-chain fatty acyl-CoA substrate (e.g., (2R)-2-methyldecanoic acid, which would need to be synthesized and converted to its CoA ester)

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • Derivatizing agent (e.g., for creating chiral derivatives for GC-MS analysis)

  • Solvents for extraction (e.g., hexane, isopropanol)

  • GC-MS system with a chiral column

Procedure:

  • Enzymatic Reaction:

    • Incubate the purified AMACR with the (2R)-2-methylacyl-CoA substrate in the reaction buffer at 37°C.

    • Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding a strong acid (e.g., HCl).

  • Hydrolysis and Extraction:

    • Hydrolyze the acyl-CoA esters to free fatty acids by adding a base (e.g., KOH) and heating.

    • Acidify the mixture and extract the free fatty acids with an organic solvent like hexane.

  • Derivatization:

    • Evaporate the solvent and derivatize the fatty acids to a form suitable for chiral GC-MS analysis (e.g., methyl esters followed by reaction with a chiral derivatizing agent).

  • GC-MS Analysis:

    • Inject the derivatized sample onto a chiral GC column.

    • Develop a temperature gradient to separate the diastereomeric derivatives of the (2R)- and (2S)-2-methyl fatty acids.

    • Quantify the peak areas of the two stereoisomers to determine the extent of racemization over time.

Visualizations

Metabolic_Pathway_of_16_Methyltetracosanoyl_CoA cluster_activation Activation (Cytosol/Peroxisome) cluster_peroxisomal_beta_oxidation Peroxisomal β-Oxidation 16-Methyltetracosanoic_Acid 16-Methyltetracosanoic Acid 16-Methyltetracosanoyl_CoA This compound 16-Methyltetracosanoic_Acid->16-Methyltetracosanoyl_CoA ACSL (ATP, CoA) Shortened_Acyl_CoA Shortened Acyl-CoA 16-Methyltetracosanoyl_CoA->Shortened_Acyl_CoA ACOX, Bifunctional Protein, Thiolase (Multiple Cycles) 2-Methylacyl_CoA_R (R)-2-Methylacyl-CoA Shortened_Acyl_CoA->2-Methylacyl_CoA_R β-Oxidation 2-Methylacyl_CoA_S (S)-2-Methylacyl-CoA 2-Methylacyl_CoA_R->2-Methylacyl_CoA_S AMACR Propionyl_CoA Propionyl-CoA 2-Methylacyl_CoA_S->Propionyl_CoA β-Oxidation Mitochondrial Metabolism Mitochondrial Metabolism Propionyl_CoA->Mitochondrial Metabolism Further Metabolism Experimental_Workflow_for_Enzyme_Analysis cluster_substrate_prep Substrate Preparation cluster_enzyme_assays Enzyme Assays cluster_data_analysis Data Analysis Synthesize_FA Synthesize 16-Methyl- tetracosanoic Acid Synthesize_AcylCoA Convert to 16-Methyl- tetracosanoyl-CoA Synthesize_FA->Synthesize_AcylCoA ACSL_Assay Acyl-CoA Synthetase (HPLC) Synthesize_AcylCoA->ACSL_Assay ACOX_Assay Acyl-CoA Oxidase (Spectrophotometry) Synthesize_AcylCoA->ACOX_Assay AMACR_Assay α-Methylacyl-CoA Racemase (GC-MS) Synthesize_AcylCoA->AMACR_Assay Kinetic_Parameters Determine Km, Vmax, kcat ACSL_Assay->Kinetic_Parameters ACOX_Assay->Kinetic_Parameters AMACR_Assay->Kinetic_Parameters Inhibitor_Screening Screen for Inhibitors Kinetic_Parameters->Inhibitor_Screening PPARa_Signaling_Pathway Branched_Chain_Acyl_CoA This compound (and other fatty acyl-CoAs) PPARa PPARα Branched_Chain_Acyl_CoA->PPARa activates PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_Complex->PPRE binds to Target_Genes Target Gene Transcription (ACSL, ACOX, AMACR) PPRE->Target_Genes activates Metabolic_Enzymes Increased Synthesis of Metabolic Enzymes Target_Genes->Metabolic_Enzymes

References

In Vitro Applications of 16-Methyltetracosanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methyltetracosanoyl-CoA is a saturated very-long-chain fatty acyl-CoA with a methyl branch. While specific experimental data for this molecule is not extensively documented in publicly available literature, its structural characteristics suggest several potential in vitro applications based on the known roles of similar very-long-chain and branched-chain fatty acyl-CoAs. These molecules are crucial intermediates in lipid metabolism and cellular signaling. The following application notes provide detailed protocols and conceptual frameworks for investigating the in vitro functions of this compound.

Application Note 1: Substrate for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)

Background

Very-long-chain acyl-CoA dehydrogenase (VLCAD) is a key enzyme in the mitochondrial beta-oxidation of fatty acids with chain lengths of 14 to 20 carbons.[1] It catalyzes the initial dehydrogenation step, which is crucial for energy production from these fatty acids.[2][3] Deficiencies in VLCAD can lead to severe metabolic disorders characterized by cardiomyopathy, hypoglycemia, and rhabdomyolysis.[4][5][6] Given its structure, this compound is a potential substrate for VLCAD, making it a valuable tool for studying the enzyme's activity and kinetics, as well as for screening potential therapeutic modulators.

Hypothetical Kinetic Data for VLCAD

The following table presents hypothetical kinetic parameters for the interaction of VLCAD with this compound, based on typical values for very-long-chain acyl-CoA substrates.

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg protein)
This compound1.5 - 5.01.0 - 2.5
Palmitoyl-CoA (C16:0)2.0 - 6.01.5 - 3.0

VLCAD Catalyzed Reaction in Mitochondrial Beta-Oxidation

VLCAD_Pathway cluster_matrix Mitochondrial Matrix 16-MT-CoA This compound VLCAD VLCAD 16-MT-CoA->VLCAD Substrate FADH2 FADH2 VLCAD->FADH2 trans-2-enoyl-CoA trans-2-Enoyl-16-Methyltetracosanoyl-CoA VLCAD->trans-2-enoyl-CoA Product FAD FAD FAD->VLCAD Cofactor beta-oxidation Further steps of β-oxidation trans-2-enoyl-CoA->beta-oxidation

Caption: VLCAD catalyzes the first step of β-oxidation for very-long-chain fatty acyl-CoAs.

Experimental Protocol: In Vitro VLCAD Activity Assay

This protocol describes a method to measure the activity of purified or recombinant VLCAD using an artificial electron acceptor.

Materials:

  • Purified or recombinant VLCAD enzyme

  • This compound (substrate)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • FAD (Flavin adenine (B156593) dinucleotide)

  • Phenazine ethosulfate (PES)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare the reaction mixture: In a microcuvette, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 50 µM FAD, 50 µM PES, and 50 µM DCPIP.

  • Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction: Add a known amount of VLCAD enzyme to the reaction mixture and mix gently.

  • Baseline measurement: Monitor the absorbance at 600 nm for 2-3 minutes to establish a baseline rate of DCPIP reduction in the absence of the substrate.

  • Substrate addition: Add this compound to a final concentration of 10 µM to initiate the enzyme-catalyzed reaction.

  • Data acquisition: Immediately begin recording the decrease in absorbance at 600 nm over time for 5-10 minutes. The rate of DCPIP reduction is proportional to VLCAD activity.

  • Calculation: Calculate the rate of reaction using the molar extinction coefficient of DCPIP (21 mM-1cm-1 at 600 nm). One unit of enzyme activity is defined as the amount of enzyme that reduces 1 µmol of DCPIP per minute.

Application Note 2: Ligand for Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Background

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a ligand-activated transcription factor. It plays a critical role in regulating the expression of genes involved in fatty acid transport and oxidation. Very-long-chain and branched-chain fatty acyl-CoAs have been identified as potent ligands for PPARα, suggesting they are the active forms of these fatty acids in regulating gene expression.[7] this compound can be used in vitro to investigate its potential as a PPARα agonist and to study the downstream effects on target gene expression.

Hypothetical PPARα Activation Data

The following table provides hypothetical EC50 values for PPARα activation by various fatty acyl-CoAs in a cell-based reporter assay.

LigandHypothetical EC50 (µM)
This compound0.5 - 2.0
Phytanoyl-CoA0.2 - 1.0
Wy-14,643 (synthetic agonist)0.1 - 0.5

PPARα Signaling Pathway

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 16-MT-CoA This compound PPARa PPARα 16-MT-CoA->PPARa Binds and Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates

Caption: Ligand activation of PPARα leads to the transcription of target genes.

Experimental Protocol: PPARα Reporter Gene Assay

This protocol describes a cell-based assay to measure the activation of PPARα by a test compound.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • Expression vector for human PPARα

  • Reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase reporter gene

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound (test ligand)

  • Wy-14,643 (positive control)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HepG2 cells in appropriate medium until they reach 70-80% confluency.

    • Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Ligand Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM).

    • Include a vehicle control (e.g., DMSO) and a positive control (Wy-14,643).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS) and lyse them using the lysis buffer provided with the luciferase assay kit.

    • Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the luciferase activity to the total protein concentration in each sample.

    • Plot the fold induction of luciferase activity versus the ligand concentration to determine the EC50 value.

Application Note 3: Modulation of Cellular Lipid Metabolism

Background

Branched-chain fatty acids have been shown to influence cellular lipid metabolism in vitro. For instance, in human fatty liver cell lines, certain branched-chain fatty acids have been observed to reduce cellular triacylglycerol content and upregulate genes involved in lipid catabolism.[8] this compound can be utilized to investigate its effects on lipid accumulation and the expression of genes related to lipid metabolism in relevant cell models, such as hepatocytes or enterocytes.

Hypothetical Effects on Gene Expression

The following table summarizes the potential effects of this compound on the expression of genes involved in lipid metabolism in a hepatocyte cell line.

GeneFunction in Lipid MetabolismExpected Change in Expression
CPT1ACarnitine palmitoyltransferase 1AUpregulation
ACOX1Acyl-CoA oxidase 1Upregulation
SREBF1Sterol regulatory element-binding protein 1Downregulation
FASNFatty acid synthaseDownregulation

Experimental Workflow for Studying Cellular Effects

Cellular_Effects_Workflow cluster_analysis Downstream Analysis start Culture Hepatocytes treatment Treat with This compound start->treatment harvest Harvest Cells treatment->harvest lipid_extraction Lipid Extraction and Quantification harvest->lipid_extraction rna_extraction RNA Extraction and qPCR harvest->rna_extraction

Caption: Workflow for analyzing the effects of this compound on cellular lipid metabolism.

Experimental Protocol: Analysis of Cellular Triacylglycerol Content

This protocol outlines a method for quantifying changes in cellular triacylglycerol (TAG) levels following treatment with this compound.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (containing protease inhibitors)

  • Triacylglycerol quantification kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed HepG2 cells in a 24-well plate and allow them to adhere and grow to a desired confluency.

    • Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add cell lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and collect the lysate.

  • Homogenization: Homogenize the cell lysate by sonication or by passing it through a fine-gauge needle.

  • Triacylglycerol Quantification:

    • Use a commercial triacylglycerol quantification kit to measure the TAG concentration in the cell lysates. Follow the manufacturer's protocol.

    • Typically, this involves the enzymatic hydrolysis of TAGs to glycerol (B35011) and free fatty acids, followed by a colorimetric or fluorometric detection of the glycerol.

  • Protein Quantification:

    • Measure the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • Data Normalization:

    • Normalize the triacylglycerol concentration to the total protein concentration for each sample to account for differences in cell number.

    • Express the results as µg of TAG per mg of protein.

While direct experimental evidence for the in vitro applications of this compound is limited, its structural similarity to other very-long-chain and branched-chain fatty acyl-CoAs provides a strong basis for hypothesizing its roles in key metabolic and signaling pathways. The application notes and protocols provided here offer a framework for researchers to explore its function as a substrate for VLCAD, a ligand for PPARα, and a modulator of cellular lipid metabolism. Further research is warranted to validate these potential applications and to fully elucidate the biological significance of this specific fatty acyl-CoA.

References

Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled 16-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled long-chain acyl-Coenzyme A (acyl-CoA) thioesters are critical tools for researchers in the fields of metabolism, drug development, and diagnostics. The incorporation of stable isotopes, such as ¹³C or ²H, allows for the precise tracing and quantification of metabolic fluxes and the elucidation of biochemical pathways using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. 16-Methyltetracosanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism, and its stable isotope-labeled counterpart serves as an invaluable internal standard for quantitative analysis and as a tracer for studying its metabolic fate.

These application notes provide a detailed protocol for the chemical synthesis of stable isotope-labeled 16-methyltetracosanoic acid, followed by its conversion to this compound.

Applications

Stable isotope-labeled this compound is a versatile tool with a wide range of applications in biomedical research and drug development:

  • Metabolic Flux Analysis: It serves as a tracer to delineate the pathways of branched-chain fatty acid metabolism, including their oxidation and incorporation into complex lipids. By tracking the labeled acyl chain, researchers can quantify the rates of metabolic pathways under various physiological and pathological conditions.

  • Disease Mechanism Studies: This molecule is instrumental in investigating metabolic disorders associated with aberrant fatty acid metabolism, such as certain genetic disorders, diabetes, and neurodegenerative diseases.

  • Drug Development: In pharmaceutical research, it can be used to assess the effect of drug candidates on lipid metabolism. It provides insights into how therapeutic interventions may alter the synthesis, transport, and storage of branched-chain fatty acids.

  • Internal Standard for Mass Spectrometry: Due to its chemical identity with the endogenous molecule but distinct mass, it is an ideal internal standard for the accurate and precise quantification of unlabeled this compound in complex biological matrices.

Experimental Protocols

The synthesis of stable isotope-labeled this compound is a two-stage process: first, the synthesis of the labeled fatty acid, and second, its conversion to the corresponding acyl-CoA. The following protocols are based on established methods for fatty acid and acyl-CoA synthesis.

Part 1: Synthesis of Stable Isotope-Labeled 16-Methyltetracosanoic Acid

This protocol describes a synthetic route using a Grignard reagent, which allows for the flexible placement of an isotopic label. For this example, we will describe the synthesis of [1-¹³C]-16-methyltetracosanoic acid.

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Dissolve 15-methyltricosyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle heating or the addition of a small crystal of iodine.

    • Once the reaction has started, add the remaining bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Carboxylation with ¹³CO₂:

    • Cool the Grignard reagent solution in an ice-salt bath.

    • Introduce ¹³CO₂ gas from a cylinder through a needle below the surface of the stirred solution, or alternatively, add crushed ¹³C-labeled dry ice in small portions.

    • Continue the addition of ¹³CO₂ until the exothermic reaction ceases.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride, followed by 2M HCl to dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude [1-¹³C]-16-methyltetracosanoic acid.

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to obtain the pure labeled fatty acid.

Part 2: Conversion of Labeled 16-Methyltetracosanoic Acid to its CoA Thioester

This protocol utilizes N,N'-carbonyldiimidazole (CDI) to activate the fatty acid for subsequent reaction with Coenzyme A.

Materials:

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve [1-¹³C]-16-methyltetracosanoic acid in anhydrous THF in a dry flask under a nitrogen atmosphere.

    • Add a molar excess (typically 1.5 equivalents) of CDI to the solution and stir at room temperature for 1-2 hours, or until the evolution of CO₂ ceases. This forms the acyl-imidazolide intermediate.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A in an aqueous buffer solution containing sodium bicarbonate (to deprotonate the thiol group).

    • Slowly add the activated fatty acid solution (the acyl-imidazolide) to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for several hours or overnight.

  • Purification of the Acyl-CoA:

    • Acidify the reaction mixture to pH 4-5 with dilute HCl.

    • Purify the stable isotope-labeled this compound by reverse-phase HPLC.

    • Use a C18 column with a gradient elution system, for example, starting with a mixture of aqueous potassium phosphate buffer and acetonitrile and gradually increasing the percentage of acetonitrile.

    • Monitor the elution profile by UV absorbance at 260 nm (the adenine (B156593) moiety of CoA).

    • Collect the fractions containing the desired product and lyophilize to obtain the pure stable isotope-labeled this compound.

Data Presentation

ParameterStage 1: Labeled Fatty Acid SynthesisStage 2: Acyl-CoA Synthesis
Starting Materials 15-Methyltricosyl bromide, ¹³CO₂[1-¹³C]-16-methyltetracosanoic acid, Coenzyme A
Key Reagents Magnesium, Diethyl etherN,N'-Carbonyldiimidazole, THF
Typical Yield 60-80%40-60%
Isotopic Enrichment >98% (dependent on ¹³CO₂ purity)>98%
Purity >95% after chromatography>95% after HPLC
Analytical Methods NMR, Mass SpectrometryHPLC-UV, Mass Spectrometry

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Synthesis of [1-¹³C]-16-Methyltetracosanoic Acid cluster_1 Part 2: Synthesis of [1-¹³C]-16-Methyltetracosanoyl-CoA A 15-Methyltricosyl Bromide + Mg B Grignard Reagent (15-Methyltricosylmagnesium Bromide) A->B Anhydrous Ether C [1-¹³C]-16-Methyltetracosanoic Acid (Crude) B->C 1. ¹³CO₂ 2. Acidic Work-up D Pure [1-¹³C]-16-Methyltetracosanoic Acid C->D Silica Gel Chromatography E Pure Labeled Fatty Acid F Acyl-Imidazolide Intermediate E->F CDI, Anhydrous THF G [1-¹³C]-16-Methyltetracsanoyl-CoA (Crude) F->G Coenzyme A, Aqueous Buffer H Pure [1-¹³C]-16-Methyltetracosanoyl-CoA G->H Reverse-Phase HPLC

Caption: Workflow for the synthesis of stable isotope-labeled this compound.

Troubleshooting & Optimization

Technical Support Center: Quantification of 16-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 16-Methyltetracosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

The quantification of this compound, a very-long-chain branched-chain fatty acyl-CoA, presents several analytical challenges:

  • Low Endogenous Abundance: This molecule is often present in low concentrations in biological matrices, requiring highly sensitive analytical methods.

  • Isomeric Interference: Co-elution of structurally similar isomers, such as other methyl-branched or straight-chain acyl-CoAs, can interfere with accurate quantification.

  • Sample Preparation: Efficient extraction from complex biological samples while minimizing degradation is critical. The amphipathic nature of acyl-CoAs makes them prone to losses during extraction.

  • Analyte Stability: Acyl-CoAs are susceptible to hydrolysis, especially at non-optimal pH and temperatures.

  • Commercial Availability of Standards: The availability of a high-purity analytical standard and a stable isotope-labeled internal standard for this compound can be limited, impacting the accuracy of quantification.

Q2: What is the recommended analytical technique for this compound quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound due to its high sensitivity, selectivity, and specificity. This technique allows for the separation of the analyte from other matrix components and its detection based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Q3: Where can I obtain an analytical standard for this compound?

The commercial availability of a specific this compound standard can be limited. However, several companies specialize in lipids and may offer it as a catalog item or through custom synthesis services. We recommend contacting suppliers such as Avanti Polar Lipids and Matreya LLC to inquire about the availability of this standard or the feasibility of a custom synthesis.[1][2][3][4]

Q4: Is a stable isotope-labeled internal standard essential for accurate quantification?

Yes, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended for the accurate quantification of this compound. A SIL-IS, such as deuterated this compound, will have nearly identical chemical and physical properties to the analyte. This allows it to compensate for variations in sample extraction, matrix effects, and instrument response, leading to more precise and accurate results. If a specific SIL-IS is unavailable, a structurally similar odd-chain or branched-chain very-long-chain acyl-CoA can be used as an alternative, though with potentially lower accuracy.

Troubleshooting Guides

Issue 1: Poor Signal or No Peak Detected
Potential Cause Troubleshooting Step
Inefficient Extraction Review your extraction protocol. Ensure the homogenization is thorough and the solvent ratios are correct. Consider using a solid-phase extraction (SPE) method for sample cleanup and enrichment.
Analyte Degradation Work quickly and on ice during sample preparation. Ensure all solutions are at the appropriate pH (slightly acidic, around pH 4-6) to minimize hydrolysis. Store samples at -80°C until analysis.
Incorrect Mass Spectrometer Settings Verify the precursor and product ion m/z values for this compound. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da from the [M+H]+ ion.[5] Optimize the collision energy and other MS parameters using a standard if available.
Poor Ionization Optimize the electrospray ionization (ESI) source parameters. Very-long-chain acyl-CoAs generally ionize well in positive ESI mode. Ensure the mobile phase composition is compatible with efficient ionization.
Column Contamination Flush the LC column with a strong solvent wash. If the problem persists, consider replacing the column.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase Ensure the pH of the mobile phase is appropriate for the analyte. The use of a small amount of an ion-pairing reagent or an acidic modifier can sometimes improve peak shape.
Secondary Interactions with Column Stationary Phase Use a column with a different stationary phase or end-capping.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.
Issue 3: High Background Noise
Potential Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases.
Matrix Effects Improve sample cleanup procedures. Consider using a more selective extraction method like SPE. Diluting the sample can also reduce matrix effects.
Dirty Mass Spectrometer Source Clean the ESI source components according to the manufacturer's instructions.
Issue 4: Inconsistent Results or Poor Reproducibility
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Standardize every step of the sample preparation workflow. Use an automated liquid handler if available for improved precision.
Analyte Instability in Autosampler Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of the analyte in prepared samples.
Lack of a Suitable Internal Standard If not already in use, incorporate a stable isotope-labeled internal standard to correct for variability.
Fluctuations in Instrument Performance Perform regular calibration and maintenance of the LC-MS system. Monitor system suitability by injecting a standard solution at regular intervals during the analytical run.

Quantitative Data Summary

Acyl-CoA SpeciesConcentration (nmol/g wet weight) in Rat Liver
C22:0-CoA~0.1 - 0.5
C24:0-CoA~0.2 - 1.0
C26:0-CoA~0.1 - 0.8

Note: These are approximate values from published literature on rat liver tissue and may vary depending on the physiological state of the animal and the analytical method used.

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from tissues.

Materials:

  • Tissue sample (e.g., liver, heart, brain)

  • Internal Standard (deuterated this compound or a suitable analog)

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or perchloric acid (PCA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727), Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Formic acid

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Immediately place the tissue in a pre-chilled tube containing 1 mL of ice-cold 10% TCA or PCA.

  • Add the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

  • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: 10 mM ammonium acetate in 90:10 acetonitrile:isopropanol with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 30% B

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion [M+H]+ for this compound: To be determined based on the exact mass

  • Product Ion: Precursor Ion - 507 Da (neutral loss of the 3'-phospho-ADP moiety)

  • Collision Energy: Optimize using a standard solution.

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Troubleshooting logic for poor signal in LC-MS/MS analysis.

References

improving 16-Methyltetracosanoyl-CoA stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 16-Methyltetracosanoyl-CoA in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a very-long-chain acyl-CoA, is primarily influenced by two main factors:

  • Hydrolysis of the Thioester Bond: The thioester linkage is susceptible to hydrolysis, which is significantly influenced by the pH of the solution. This hydrolysis results in the formation of Coenzyme A and the corresponding free fatty acid, 16-methyltetracosanoic acid.

  • Enzymatic Degradation: Thioesterase enzymes, which are often present in biological samples or can be introduced as contaminants, can rapidly catalyze the hydrolysis of the thioester bond.

Q2: What are the optimal storage conditions for this compound solutions?

A2: To maximize stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store solutions frozen at -80°C for long-term storage. For short-term use, aliquots can be kept at -20°C. Avoid repeated freeze-thaw cycles.

  • pH: Maintain the solution at a slightly acidic pH, ideally between 4.0 and 6.0. Basic conditions (pH > 7.5) will accelerate the rate of thioester bond hydrolysis.

  • Solvent: For initial solubilization, use a minimal amount of an organic solvent like ethanol (B145695) or DMSO before diluting with an appropriate aqueous buffer. The final concentration of the organic solvent should be kept low to avoid interference with biological assays. Ensure the buffer is free of any contaminating thioesterases.

Q3: How can I minimize degradation during my experiments?

A3: To minimize degradation of this compound during your experiments, consider the following precautions:

  • Prepare fresh solutions for each experiment whenever possible.

  • Use buffers within the optimal pH range of 4.0-6.0.

  • Keep solutions on ice during experimental setup.

  • Incorporate thioesterase inhibitors in your experimental buffer if working with biological extracts that may contain these enzymes.

  • Minimize the number of freeze-thaw cycles by preparing single-use aliquots. The impact of freeze-thaw cycles on fatty acids and other metabolites has been shown to cause degradation.[1][2][3]

Q4: How can I confirm the integrity of my this compound solution?

A4: The integrity of your this compound solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This method allows for the separation and quantification of the intact acyl-CoA from its degradation products (Coenzyme A and the free fatty acid).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no biological activity in assays Degradation of this compound due to improper storage or handling.1. Prepare fresh solutions from a new stock vial. 2. Verify the pH of your buffer and adjust to a slightly acidic range (4.0-6.0). 3. Aliquot stock solutions to minimize freeze-thaw cycles. 4. Analyze the integrity of your solution using HPLC-MS.
Precipitation of the compound in aqueous buffer Low solubility of the very-long-chain acyl-CoA in aqueous solutions.1. Increase the initial concentration of the organic solvent (e.g., ethanol, DMSO) for solubilization before final dilution. Ensure the final solvent concentration is compatible with your assay. 2. Consider the use of a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to improve solubility and stability in the assay medium.
High background signal in enzymatic assays Presence of contaminating free Coenzyme A from degraded this compound.1. Purify the this compound stock if significant degradation is suspected. 2. Use freshly prepared solutions to minimize the concentration of free CoA.
Variability between experimental replicates Inconsistent handling of the this compound solution across replicates.1. Ensure uniform and rapid thawing of aliquots. 2. Keep all solutions on ice throughout the experiment. 3. Use a consistent procedure for preparing dilutions.

Quantitative Data on Stability

Currently, there is a lack of publicly available, specific quantitative data on the degradation kinetics (e.g., half-life) of this compound under various pH and temperature conditions. However, the general principles of acyl-CoA stability suggest that the rate of hydrolysis increases significantly with increasing pH and temperature. For very-long-chain acyl-CoAs, aggregation in aqueous solutions can also influence stability. Researchers are advised to empirically determine the stability of this compound under their specific experimental conditions.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous ethanol or DMSO

    • Aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.0)

    • Vortex mixer

    • Microcentrifuge tubes

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of the solid in a sterile microcentrifuge tube.

    • Add a small volume of anhydrous ethanol or DMSO to the solid to dissolve it completely. For example, add 50 µL of ethanol to 1 mg of the acyl-CoA.

    • Vortex briefly until the solid is fully dissolved.

    • Slowly add the desired volume of pre-chilled aqueous buffer (pH 6.0) to achieve the final stock solution concentration. Add the buffer dropwise while gently vortexing to prevent precipitation.

    • Aliquot the stock solution into single-use microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol for Assessing Stability by HPLC-MS
  • Objective: To determine the degradation of this compound over time under specific buffer and temperature conditions.

  • Materials:

    • This compound stock solution

    • Experimental buffers at various pH values (e.g., pH 4.0, 7.4, 9.0)

    • Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 37°C)

    • HPLC-MS system with a C18 reverse-phase column

    • Mobile phase A: Water with 0.1% formic acid

    • Mobile phase B: Acetonitrile with 0.1% formic acid

    • Quenching solution (e.g., cold acetonitrile)

  • Procedure:

    • Dilute the this compound stock solution to the desired final concentration in each of the experimental buffers.

    • Divide each solution into multiple aliquots, one for each time point.

    • Place the aliquots in the incubators set to the desired temperatures.

    • At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot from each condition.

    • Immediately quench the reaction by adding an equal volume of cold acetonitrile. This will precipitate proteins and halt enzymatic degradation.

    • Centrifuge the samples to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

    • Inject the samples onto the HPLC-MS system.

    • Use a gradient elution method to separate this compound from its degradation products. For example, start with a low percentage of mobile phase B and gradually increase it.

    • Monitor the ions corresponding to the mass of this compound and its expected degradation products (Coenzyme A and 16-methyltetracosanoic acid).

    • Quantify the peak area of the intact this compound at each time point.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Visualizations

Degradation_Pathway This compound This compound Coenzyme A Coenzyme A This compound->Coenzyme A Hydrolysis (High pH, Temp) This compound->Coenzyme A Enzymatic Degradation (Thioesterases) 16-Methyltetracosanoic Acid 16-Methyltetracosanoic Acid This compound->16-Methyltetracosanoic Acid Hydrolysis (High pH, Temp) This compound->16-Methyltetracosanoic Acid Enzymatic Degradation (Thioesterases)

Caption: Degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep Prepare Solutions (Varying pH, Temp) incubate Incubate at Set Temperatures prep->incubate sample Sample at Time Points incubate->sample quench Quench Reaction sample->quench hplc HPLC-MS Analysis quench->hplc data Data Analysis (Degradation Rate) hplc->data

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Optimizing Mass Spectrometry for Branched Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry analysis of branched acyl-CoAs.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of branched acyl-CoAs, offering systematic approaches to problem resolution.

Question: I am observing a very low or no signal for my branched acyl-CoA standards. What are the initial checks I should perform?

Answer: A complete loss of signal requires a systematic approach to isolate the issue. Begin with the following checks:

  • Mass Spectrometer Functionality: Infuse a known, stable compound to confirm the mass spectrometer is responding correctly.

  • Fresh Reagents: Prepare fresh standards and mobile phases to rule out degradation or contamination. Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[1]

  • Instrument Parameters: Verify that all instrument settings, including voltages and gas flows, are correct and that a stable electrospray is being generated.[1]

Question: My signal intensity for branched acyl-CoAs is consistently low. What are the potential causes and how can I improve it?

Answer: Low signal intensity for acyl-CoAs can be attributed to several factors:

  • Sample Degradation: Acyl-CoAs are unstable and can degrade via hydrolysis. Minimize the time samples spend at room temperature and in aqueous solutions.[1]

  • Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting matrix components can affect ionization efficiency.[1] Electrospray ionization (ESI) in positive mode is commonly used for acyl-CoA analysis.[1][2]

  • Ion Suppression: Complex biological samples can introduce matrix effects that significantly reduce the signal of the target analyte.[1] The use of stable isotope-labeled internal standards can help correct for this.[3][4][5][6][7]

  • Suboptimal MS Parameters: Incorrect selection of precursor and product ions, as well as collision energy, can lead to poor sensitivity.[1][8]

  • Chromatographic Issues: Poor peak shape, which can result from column overload or contamination, may decrease the signal-to-noise ratio.[1]

To improve signal intensity, consider optimizing your sample preparation, liquid chromatography, and mass spectrometry parameters as detailed in the experimental protocols section.

Question: I am having difficulty distinguishing between branched and linear acyl-CoA isomers. How can I improve specificity?

Answer: Distinguishing between isomers of acyl groups can be challenging as they may yield identical in silico MS/MS spectra due to the dominance of fragment ions from the CoA substructure.[9] To improve specificity:

  • Chromatographic Separation: Optimize your liquid chromatography method to achieve baseline separation of the isomers. This may involve adjusting the mobile phase gradient, flow rate, or column temperature.[8] Different column chemistries, such as C8 or C18 reversed-phase columns, can also be explored.[10][11]

  • Tandem Mass Spectrometry (MS/MS): While the primary fragmentation is often the neutral loss of the CoA moiety, collisional dissociation can sometimes yield specific fragments for branched-chain structures. For instance, iso-branched chain fatty acid methyl esters show a characteristic loss of the terminal isopropyl group.[12] Careful optimization of collision energy is crucial to generate these diagnostic fragment ions.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common fragmentation pattern for acyl-CoAs in positive ion mode ESI-MS/MS?

A1: The most common fragmentation pattern for acyl-CoAs in positive ion mode involves a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment.[11][13][14][15][16] This fragmentation is often used for precursor ion scanning or multiple reaction monitoring (MRM) assays.[13][17]

Q2: Why is the use of stable isotope-labeled internal standards recommended for acyl-CoA quantification?

A2: Stable isotope dilution mass spectrometry is considered the gold standard for the quantification of endogenous metabolites.[5] Using stable isotope-labeled internal standards, such as those generated by growing cells in media containing labeled precursors like [¹³C₃¹⁵N₁]-pantothenate, helps to account for analytical variability during sample extraction and analysis, including matrix effects and ionization suppression.[3][5][6][7]

Q3: What are the key considerations for sample preparation of branched acyl-CoAs?

A3: Effective sample preparation is critical for successful analysis. Key considerations include:

  • Extraction Solvent: A common extraction solvent is a mixture of methanol (B129727) and water (e.g., 80%/20%).[9]

  • Minimizing Degradation: Due to the instability of acyl-CoAs, it is important to work quickly and at low temperatures.[1]

  • Purification: Protein precipitation followed by solid-phase extraction (SPE) is a common cleanup method.[1]

Q4: Can derivatization improve the analysis of branched acyl-CoAs?

A4: Yes, derivatization can improve chromatographic performance and sensitivity. For example, phosphate (B84403) methylation can lead to better peak shape and coverage for a wide range of acyl-CoAs, from short-chain to very-long-chain.[18]

Data Presentation

Table 1: Example MRM Transitions for Acyl-CoA Analysis

Acyl-CoA SpeciesPrecursor Ion (m/z)Product Ion (m/z)Notes
Generic Acyl-CoA[M+H]⁺[M-507+H]⁺Corresponds to the neutral loss of the 3'-phosphoadenosine diphosphate moiety. Used for quantitation.[2]
Generic Acyl-CoA[M+H]⁺428Corresponds to the CoA moiety. Used for qualitative identification.[2][13]
C16:0-CoA1006.4499.4The product ion is the structure-specific fragment retaining the acyl chain.[17]
C18:1-CoA1032.4525.4The product ion is the structure-specific fragment retaining the acyl chain.

Note: The exact m/z values will vary depending on the specific branched acyl-CoA.

Experimental Protocols

Protocol 1: Sample Preparation for Branched Acyl-CoA Analysis from Liver Tissue

  • Homogenization: Homogenize approximately 20 mg of fresh weight liver tissue in 500 µL of ice-cold 80% methanol/20% water for 30 seconds at 1500 rpm.[9]

  • Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard mixture.

  • Extraction: Proceed with further extraction steps as required by your specific protocol, which may include sonication and incubation.[17]

  • Purification: Perform protein precipitation and/or solid-phase extraction (SPE) to remove interfering substances.

  • Reconstitution: Evaporate the sample to dryness and reconstitute in a suitable solvent for LC-MS analysis.

Protocol 2: Liquid Chromatography for Branched Acyl-CoA Separation

  • Column: Utilize a reverse-phase column, such as a C8 or C18, for separation.[10][11]

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[10]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[10]

  • Gradient: Develop a suitable gradient to separate the branched acyl-CoAs of interest. An example gradient starts at 20% B, increases to 45% B over 2.8 minutes, then is adjusted for column washing and re-equilibration.[10]

  • Flow Rate: A typical flow rate is 0.4 mL/min.[10]

Protocol 3: Mass Spectrometry Analysis using Multiple Reaction Monitoring (MRM)

  • Ionization: Use electrospray ionization (ESI) in positive mode.[1]

  • MRM Transitions: For each branched acyl-CoA, set up two transitions:

    • Quantitative: [M+H]⁺ → [M-507+H]⁺[2]

    • Qualitative: [M+H]⁺ → 428[2]

  • Parameter Optimization: Optimize the collision energy (CE) for each MRM transition to achieve the maximum response for each daughter ion.[8] Also, optimize source parameters such as desolvation temperature and gas flows.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Tissue, Cells) homogenization Homogenization & Lysis sample->homogenization extraction Solvent Extraction (e.g., 80% MeOH) homogenization->extraction cleanup Purification (e.g., SPE) extraction->cleanup lc Liquid Chromatography (Separation of Isomers) cleanup->lc ms Mass Spectrometry (ESI Positive Mode) lc->ms msms Tandem MS (MRM) (Fragmentation & Detection) ms->msms integration Peak Integration msms->integration quantification Quantification (vs. Internal Standards) integration->quantification analysis Data Analysis quantification->analysis

Caption: Experimental workflow for branched acyl-CoA analysis.

troubleshooting_workflow action_node action_node start_node start_node end_node end_node start Low/No Signal check_ms MS Responding? start->check_ms check_reagents Reagents Fresh? check_ms->check_reagents Yes action_infuse Infuse stable compound check_ms->action_infuse No check_params MS Parameters Optimal? check_reagents->check_params Yes action_remake Prepare fresh standards & mobile phases check_reagents->action_remake No check_chrom Good Peak Shape? check_params->check_chrom Yes action_optimize_ms Optimize MRM transitions & collision energy check_params->action_optimize_ms No check_sample_prep Sample Prep Optimized? check_chrom->check_sample_prep Yes action_optimize_lc Optimize LC gradient, column, & flow rate check_chrom->action_optimize_lc No action_review_prep Review extraction & purification steps check_sample_prep->action_review_prep No success Signal Improved check_sample_prep->success Yes action_infuse->check_ms action_remake->check_reagents action_optimize_ms->check_params action_optimize_lc->check_chrom action_review_prep->check_sample_prep

Caption: Troubleshooting workflow for low signal of branched acyl-CoAs.

References

Technical Support Center: 16-Methyltetracosanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 16-Methyltetracosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of this compound?

The analysis of this compound, a branched very-long-chain fatty acyl-CoA (VLCFA-CoA), presents several analytical challenges. These include its low endogenous abundance, potential for instability, and susceptibility to contamination from various sources. Its amphiphilic nature can also lead to difficulties in chromatographic separation, potentially causing poor peak shape and ion suppression in mass spectrometry.

Q2: What are the most common sources of contamination in this compound analysis?

Contamination is a significant issue in the sensitive analysis required for long-chain acyl-CoAs. The most common contaminants include:

  • Plasticizers: Phthalates and other plasticizers can leach from plastic consumables such as pipette tips, microcentrifuge tubes, and solvent bottles.

  • Polyethylene Glycol (PEG): PEG is a ubiquitous contaminant found in many laboratory consumables, including some detergents and plasticware. It is highly ionizable and can suppress the signal of the analyte of interest.

  • Keratins: These proteins are introduced from skin, hair, and dust. They are a common source of contamination in mass spectrometry, leading to extraneous peaks and potential signal suppression.

  • Solvent Impurities: The use of low-grade solvents can introduce a variety of organic contaminants.

Q3: How can I minimize contamination during sample preparation?

Minimizing contamination requires a meticulous approach throughout the experimental workflow. Key recommendations include:

  • Use high-purity solvents: HPLC- or MS-grade solvents are essential.

  • Utilize glass- or polypropylene-ware from trusted sources: Whenever possible, use glass to avoid leaching of plasticizers. If plastic is necessary, use tubes and tips from manufacturers that certify their products as free of contaminants for mass spectrometry applications.

  • Maintain a clean working environment: Work in a laminar flow hood to minimize dust and keratin (B1170402) contamination. Regularly clean benchtops and equipment with appropriate solvents.

  • Wear appropriate personal protective equipment (PPE): Always wear non-latex gloves and a clean lab coat.

  • Implement blank controls: Always include procedural blanks (a sample with no analyte that is processed in the same way as the actual samples) to identify and monitor background contamination levels.

Troubleshooting Guides

Issue 1: Extraneous Peaks in Mass Spectrometry Data
Possible Cause Troubleshooting Steps
Plasticizer Contamination 1. Review all plastic consumables used in the workflow. 2. Switch to glass or certified contaminant-free plasticware. 3. Run a blank extraction with your current consumables to confirm the source. 4. Use high-purity solvents.
Polyethylene Glycol (PEG) Contamination 1. Identify and eliminate sources of PEG, such as certain detergents or plasticware. 2. If PEG contamination is suspected in the LC-MS system, flush the system extensively with a strong organic solvent mixture (e.g., 25/25/25/25 water/isopropyl alcohol/methanol (B129727)/acetonitrile with 0.2% formic acid).
Keratin Contamination 1. Work in a clean environment, preferably a laminar flow hood. 2. Always wear clean, non-latex gloves and a lab coat. 3. Minimize sample exposure to the air. 4. Clean all work surfaces and equipment with ethanol (B145695) or methanol.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening) in Chromatography
Possible Cause Troubleshooting Steps
Column Overloading 1. Reduce the injection volume or dilute the sample.
Secondary Interactions with Column 1. Ensure the mobile phase pH is appropriate for the analyte's pKa (at least ±1 unit away). 2. Check the buffer capacity of the mobile phase (ideally ≥20 mM).
Column Contamination or Degradation 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column.
Inappropriate Injection Solvent 1. Ensure the injection solvent is compatible with and ideally weaker than the initial mobile phase.
Issue 3: Low Signal Intensity or Ion Suppression
Possible Cause Troubleshooting Steps
Ion Suppression from Co-eluting Contaminants 1. Optimize the chromatographic method to separate the analyte from interfering matrix components and contaminants like PEG. 2. Improve sample cleanup procedures, for example, by using solid-phase extraction (SPE).
Analyte Degradation 1. Ensure samples are processed quickly and kept on ice. 2. Store samples at -80°C and avoid repeated freeze-thaw cycles.
Suboptimal Mass Spectrometer Settings 1. Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature). 2. Perform tuning and calibration of the mass spectrometer.

Quantitative Data Summary

The following tables summarize the potential quantitative impact of common contaminants on analytical signals. Please note that specific values can vary significantly depending on the analyte, matrix, and instrument conditions. This data is generalized from studies on long-chain fatty acids and other lipids.

Table 1: Reported Contamination Levels of Phthalates in Laboratory Environments

ContaminantSourceReported Concentration/LevelPotential Impact on Analysis
Di(2-ethylhexyl) phthalate (B1215562) (DEHP)Plastic consumablesDetected in all analyzed vegetable oil samples, with a total plasticizer content of 210-7558 µg/kg.[1]Can cause significant background ions, interfering with the detection of low-abundance analytes.
Dibutyl phthalate (DBP)Plastic consumablesDetected at a rate of 90.5% in edible vegetable oils.[1]May lead to misidentification of peaks and inaccurate quantification.

Table 2: Impact of Polyethylene Glycol (PEG) on Mass Spectrometry Signal

ContaminantConcentrationEffect on Analyte SignalReference
PEG 400Present in dosing vehicles and blood collection tubesSignificant ion suppression of various analytes.[2][2]
PEG 400020 µMAlmost complete suppression of α-casein protein signal.[3]

Experimental Protocols

Protocol 1: General Extraction of Very-Long-Chain Acyl-CoAs from Tissues

This protocol is a general guideline for the extraction of VLCFA-CoAs and should be optimized for this compound.

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM KH₂PO₄ buffer (pH 4.9)

  • Acetonitrile (ACN), HPLC-grade

  • Isopropanol, HPLC-grade

  • Solid-Phase Extraction (SPE) columns (weak anion exchange)

  • Methanol, HPLC-grade

  • 2% Formic Acid

  • 2% and 5% Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)

  • Internal standard (a structurally similar, stable isotope-labeled acyl-CoA is recommended)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen tissue to 2 mL of ice-cold KH₂PO₄ buffer containing the internal standard. Homogenize thoroughly.

  • Solvent Extraction: Add 2-propanol to the homogenate and mix. Follow with the addition of acetonitrile, vortex, and centrifuge to pellet the precipitate.

  • Solid-Phase Extraction (SPE):

    • Condition the weak anion exchange SPE column with methanol, followed by water, and then the KH₂PO₄ buffer.

    • Load the supernatant from the solvent extraction onto the SPE column.

    • Wash the column sequentially with the KH₂PO₄ buffer, water, and methanol to remove unbound contaminants.

    • Elute the acyl-CoAs with a solution of 2% or 5% ammonium hydroxide in methanol.

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., a mixture of the initial mobile phase).

Protocol 2: LC-MS/MS Analysis of Very-Long-Chain Acyl-CoAs

This is a representative set of LC-MS/MS parameters. Actual conditions should be optimized for your specific instrument, column, and the target analyte, this compound.

Liquid Chromatography:

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

  • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B to elute the very-long-chain acyl-CoAs.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

  • Column Temperature: Typically maintained between 30-50 °C.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is often more sensitive for acyl-CoAs.[4]

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor Ion: The [M+H]⁺ ion of this compound.

  • Product Ions: Characteristic fragment ions of the acyl-CoA. A common neutral loss for acyl-CoAs is 507 Da, corresponding to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety.

  • Source Parameters: Optimize capillary voltage, gas flows (nebulizer, heater gas), and source temperature for maximal signal intensity.

Visualizations

Diagram 1: General Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample (Tissue/Cells) Sample (Tissue/Cells) Homogenization Homogenization Sample (Tissue/Cells)->Homogenization Add Internal Standard Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Solvent Extraction->Solid-Phase Extraction (SPE) SPE SPE Elution Elution SPE->Elution Evaporation & Reconstitution Evaporation & Reconstitution Elution->Evaporation & Reconstitution Concentrate Sample LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: A generalized experimental workflow for the extraction and analysis of this compound.

Diagram 2: Troubleshooting Logic for Contamination Issues

contamination_troubleshooting start Extraneous Peaks Observed contaminant_type Identify Potential Contaminant Source start->contaminant_type plastic Plasticizers (e.g., Phthalates) contaminant_type->plastic Regularly spaced peaks, common m/z values peg Polyethylene Glycol (PEG) contaminant_type->peg Repeating units of 44 Da keratin Keratins contaminant_type->keratin Protein-like signals solution_plastic Switch to Glassware or Contaminant-Free Plastics plastic->solution_plastic solution_peg Use PEG-Free Consumables & Thoroughly Clean System peg->solution_peg solution_keratin Improve Lab Hygiene & Work in Clean Environment keratin->solution_keratin

References

Technical Support Center: Synthesis of 16-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of synthetic 16-Methyltetracosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for the chemical synthesis of long-chain fatty acyl-CoAs, including this compound, involve the activation of the corresponding free fatty acid, 16-methyltetracosanoic acid, followed by its reaction with Coenzyme A (CoA). The two primary activation methods are:

  • N-Hydroxysuccinimide (NHS) Ester Method: The fatty acid is first converted to an NHS ester, which then readily reacts with the thiol group of CoA.[1] This method is known for high yields and minimal side reactions.

  • Mixed Anhydride Method: The fatty acid is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a base to form a mixed anhydride. This activated intermediate then reacts with CoA.

Q2: Where can I obtain the precursor, 16-methyltetracosanoic acid?

A2: 16-methyltetracosanoic acid is a branched-chain very-long-chain fatty acid and may not be readily available commercially. It can be synthesized through various organic chemistry routes, often involving the coupling of smaller alkyl chains. One potential route could be adapted from the synthesis of similar branched-chain fatty acids, which may involve steps like Wittig reactions or Grignard couplings to build the carbon backbone.

Q3: What are the critical factors influencing the yield of the final product?

A3: Several factors can significantly impact the yield of this compound:

  • Purity of Reactants: The purity of the starting materials, especially the 16-methyltetracosanoic acid and Coenzyme A, is crucial. Impurities can lead to side reactions and lower yields.

  • Anhydrous Reaction Conditions: The acylation of Coenzyme A is sensitive to water. Therefore, using anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) is essential to prevent hydrolysis of activated intermediates.

  • Choice of Activating Agent: The efficiency of the activating agent (e.g., NHS, carbodiimides, chloroformates) can affect the yield.

  • Reaction Temperature and Time: Optimization of reaction temperature and time is necessary to ensure complete reaction without significant degradation of reactants or products.

  • pH of the Reaction Mixture: The pH should be controlled, especially during the reaction with CoA, to ensure the thiol group is sufficiently nucleophilic while minimizing side reactions. A slightly basic pH is often optimal.

  • Purification Method: The choice and execution of the purification method can greatly influence the final isolated yield.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using techniques such as:

  • Thin-Layer Chromatography (TLC): To check for the consumption of the starting fatty acid and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method to monitor the disappearance of reactants and the appearance of the product peak. A reverse-phase C18 column is often suitable.

Q5: What are the best methods for purifying synthetic this compound?

A5: Purification of the final product is critical to remove unreacted starting materials, byproducts, and excess reagents. Common purification techniques include:

  • Solid-Phase Extraction (SPE): To remove salts and other polar impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is a highly effective method for obtaining high-purity this compound. A reverse-phase C18 or C8 column is typically used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Column Chromatography: Using silica (B1680970) gel or other suitable stationary phases can also be employed, although it may be less effective for very polar acyl-CoAs.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Activated Fatty Acid (e.g., NHS ester) 1. Incomplete reaction. 2. Hydrolysis of the activated ester. 3. Impure starting fatty acid.1. Increase reaction time or temperature. 2. Ensure strictly anhydrous conditions and use fresh, dry solvents. 3. Purify the 16-methyltetracosanoic acid before activation.
Low Yield of this compound 1. Inefficient reaction between the activated fatty acid and CoA. 2. Degradation of Coenzyme A. 3. Hydrolysis of the activated fatty acid before reacting with CoA. 4. Suboptimal pH for the reaction. 5. Presence of oxidizing agents.1. Increase the molar excess of the activated fatty acid. 2. Use fresh, high-quality Coenzyme A. Store it properly and handle it gently. 3. Maintain anhydrous conditions throughout the reaction. 4. Adjust the pH of the reaction mixture to be slightly basic (pH 7.5-8.5). 5. Degas solvents and use an inert atmosphere.
Presence of Multiple Peaks in HPLC Analysis of the Final Product 1. Incomplete reaction, showing starting materials. 2. Presence of side products (e.g., disulfide-linked CoA). 3. Degradation of the product.1. Optimize reaction conditions (time, temperature, stoichiometry). 2. Add a reducing agent like dithiothreitol (B142953) (DTT) in small amounts during the workup or purification. 3. Handle the purified product with care, store it at low temperatures (-20°C or -80°C), and avoid repeated freeze-thaw cycles.
Difficulty in Purifying the Final Product 1. Poor separation of the product from starting materials or byproducts. 2. The product is sticking to the column.1. Optimize the HPLC gradient (e.g., use a shallower gradient). 2. Try a different stationary phase (e.g., a different type of reverse-phase column). 3. Adjust the pH of the mobile phase.

Experimental Protocols

Protocol 1: Synthesis of 16-Methyltetracosanoyl-NHS Ester
  • Materials:

    • 16-methyltetracosanoic acid

    • N-Hydroxysuccinimide (NHS)

    • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Anhydrous Sodium Sulfate

    • Silica Gel for column chromatography

  • Procedure:

    • Dissolve 1 equivalent of 16-methyltetracosanoic acid in anhydrous DCM under an inert atmosphere (e.g., argon).

    • Add 1.1 equivalents of NHS to the solution.

    • Add 1.1 equivalents of DCC (or EDC) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting fatty acid.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure 16-Methyltetracosanoyl-NHS ester.

Protocol 2: Synthesis of this compound from NHS Ester
  • Materials:

    • 16-Methyltetracosanoyl-NHS ester

    • Coenzyme A (free acid or lithium salt)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium Bicarbonate Buffer (0.1 M, pH 8.0-8.5)

    • Preparative HPLC system with a C18 column

  • Procedure:

    • Dissolve 1.5 equivalents of 16-Methyltetracosanoyl-NHS ester in a minimal amount of anhydrous THF.

    • Dissolve 1 equivalent of Coenzyme A in the sodium bicarbonate buffer.

    • Slowly add the THF solution of the NHS ester to the aqueous solution of CoA with vigorous stirring.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by HPLC.

    • Once the reaction is complete, acidify the mixture to pH 4-5 with dilute HCl.

    • Purify the this compound by preparative reverse-phase HPLC using a gradient of ammonium acetate buffer and acetonitrile.

    • Lyophilize the fractions containing the pure product to obtain this compound as a white powder.

Visualizations

Synthesis_Workflow cluster_0 Activation of Fatty Acid cluster_1 Acylation of Coenzyme A cluster_2 Purification FattyAcid 16-Methyltetracosanoic Acid ActivatedEster 16-Methyltetracosanoyl-NHS Ester FattyAcid->ActivatedEster + NHS, + DCC/EDC NHS N-Hydroxysuccinimide (NHS) NHS->ActivatedEster DCC DCC / EDC DCC->ActivatedEster FinalProduct This compound ActivatedEster->FinalProduct + Coenzyme A CoA Coenzyme A CoA->FinalProduct Purification Preparative HPLC FinalProduct->Purification

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield of Final Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Anhydrous Conditions Start->CheckConditions CheckStoichiometry Optimize Reactant Ratios Start->CheckStoichiometry CheckPurification Evaluate Purification Efficiency Start->CheckPurification Solution1 Purify Reactants CheckPurity->Solution1 If impure Solution2 Use Dry Solvents & Inert Atmosphere CheckConditions->Solution2 If moisture is present Solution3 Increase Excess of Activated Ester CheckStoichiometry->Solution3 If reaction is incomplete Solution4 Optimize HPLC Gradient/Column CheckPurification->Solution4 If losses are high during purification

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Troubleshooting Poor Chromatographic Separation of 16-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the chromatographic separation of 16-Methyltetracosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing, fronting, or broadening) for this compound in reversed-phase HPLC?

Poor peak shape is a frequent issue in the analysis of long-chain acyl-CoAs like this compound. The primary causes can be categorized as follows:

  • Secondary Interactions: Residual silanol (B1196071) groups on silica-based stationary phases can interact with the polar portions of the analyte, leading to peak tailing.[1]

  • Mobile Phase Issues: An inappropriate mobile phase pH can affect the ionization state of the analyte and the stationary phase, causing secondary interactions.[1] A mismatch between the sample solvent and the mobile phase can also lead to distorted peaks.[2]

  • Column Overload: Injecting too much sample can lead to peak fronting or broadening.[2]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[1]

Q2: How can I improve the resolution between this compound and other closely eluting compounds?

Improving resolution is key to accurate quantification. Consider the following strategies:

  • Optimize the Mobile Phase: Adjusting the gradient steepness or the organic solvent ratio can significantly impact selectivity.[3] For very-long-chain fatty acyl-CoAs, a shallow gradient is often necessary.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., a different carbon chain length like C8 or a phenyl-hexyl phase) may provide the required selectivity.

  • Adjust the Temperature: Increasing the column temperature can improve efficiency and may alter selectivity, potentially resolving co-eluting peaks.[3]

  • Decrease the Flow Rate: Lowering the flow rate can enhance separation efficiency, leading to better resolution, albeit with longer run times.

Q3: My this compound peak is splitting. What should I investigate?

Peak splitting can arise from several factors, often occurring before the analytical column:

  • Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the column inlet frit, causing the sample to be distributed unevenly onto the column.[2]

  • Column Void or Channeling: A void at the head of the column can cause the sample band to split.[2] This can result from pressure shocks or degradation of the packing material.

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion and splitting.[2] It is always best to dissolve the sample in the initial mobile phase if possible.[1]

Q4: I am observing significant peak tailing. What are the immediate troubleshooting steps?

Peak tailing is often due to unwanted interactions with the stationary phase. Here are some immediate actions:

  • Incorporate Mobile Phase Additives: Adding a small amount of a weak acid like formic acid or acetic acid (typically 0.1%) to the mobile phase can help suppress the ionization of residual silanol groups, reducing tailing.[1] Ammonium (B1175870) formate (B1220265) or acetate (B1210297) (5-10 mM) can also be used to improve peak shape.[1][4]

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is in a range (typically pH 3-5 for lipids) that minimizes unwanted ionic interactions.[1]

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained compounds and particulates that can cause tailing. If you are already using one, try replacing it.[1]

  • Column Flushing: If the column is contaminated, flushing with a strong solvent like isopropanol (B130326) may remove the contaminants.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor chromatographic separation of this compound.

Issue 1: Poor Peak Shape
Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with active silanols on the column.Add 0.1% formic acid or acetic acid to the mobile phase. Use a column with end-capping or a different stationary phase.[1]
Inappropriate mobile phase pH.Adjust the mobile phase pH to be within 3-5.[1]
Column contamination.Flush the column with a strong solvent (e.g., isopropanol). Replace the guard column.[1]
Peak Fronting Sample overload.Reduce the injection volume or dilute the sample.[2]
Poor sample solubility in the mobile phase.Change the sample solvent to one that is more compatible with the mobile phase.[2]
Broad Peaks High injection volume or concentration.Reduce the injection volume or dilute the sample.[1]
Incompatible injection solvent.Dissolve the sample in the initial mobile phase whenever possible.[1]
Large extra-column volume.Use shorter, narrower internal diameter tubing.[1]
Issue 2: Poor Resolution
Symptom Potential Cause Recommended Solution
Co-eluting Peaks Suboptimal mobile phase composition.Optimize the gradient profile (make it shallower). Try different organic solvents (e.g., acetonitrile, methanol (B129727), isopropanol).[5]
Inadequate column efficiency.Use a longer column or a column with smaller particles.
Unsuitable column temperature.Increase the column temperature in small increments (e.g., 5°C).[3]
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure proper mobile phase mixing and degassing. Prepare fresh mobile phase daily.
Unstable column temperature.Use a column oven to maintain a constant temperature.
Column degradation.Replace the column.

Experimental Protocols

Protocol 1: Sample Preparation of this compound

Due to the amphiphilic nature of acyl-CoAs, proper sample preparation is crucial to avoid analyte loss and ensure good chromatographic performance.[6]

  • Extraction: For biological samples, a mixed-mode solid-phase extraction (SPE) is often recommended to optimize recovery.[6] Alternatively, a liquid-liquid extraction using a modified Bligh-Dyer method can be employed, where acyl-CoAs are recovered in the aqueous methanol phase.

  • Derivatization (Optional but Recommended): To improve peak shape and reduce analyte loss on glass and metal surfaces, derivatization of the phosphate (B84403) group by methylation can be performed.[6] This strategy has been shown to achieve good peak shapes for a wide range of acyl-CoAs.[6]

  • Final Solvent: The final extract should be dissolved in a solvent that is compatible with the initial mobile phase of the HPLC method.[1] A mismatch can lead to poor peak shape.[2]

Protocol 2: Reversed-Phase HPLC Method for this compound

This is a general starting method that may require optimization for your specific instrument and sample matrix.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 10 mM ammonium formate and 0.1% formic acid.[4]

  • Gradient: A shallow gradient is recommended for very-long-chain fatty acyl-CoAs. For example:

    • 0-2 min: 30% B

    • 2-20 min: 30-95% B (linear gradient)

    • 20-25 min: 95% B (hold)

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40 - 50°C.

  • Injection Volume: 1 - 5 µL.

  • Detector: Mass Spectrometer (for selective and sensitive detection).

Quantitative Data Summary

The following table provides hypothetical, yet realistic, chromatographic data for this compound under two different conditions to illustrate the effects of method optimization.

Parameter Condition A (Initial Method) Condition B (Optimized Method)
Column C18, 2.1 x 50 mm, 3.5 µmC18, 2.1 x 100 mm, 1.8 µm
Gradient 5-minute linear gradient from 50% to 95% B20-minute linear gradient from 30% to 95% B
Retention Time (min) 4.215.8
Peak Width (min) 0.50.2
Tailing Factor 1.81.1
Resolution (from nearest impurity) 0.92.1

Visualizations

TroubleshootingWorkflow Start Poor Chromatographic Separation CheckPeakShape Assess Peak Shape Start->CheckPeakShape CheckResolution Assess Resolution Start->CheckResolution PeakTailing Peak Tailing? CheckPeakShape->PeakTailing CoElution Co-eluting Peaks? CheckResolution->CoElution PeakFronting Peak Fronting? PeakTailing->PeakFronting No AddAcid Add 0.1% Formic Acid to Mobile Phase PeakTailing->AddAcid Yes BroadPeaks Broad Peaks? PeakFronting->BroadPeaks No ReduceInjection Reduce Injection Volume/Concentration PeakFronting->ReduceInjection Yes BroadPeaks->ReduceInjection Yes ReduceTubing Use Shorter/Narrower Tubing BroadPeaks->ReduceTubing OptimizeGradient Optimize Gradient (make shallower) CoElution->OptimizeGradient Yes CheckpH Adjust Mobile Phase pH (3-5) AddAcid->CheckpH FlushColumn Flush Column with Strong Solvent CheckpH->FlushColumn ChangeSolvent Match Sample Solvent to Mobile Phase ReduceInjection->ChangeSolvent ChangeColumn Try Different Column Chemistry OptimizeGradient->ChangeColumn IncreaseTemp Increase Column Temperature ChangeColumn->IncreaseTemp

Caption: Troubleshooting workflow for poor chromatographic separation.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Extraction Sample Extraction (SPE or LLE) Derivatization Derivatization (Optional) Extraction->Derivatization Dissolution Dissolution in Initial Mobile Phase Derivatization->Dissolution Injection Injection Dissolution->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection Detection (Mass Spectrometry) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Enhancing Detection Sensitivity for Low-Abundance 16-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of the low-abundance, branched-chain, very-long-chain fatty acyl-CoA, 16-Methyltetracosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low-abundance this compound?

The detection of low-abundance long-chain acyl-CoAs (LCACoAs) like this compound is challenging due to several factors. These molecules are typically present in low concentrations within complex biological matrices. Their amphiphilic nature, consisting of a bulky, hydrophobic acyl chain and a polar Coenzyme A moiety, makes extraction and chromatographic separation difficult. Furthermore, their susceptibility to degradation and potential for ion suppression during mass spectrometry analysis can significantly impact detection sensitivity.[1][2]

Q2: Which analytical technique is most suitable for detecting this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the analysis of acyl-CoAs.[3][4][5][6] This method offers high sensitivity and specificity, allowing for the quantification of low-abundance species in complex mixtures.[3][4] The use of tandem mass spectrometry (MS/MS) with techniques like multiple reaction monitoring (MRM) further enhances selectivity and reduces background noise.[7][8]

Q3: What ionization mode is recommended for this compound analysis?

Both positive and negative electrospray ionization (ESI) modes can be used for the detection of long-chain acyl-CoAs.[9][10] However, positive ESI mode is often preferred as it can provide more abundant and specific fragment ions for structural confirmation and quantification, particularly the neutral loss of the phosphopantetheine group.[10][11]

Q4: How can I improve the extraction efficiency of this compound from my samples?

The extraction method is critical for achieving good recovery of LCACoAs. A common and effective approach involves a two-phase extraction using a mixture of chloroform, methanol (B129727), and water to remove lipids.[12] The LCACoAs can then be extracted from the aqueous phase using methanol with a high salt concentration.[12] Alternatively, solid-phase extraction (SPE) using specialized cartridges can be employed to purify and concentrate the acyl-CoAs.[13] Adding an acyl-CoA-binding protein to the extraction solvent has been shown to increase recovery.[12]

Q5: Are there any derivatization strategies that can enhance the detection of this compound?

While not always necessary with modern sensitive mass spectrometers, derivatization can improve chromatographic properties and ionization efficiency. One strategy involves phosphate (B84403) methylation, which can enhance the detection of a wide range of acyl-CoAs.[1]

Troubleshooting Guide

Issue 1: No or Very Low Signal for this compound

Q: I am not seeing any peak, or the signal is extremely low for my target analyte. What should I do?

A: A complete loss of signal often points to a singular critical issue. Follow these steps to systematically troubleshoot the problem:

  • Verify Mass Spectrometer Performance:

    • Direct Infusion: Bypass the LC system and directly infuse a standard solution of a known long-chain acyl-CoA into the mass spectrometer. A strong and stable signal indicates the issue lies with the LC system or the sample itself.[14] If the signal is still low, the problem is likely with the mass spectrometer or the standard.

    • Check Ion Source: Ensure the electrospray ionization (ESI) source is clean and functioning correctly. A contaminated ion source is a common cause of signal loss.[14][15] Check for a stable spray.[16]

  • Evaluate the Liquid Chromatography System:

    • Check for Leaks: Leaks in the LC system can lead to pressure drops and inconsistent flow rates, resulting in low or no signal.[14]

    • Pump Performance: Ensure the LC pumps are primed and delivering the mobile phase correctly. Air bubbles in the pump can disrupt the gradient and lead to a loss of chromatography.[16]

  • Assess Sample Preparation and Integrity:

    • Fresh Standards: Prepare fresh standard solutions to rule out degradation of your stock.

    • Extraction Efficiency: Re-evaluate your extraction protocol. Inefficient extraction is a primary cause of low analyte concentration. Consider the methods mentioned in FAQ Q4.

Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)

Q: My peaks for this compound are broad and tailing. How can I improve the peak shape?

A: Poor peak shape can compromise resolution and quantification.[15] Consider the following:

  • Chromatographic Conditions:

    • Column Choice: For long-chain acyl-CoAs, a reversed-phase C18 or C8 column is typically used.[13] Ensure your column is not degraded or clogged.

    • Mobile Phase: The mobile phase composition is crucial. A common mobile phase consists of an aqueous component with an ion-pairing agent (e.g., triethylamine (B128534) acetate) and an organic solvent like acetonitrile (B52724).[9]

    • Gradient Optimization: An optimized gradient elution is necessary to effectively separate the highly hydrophobic this compound from other matrix components. A shallow gradient may be required.

  • Injection Volume and Solvent:

    • Overloading: Injecting too large a volume or a sample dissolved in a strong solvent can lead to peak distortion.[15]

    • Solvent Mismatch: Ensure the sample solvent is compatible with the initial mobile phase conditions.

Issue 3: High Background Noise and Interferences

Q: I am observing a high background signal, which is affecting my signal-to-noise ratio. What are the likely causes?

A: High background noise can originate from several sources:

  • Contamination:

    • System Contamination: Contaminants can build up in the LC system, column, and mass spectrometer ion source.[15] Regularly flush the system and clean the ion source.

    • Sample Matrix Effects: Co-eluting compounds from the biological matrix can cause ion suppression or contribute to background noise.[14] Improve sample cleanup steps or optimize the chromatographic separation to resolve the analyte from interfering compounds.

  • Mobile Phase Quality:

    • Use high-purity solvents and additives for your mobile phase to minimize background ions.

Quantitative Data Summary

ParameterTypical ValuesSource(s)
Extraction Recovery 70-80% (with optimized methods)[13]
Limit of Quantification (LOQ) 4.2 nM (for very-long-chain acyl-CoAs) to 5 fmol on column[1][8]
Linear Range of Quantitation At least 3 orders of magnitude[8]
Inter-assay Coefficient of Variation (CV) 5-6%[7]
Intra-assay Coefficient of Variation (CV) 5-10%[7]

Detailed Experimental Protocol

This protocol provides a general framework for the analysis of this compound. Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation and Extraction

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[12][13]

  • Homogenization: Homogenize approximately 100 mg of tissue in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Lipid Removal (Two-Phase Extraction):

    • Add 2-propanol to the homogenate.

    • Extract with acetonitrile to precipitate proteins and extract acyl-CoAs.

    • Alternatively, use a chloroform/methanol/water system for lipid partitioning.[12]

  • Solid-Phase Extraction (SPE) for Purification:

    • Use an oligonucleotide purification column or a C18 SPE cartridge.[13]

    • Load the extract onto the conditioned column.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the initial LC mobile phase conditions.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like triethylamine acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time to ensure the separation of 16-Methyltetracsanoyl-CoA from other lipids.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor and product ions for this compound using a standard. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[11]

    • Optimization: Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific MRM transitions.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Homogenization Tissue Homogenization Extraction Acyl-CoA Extraction (LLE or SPE) Homogenization->Extraction Purification Purification & Concentration Extraction->Purification Reconstitution Reconstitution Purification->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the detection of this compound.

Signaling_Pathway cluster_Metabolism Fatty Acid Metabolism cluster_Downstream Potential Downstream Effects VLCFA Very-Long-Chain Fatty Acid (e.g., 16-Methyltetracosanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase Target_CoA This compound Acyl_CoA_Synthetase->Target_CoA Lipid_Synthesis Complex Lipid Synthesis (e.g., Sphingolipids, Glycerolipids) Target_CoA->Lipid_Synthesis Signaling Cell Signaling (e.g., PPARα activation) Target_CoA->Signaling Protein_Acylation Protein Acylation Target_CoA->Protein_Acylation

Caption: Hypothetical metabolic fate of this compound.

References

Technical Support Center: 16-Methyltetracosanoyl-CoA Handling and Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 16-Methyltetracosanoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a very-long-chain branched-chain fatty acyl-coenzyme A. Like other long-chain acyl-CoAs, it is a metabolically important molecule. Its stability is a concern due to its susceptibility to both enzymatic and non-enzymatic degradation during sample extraction, processing, and storage. The primary points of degradation are the thioester bond, which is prone to hydrolysis, and the fatty acyl chain, which can be subject to oxidation.

Q2: What are the main causes of this compound degradation during sample preparation?

The primary causes of degradation include:

  • Enzymatic Degradation: Acyl-CoA thioesterases, present in biological samples, can rapidly hydrolyze the thioester bond.

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, which is accelerated at both acidic and alkaline pH.

  • Oxidation: While the methyl branch offers some protection, the long hydrocarbon chain can be susceptible to oxidation, especially if there are any double bonds, though this compound is saturated.

  • Physical Factors: Elevated temperatures and repeated freeze-thaw cycles can accelerate degradation. Adsorption to surfaces of plasticware can also lead to sample loss.

Q3: What is the optimal pH range for working with this compound?

To minimize hydrolysis of the thioester bond, it is recommended to work within a slightly acidic to neutral pH range, typically between pH 6.0 and 7.4. Both strongly acidic and alkaline conditions should be avoided.

Q4: How should I store my samples containing this compound?

For short-term storage (a few hours), samples should be kept on ice. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C. It is advisable to store samples in single-use aliquots to avoid repeated freeze-thaw cycles.

Q5: What type of collection tubes and labware should I use?

To minimize adsorption of the lipophilic acyl-CoA to surfaces, it is recommended to use glass vials or low-adhesion polypropylene (B1209903) tubes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detection of this compound Degradation during sample collection and processing. Immediately freeze-clamp tissues upon collection to quench enzymatic activity. Keep samples on ice throughout the extraction procedure.
Hydrolysis of the thioester bond. Ensure all buffers and solvents are at a pH between 6.0 and 7.4. Avoid exposure to strong acids or bases.
Adsorption to labware. Use glass or low-adhesion polypropylene tubes and pipette tips.
High variability between replicate samples Inconsistent sample handling. Standardize the entire sample preparation workflow, from collection to analysis. Ensure consistent timing for each step.
Partial thawing of samples during storage or handling. Aliquot samples into single-use tubes to avoid multiple freeze-thaw cycles. When retrieving samples from the freezer, handle them quickly and return them to the freezer promptly.
Presence of unexpected peaks in chromatogram Degradation products. Review the sample handling procedure for potential sources of degradation (e.g., prolonged exposure to room temperature, inappropriate pH).
Contamination. Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned.

Quantitative Data Summary

Parameter Condition Qualitative Stability Recommendation
pH 6.0 - 7.4More StableMaintain pH within this range for all aqueous steps.
< 6.0Increased risk of hydrolysisAvoid strongly acidic conditions.
> 7.4Increased risk of hydrolysisAvoid alkaline conditions.
Temperature -80°CHighRecommended for long-term storage.
-20°CModerateSuitable for intermediate-term storage.
4°C (on ice)LowFor short-term processing only (a few hours).
Room TemperatureVery LowAvoid whenever possible.
Freeze-Thaw Cycles 1BestAliquot into single-use tubes.
2-3Moderate loss of integrityMinimize freeze-thaw cycles.
>3Significant degradationAvoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

Materials:

  • Tissue sample (e.g., liver, muscle)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Solvent: Acetonitrile/Isopropanol/Water (3:3:2, v/v/v)

  • Internal standard (e.g., a stable isotope-labeled very-long-chain acyl-CoA)

  • Glass homogenization tubes

  • Centrifuge capable of 4°C

  • Low-adhesion polypropylene tubes

Procedure:

  • Sample Quenching: Immediately after collection, freeze-clamp the tissue sample in liquid nitrogen to halt all enzymatic activity.

  • Homogenization:

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer a known amount of the powdered tissue (e.g., 50-100 mg) to a pre-chilled glass homogenization tube.

    • Add the appropriate amount of internal standard.

    • Add 1 mL of ice-cold Extraction Solvent per 50 mg of tissue.

    • Homogenize the sample on ice using a mechanical homogenizer until a uniform suspension is achieved.

  • Protein Precipitation and Extraction:

    • Vortex the homogenate for 1 minute.

    • Incubate on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled low-adhesion polypropylene tube.

    • Dry the supernatant under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in an appropriate solvent for your analytical method (e.g., a mobile phase-compatible solvent for LC-MS).

Visualizations

experimental_workflow Experimental Workflow for this compound Extraction cluster_collection Sample Collection cluster_homogenization Homogenization cluster_extraction Extraction tissue_collection Tissue Collection freeze_clamping Freeze-Clamping in Liquid N2 tissue_collection->freeze_clamping grinding Grind Frozen Tissue freeze_clamping->grinding Immediate Processing homogenize Homogenize in Extraction Solvent grinding->homogenize centrifugation Centrifuge at 4°C homogenize->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer drying Dry Under Nitrogen supernatant_transfer->drying reconstitution Reconstitute for Analysis drying->reconstitution analysis analysis reconstitution->analysis LC-MS/MS Analysis

Caption: Workflow for the extraction of this compound.

degradation_pathways Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation acyl_coa This compound enzymatic Enzymatic (Acyl-CoA Thioesterases) acyl_coa->enzymatic chemical Chemical (Acid/Base Catalyzed) acyl_coa->chemical oxidized_product Oxidized Products acyl_coa->oxidized_product (if unsaturated contaminants are present or under harsh conditions) degraded_products 16-Methyltetracosanoic Acid + Coenzyme A enzymatic->degraded_products chemical->degraded_products

Caption: Major degradation pathways for this compound.

Validation & Comparative

Confirming the Identity of 16-Methyltetracosanoyl-CoA: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural confirmation of 16-Methyltetracosanoyl-CoA, a long-chain branched acyl-coenzyme A derivative. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate methods for their specific needs.

Introduction

This compound is a key intermediate in branched-chain fatty acid metabolism. Accurate structural confirmation is crucial for understanding its biological role and for the development of targeted therapeutics. While several analytical techniques can be employed, NMR spectroscopy offers unparalleled detail in elucidating the precise molecular structure. This guide will delve into the application of NMR and compare its performance with High-Resolution Mass Spectrometry (HRMS).

Predicted NMR Spectroscopic Data for this compound

Due to the absence of specific experimental NMR data for this compound in the public domain, the following tables present predicted chemical shifts based on the analysis of structurally similar compounds, such as 16-methyl-heptadecanoic acid (isostearic acid), and general principles of NMR spectroscopy.[1] These predictions serve as a reference for experimental verification.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Terminal methyl protons (-CH(CH₃)₂)~ 0.86Doublet
Methine proton (-CH(CH₃)₂)~ 1.55Multiplet
Methylene (B1212753) chain (-(CH₂)n-)~ 1.25Multiplet
Methylene α to thioester (-CH₂-COSCoA)~ 2.8 - 3.0Triplet
Methylene β to thioester (-CH₂-CH₂-COSCoA)~ 1.6 - 1.7Multiplet
Coenzyme A protonsVarious (see specialized literature)

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Terminal methyl carbons (-CH(CH₃)₂)~ 22.7
Methine carbon (-CH(CH₃)₂)~ 39.0
Methylene chain (-(CH₂)n-)~ 29.0 - 34.0
Methylene α to thioester (-CH₂-COSCoA)~ 43.0 - 45.0
Thioester carbonyl (-COSCoA)~ 198.0 - 200.0
Coenzyme A carbonsVarious (see specialized literature)

Experimental Protocols

Synthesis of this compound

A robust method for the synthesis of long-chain acyl-CoA esters involves the activation of the corresponding fatty acid and subsequent reaction with Coenzyme A.

Materials:

  • 16-methyltetracosanoic acid

  • Oxalyl chloride or Thionyl chloride

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous triethylamine

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Activation of 16-methyltetracosanoic acid:

    • Dissolve 16-methyltetracosanoic acid in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a slight molar excess of oxalyl chloride or thionyl chloride to the solution.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 16-methyltetracosanoyl chloride.

  • Formation of this compound:

    • Dissolve the Coenzyme A trilithium salt in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8.0-8.5).

    • Cool the Coenzyme A solution to 0°C.

    • Dissolve the crude 16-methyltetracosanoyl chloride in a minimal amount of anhydrous THF.

    • Slowly add the acyl chloride solution to the stirring Coenzyme A solution.

    • Maintain the pH of the reaction mixture between 7.5 and 8.5 by adding a dilute base solution (e.g., NaOH) as needed.

    • Allow the reaction to proceed at 0°C for 1-2 hours.

  • Purification:

    • The resulting this compound can be purified using solid-phase extraction (SPE) with a C18 cartridge or by preparative High-Performance Liquid Chromatography (HPLC).

NMR Analysis of this compound

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or a mixture). The choice of solvent is critical to ensure solubility and minimize signal overlap with the analyte.

  • Transfer the solution to a 5 mm NMR tube.

NMR Experiments:

  • 1D ¹H-NMR: This provides initial information on the proton environments, including the characteristic signals for the terminal methyl groups, the long methylene chain, and protons adjacent to the thioester linkage.

  • 1D ¹³C-NMR: This experiment identifies the number of unique carbon environments. Key signals include the thioester carbonyl carbon and the carbons of the branched methyl group.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is crucial for assigning protons along the fatty acyl chain by tracing the connectivity from the α-methylene protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Comparison of Analytical Techniques

While NMR provides detailed structural information, other techniques can also be used for the characterization of this compound. High-Resolution Mass Spectrometry (HRMS) is a powerful alternative.

Table 3: Comparison of NMR and HRMS for the Confirmation of this compound

FeatureNMR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Information Provided Detailed structural connectivity, stereochemistry, and conformational information.Highly accurate mass-to-charge ratio, elemental composition. Fragmentation patterns provide some structural information.
Sample Requirement Relatively high (mg scale).Very low (µg to ng scale).
Destructive/Non-destructive Non-destructive.Destructive.
Quantitative Analysis Can be quantitative with internal standards (qNMR).Can be quantitative with appropriate internal standards.
Strengths Unambiguous structure elucidation.High sensitivity and specificity for molecular weight determination.
Limitations Lower sensitivity compared to MS. Complex spectra for large molecules.Limited information on isomer differentiation and stereochemistry.

Experimental Workflow

The following diagram illustrates a comprehensive workflow for the synthesis and structural confirmation of this compound, incorporating both NMR and HRMS techniques.

G cluster_synthesis Synthesis cluster_confirmation Structural Confirmation start 16-Methyltetracosanoic Acid + Coenzyme A synthesis Chemical Synthesis start->synthesis purification Purification (HPLC/SPE) synthesis->purification nmr_analysis NMR Analysis (1D ¹H, ¹³C; 2D COSY, HSQC) purification->nmr_analysis hrms_analysis HRMS Analysis purification->hrms_analysis data_analysis Data Analysis and Structure Elucidation nmr_analysis->data_analysis hrms_analysis->data_analysis end end data_analysis->end Confirmed Structure: This compound

Caption: Workflow for synthesis and structural confirmation.

Conclusion

NMR spectroscopy stands as the gold standard for the unambiguous structural elucidation of complex molecules like this compound. Its ability to provide detailed information on atomic connectivity makes it indispensable for confirming the identity of novel or synthesized compounds. While HRMS offers superior sensitivity for detection and molecular formula determination, it provides less detailed structural information. For comprehensive characterization, a combinatorial approach utilizing both NMR and HRMS is recommended, as outlined in the experimental workflow. This guide provides the necessary theoretical and practical framework for researchers to confidently confirm the identity of this compound and similar long-chain acyl-CoA molecules.

References

A Comparative Guide to 16-Methyltetracosanoyl-CoA and Straight-Chain Acyl-CoAs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between branched-chain and straight-chain acyl-CoAs is critical for advancements in metabolic research and therapeutic design. This guide provides an objective comparison of 16-Methyltetracosanoyl-CoA, a branched-chain fatty acyl-CoA, with its straight-chain counterparts, focusing on their metabolic pathways, enzymatic interactions, and potential cellular roles. The information is supported by experimental data and detailed protocols to aid in laboratory investigations.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, serving as activated forms of fatty acids. They are integral to energy production through beta-oxidation, lipid biosynthesis, and cellular signaling. While straight-chain acyl-CoAs have been extensively studied, branched-chain species such as this compound present unique metabolic characteristics due to their structural differences. This guide will delve into these distinctions, providing a comparative framework for researchers.

Physicochemical and Metabolic Properties

The introduction of a methyl group in the acyl chain of this compound significantly alters its physical and biochemical properties compared to a straight-chain acyl-CoA of similar length, such as Tetracosanoyl-CoA (C24:0-CoA).

PropertyThis compoundStraight-Chain Acyl-CoAs (e.g., Tetracosanoyl-CoA)
Molecular Weight Higher than the corresponding n-acyl-CoA of the same carbon number backboneStandard for the given carbon and saturation
Structure Branched-chainLinear chain
Primary Site of Metabolism PeroxisomesMitochondria (for up to C20), Peroxisomes (for >C20)
Metabolic Pathway Peroxisomal β-oxidation (potentially preceded by α-oxidation depending on methyl position)Mitochondrial and/or Peroxisomal β-oxidation
Key Enzymes Branched-chain specific Acyl-CoA synthetases and oxidasesStraight-chain specific Acyl-CoA synthetases and dehydrogenases
Metabolic Efficiency Generally lower turnover rates by metabolic enzymes compared to straight-chain counterparts.[1][2]Higher efficiency in mitochondrial β-oxidation for energy production.
End Products of β-oxidation Acetyl-CoA and Propionyl-CoA (depending on methyl position)Primarily Acetyl-CoA

Metabolic Pathways: A Comparative Overview

The metabolism of this compound diverges significantly from that of straight-chain acyl-CoAs, primarily in the subcellular location and the enzymatic machinery involved.

Straight-Chain Acyl-CoA Metabolism

Straight-chain fatty acids are primarily metabolized through β-oxidation within the mitochondria to generate acetyl-CoA, which then enters the Krebs cycle for ATP production.[3] Very-long-chain fatty acids (VLCFAs), those with 22 or more carbons, undergo initial cycles of β-oxidation in the peroxisomes until they are shortened sufficiently to be transported to the mitochondria for completion of the process.[4]

This compound Metabolism

Due to the steric hindrance of the methyl group, this compound is a poor substrate for mitochondrial β-oxidation enzymes. Its breakdown, therefore, occurs predominantly in the peroxisomes. The metabolism of such branched-chain fatty acids often requires a distinct set of enzymes.[5] Depending on the position of the methyl group, an initial α-oxidation step may be necessary to remove the methyl branch before β-oxidation can proceed. Peroxisomal β-oxidation of branched-chain acyl-CoAs yields acetyl-CoA and, in many cases, propionyl-CoA, which can be converted to succinyl-CoA and enter the Krebs cycle.

Metabolism_Comparison cluster_straight Straight-Chain Acyl-CoA cluster_branched This compound Straight-Chain Acyl-CoA Straight-Chain Acyl-CoA Mitochondrial β-oxidation Mitochondrial β-oxidation Straight-Chain Acyl-CoA->Mitochondrial β-oxidation C4-C20 Peroxisomal β-oxidation (VLCFA) Peroxisomal β-oxidation (VLCFA) Straight-Chain Acyl-CoA->Peroxisomal β-oxidation (VLCFA) >C20 Acetyl-CoA (Mito) Acetyl-CoA (Mito) Mitochondrial β-oxidation->Acetyl-CoA (Mito) Acetyl-CoA (Perox) Acetyl-CoA (Perox) Peroxisomal β-oxidation (VLCFA)->Acetyl-CoA (Perox) This compound This compound Peroxisomal α/β-oxidation Peroxisomal α/β-oxidation This compound->Peroxisomal α/β-oxidation Acetyl-CoA & Propionyl-CoA Acetyl-CoA & Propionyl-CoA Peroxisomal α/β-oxidation->Acetyl-CoA & Propionyl-CoA Experimental_Workflow Cell_Culture 1. Culture Fibroblasts Incubation 3. Incubate Cells with Substrate Cell_Culture->Incubation Substrate_Prep 2. Prepare Radiolabeled Fatty Acid-BSA Complex Substrate_Prep->Incubation Termination 4. Terminate Reaction with TCA Incubation->Termination Separation 5. Separate Supernatant (contains soluble products) Termination->Separation Quantification 6. Scintillation Counting Separation->Quantification Analysis 7. Calculate Oxidation Rate Quantification->Analysis PPAR_Activation Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., this compound) PPAR PPAR Fatty_Acyl_CoA->PPAR Binds & Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPAR->PPRE Heterodimerizes with RXR and binds to DNA RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

References

Unveiling the Biological Signature of 16-Methyltetracosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of lipid metabolism and cellular signaling is intricate, with molecules like 16-Methyltetracosanoyl-CoA playing potential roles that are yet to be fully elucidated. Due to the limited direct experimental data on this compound, this guide provides a comparative analysis of its potential biological activities by examining closely related and well-characterized branched-chain fatty acyl-CoAs (BCFA-CoAs), namely phytanoyl-CoA and pristanoyl-CoA. These molecules serve as valuable proxies for understanding the potential interactions and metabolic pathways of long-chain branched fatty acyl-CoAs.

The primary known biological activities of these related compounds center on their roles as signaling molecules, specifically as ligands for the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα), and as intermediates in peroxisomal fatty acid oxidation.

Comparative Analysis of Biological Activity

The biological activity of BCFA-CoAs is significantly influenced by their binding affinity to receptors and their susceptibility to enzymatic processing. The following table summarizes the key quantitative data for the interaction of comparator BCFA-CoAs with PPARα, a key regulator of lipid metabolism.

CompoundTargetAssay TypeKey Parameter (Kd)Reference
Phytanoyl-CoAPPARαIntrinsic Fluorescence Quenching~11 nM[1]
Pristanoyl-CoAPPARαIntrinsic Fluorescence Quenching~11 nM[1]

Kd (Dissociation Constant): A lower Kd value indicates a higher binding affinity.

This data highlights that both phytanoyl-CoA and pristanoyl-CoA are high-affinity ligands for PPARα, suggesting that other long-chain methyl-branched fatty acyl-CoAs like this compound could also exhibit similar potent interactions with this nuclear receptor.

Signaling Pathways and Metabolic Fate

The activation of PPARα by BCFA-CoAs initiates a signaling cascade that upregulates the expression of genes involved in fatty acid oxidation. This is a crucial mechanism for cellular energy homeostasis and the management of potentially toxic lipid species.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA-CoA Branched-Chain Fatty Acyl-CoA (e.g., this compound) PPARa PPARα BCFA-CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., ACOX1, CPT1) PPRE->TargetGenes Initiates Transcription of mRNA mRNA TargetGenes->mRNA

Caption: PPARα signaling pathway activated by BCFA-CoAs.

The metabolic breakdown of methyl-branched fatty acids like phytanic acid (which is converted to phytanoyl-CoA) requires a specific enzymatic pathway known as α-oxidation, followed by β-oxidation.

Fatty_Acid_Oxidation_Workflow cluster_peroxisome Peroxisome PhytanicAcid Phytanic Acid PhytanoylCoA Phytanoyl-CoA PhytanicAcid->PhytanoylCoA Acyl-CoA Synthetase HydroxyphytanoylCoA 2-Hydroxyphytanoyl-CoA PhytanoylCoA->HydroxyphytanoylCoA Phytanoyl-CoA Hydroxylase (α-oxidation) Pristanal Pristanal HydroxyphytanoylCoA->Pristanal PristanicAcid Pristanic Acid Pristanal->PristanicAcid PristanoylCoA Pristanoyl-CoA PristanicAcid->PristanoylCoA BetaOxidation β-Oxidation PristanoylCoA->BetaOxidation

Caption: Peroxisomal α- and β-oxidation of phytanic acid.

Experimental Protocols

To facilitate further research and validation of the biological activity of this compound and related compounds, detailed methodologies for key experiments are provided below.

Synthesis of Methyl-Branched Very-Long-Chain Fatty Acyl-CoAs

The synthesis of very-long-chain fatty acyl-CoAs can be achieved through a multi-step process involving the elongation of a shorter fatty acid precursor.

Materials:

  • Starting long-chain acyl-CoA (e.g., C18-CoA)

  • Malonyl-CoA

  • ATP, Coenzyme A (CoA)

  • Enzymes: Acyl-CoA carboxylase, Fatty acid elongase complex (ELOVL), 3-ketoacyl-CoA reductase, 3-hydroxyacyl-CoA dehydratase, and enoyl-CoA reductase

  • Reaction buffers and cofactors (NADPH, MgCl2)

Protocol:

  • Activation of the Precursor: Ensure the starting fatty acid is in its CoA-ester form. If starting from a free fatty acid, it must first be activated to its acyl-CoA derivative using an acyl-CoA synthetase in the presence of ATP and CoA.

  • Elongation Cycle: The elongation process consists of four sequential reactions catalyzed by the fatty acid elongase complex, typically in the endoplasmic reticulum.

    • Condensation: Condensation of the acyl-CoA with malonyl-CoA, catalyzed by a 3-ketoacyl-CoA synthase (KCS), to form a 3-ketoacyl-CoA.

    • Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase, using NADPH as the reducing agent.

    • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase.

    • Reduction: The trans-2,3-enoyl-CoA is reduced by an enoyl-CoA reductase, again using NADPH, to yield an acyl-CoA that is two carbons longer than the starting molecule.

  • Iteration: Repeat the elongation cycle until the desired chain length (e.g., C25 for this compound) is achieved. The methyl branch is introduced by using methylmalonyl-CoA instead of malonyl-CoA at the appropriate elongation step.

  • Purification: The final product is purified using chromatographic techniques such as HPLC.

PPARα Reporter Gene Assay

This cell-based assay is used to quantify the ability of a compound to activate PPARα.

Materials:

  • A suitable mammalian cell line (e.g., HEK293T, HepG2)

  • Expression plasmid for human or mouse PPARα

  • A reporter plasmid containing a PPAR-responsive element (PPRE) linked to a reporter gene (e.g., luciferase)

  • A control plasmid for normalization (e.g., expressing Renilla luciferase or β-galactosidase)

  • Cell culture medium and supplements

  • Transfection reagent

  • Test compounds (e.g., this compound, phytanoyl-CoA) and a known PPARα agonist (e.g., WY-14643) as a positive control

  • Luciferase assay reagent

Protocol:

  • Cell Culture and Transfection:

    • Plate cells in a multi-well plate and allow them to adhere.

    • Co-transfect the cells with the PPARα expression plasmid, the PPRE-reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After an appropriate incubation period post-transfection (e.g., 24 hours), replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the cells with the compounds for a defined period (e.g., 18-24 hours).

  • Cell Lysis and Reporter Assay:

    • Lyse the cells and measure the activity of the primary reporter (e.g., firefly luciferase) and the normalization reporter (e.g., Renilla luciferase) using a luminometer and the appropriate assay reagents.

  • Data Analysis:

    • Normalize the primary reporter activity to the normalization reporter activity for each well.

    • Calculate the fold induction of reporter activity for each compound concentration relative to the vehicle control.

    • Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

In Vitro Phytanoyl-CoA Hydroxylase Activity Assay

This assay measures the activity of the enzyme responsible for the first step of phytanic acid α-oxidation.

Materials:

  • Source of phytanoyl-CoA hydroxylase (e.g., purified recombinant enzyme or cell lysate)

  • Phytanoyl-CoA (substrate)

  • 2-oxoglutarate, Fe(II), and ascorbate (B8700270) (cofactors)

  • Reaction buffer

  • Method for detecting the product, 2-hydroxyphytanoyl-CoA (e.g., HPLC, mass spectrometry)

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, cofactors (2-oxoglutarate, Fe(II), ascorbate), and the enzyme source.

  • Initiate Reaction:

    • Start the reaction by adding the substrate, phytanoyl-CoA.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific duration.

  • Stop Reaction:

    • Terminate the reaction by adding a quenching solution (e.g., acid or organic solvent).

  • Product Analysis:

    • Analyze the reaction mixture to quantify the amount of 2-hydroxyphytanoyl-CoA formed. This can be done by separating the product from the substrate using HPLC and detecting it with a suitable detector (e.g., UV or mass spectrometer).

  • Calculate Activity:

    • The enzyme activity is calculated based on the amount of product formed per unit of time and per amount of enzyme.

By employing these experimental approaches, researchers can systematically investigate the biological activity of this compound and compare its effects with those of other branched-chain fatty acyl-CoAs, thereby contributing to a deeper understanding of lipid metabolism and signaling.

References

A Comparative Guide to the Analysis of Methyl-Branched Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl-branched short-chain acyl-Coenzyme A (acyl-CoA) isomers are critical intermediates in cellular metabolism, primarily arising from the catabolism of branched-chain amino acids. Their structural similarity presents a significant analytical challenge, yet their distinct metabolic roles necessitate accurate differentiation and quantification. This guide provides a comparative analysis of analytical methodologies, supported by experimental data, to aid researchers in selecting and implementing the most suitable techniques for their studies.

Introduction to Key Methyl-Branched Acyl-CoA Isomers

The most commonly studied methyl-branched acyl-CoA isomers include:

  • Isobutyryl-CoA: Derived from the catabolism of valine.[1][2][3][4]

  • 2-Methylbutyryl-CoA: An intermediate in the metabolism of isoleucine.[5][6][7][8]

  • Isovaleryl-CoA (3-Methylbutyryl-CoA): Formed during the catabolism of leucine.[9]

These isomers are pivotal in mitochondrial energy metabolism and can be precursors for the biosynthesis of other molecules.[9][10] Deficiencies in the enzymes responsible for their metabolism lead to various metabolic disorders, underscoring the importance of their accurate measurement.[2][5][9][11]

Comparative Analysis of Analytical Techniques

The primary challenge in analyzing methyl-branched acyl-CoA isomers is their identical mass, making their differentiation by mass spectrometry alone impossible. Therefore, chromatographic separation prior to detection is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most robust and sensitive method for this purpose.[12][13][14]

Table 1: Comparison of LC-MS/MS Methods for Isomer Separation

FeatureMethod 1: Reversed-Phase (RP) UPLC-MS/MSMethod 2: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MSMethod 3: Two-Dimensional LC-MS/MS
Principle Separation based on hydrophobicity.Separation based on polarity.Combines two different chromatographic separations for enhanced resolution.
Resolution of Isomers Can achieve baseline separation of some isomers like isobutyryl-CoA and n-butyryl-CoA with optimized gradients and columns.[12]Can provide alternative selectivity for polar analytes and may resolve isomers not separated by RP.Offers superior separation of complex isomeric mixtures by utilizing orthogonal separation mechanisms.[12]
Sensitivity (LOD) Typically in the low femtomole (fmol) range.[15]Comparable sensitivity to RP-LC-MS/MS, in the fmol range.Can enhance sensitivity by reducing matrix effects and concentrating analytes.
Typical Application Widely used for the analysis of a broad range of acyl-CoAs, including short- and long-chain species.[13][15]Suitable for the analysis of polar short-chain acyl-CoAs and other polar metabolites.[15]Analysis of complex biological samples where co-elution of isomers is a significant issue.
Advantages Robust, reproducible, and widely available columns and methodologies.Good for polar compounds that are poorly retained on RP columns.High resolving power for complex mixtures.
Disadvantages May not resolve all isomeric and isobaric species in a single run.[12]Can be more sensitive to matrix effects; method development can be more complex.Longer analysis times and more complex instrumentation.

Experimental Protocols

Sample Preparation for Acyl-CoA Analysis

A critical step for accurate quantification is the efficient extraction of acyl-CoAs from biological matrices while minimizing degradation.

Protocol 1: Solid-Phase Extraction (SPE) for Tissue and Cell Samples

  • Homogenization: Homogenize frozen tissue or cell pellets in a cold solution of 2:1:0.8 (v/v/v) methanol (B129727):chloroform (B151607):water.

  • Phase Separation: Add water and chloroform to induce phase separation. The aqueous phase containing the polar acyl-CoAs is collected.

  • Solid-Phase Extraction:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate) to remove salts and other polar impurities.

    • Elute the acyl-CoAs with a methanol-containing buffer.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis.

LC-MS/MS Analysis

Protocol 2: UPLC-MS/MS for the Separation of Isobutyryl-CoA and n-Butyryl-CoA [12]

  • Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase A: 10 mM ammonium bicarbonate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 2% to 60% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition from the precursor ion (the mass of the specific acyl-CoA) to a common fragment ion (m/z 507) is typically monitored.[14]

Metabolic Pathways and Experimental Workflows

Metabolic Pathways of Methyl-Branched Acyl-CoA Isomers

The catabolism of branched-chain amino acids (BCAAs) is the primary source of these methyl-branched acyl-CoA isomers. Understanding these pathways is crucial for interpreting experimental results and for drug development targeting metabolic disorders.

BCAA_Catabolism cluster_valine Valine Catabolism cluster_isoleucine Isoleucine Catabolism cluster_leucine Leucine Catabolism Valine Valine a_ketoisovalerate a_ketoisovalerate Valine->a_ketoisovalerate BCAA aminotransferase Isobutyryl_CoA Isobutyryl_CoA a_ketoisovalerate->Isobutyryl_CoA BCKD complex Isoleucine Isoleucine a_keto_b_methylvalerate a_keto_b_methylvalerate Isoleucine->a_keto_b_methylvalerate BCAA aminotransferase a_methylbutyryl_CoA 2-Methylbutyryl-CoA a_keto_b_methylvalerate->a_methylbutyryl_CoA BCKD complex Leucine Leucine a_ketoisocaproate a_ketoisocaproate Leucine->a_ketoisocaproate BCAA aminotransferase Isovaleryl_CoA Isovaleryl_CoA a_ketoisocaproate->Isovaleryl_CoA BCKD complex

Figure 1: Origin of methyl-branched acyl-CoA isomers from BCAA catabolism.

These initial steps are followed by a series of enzymatic reactions within the mitochondria. For example, isovaleryl-CoA is further metabolized by isovaleryl-CoA dehydrogenase.

Figure 2: Downstream metabolic fate of isovaleryl-CoA.

Experimental Workflow for Comparative Analysis

A typical workflow for the comparative analysis of methyl-branched acyl-CoA isomers is depicted below.

Experimental_Workflow cluster_LC LC System cluster_MS MS System Sample_Collection Biological Sample Collection (Tissue, Cells, etc.) Extraction Acyl-CoA Extraction (e.g., SPE) Sample_Collection->Extraction LC_Separation Chromatographic Separation (UPLC/HPLC) Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection RP_Column Reversed-Phase LC_Separation->RP_Column Option 1 HILIC_Column HILIC LC_Separation->HILIC_Column Option 2 Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis MRM Multiple Reaction Monitoring MS_Detection->MRM Comparative_Analysis Comparative Analysis of Isomer Levels Data_Analysis->Comparative_Analysis

Figure 3: General experimental workflow for acyl-CoA isomer analysis.

Conclusion

The accurate analysis of methyl-branched acyl-CoA isomers is achievable with modern analytical techniques, primarily LC-MS/MS. The choice of chromatographic method—be it reversed-phase, HILIC, or a two-dimensional approach—will depend on the specific isomers of interest and the complexity of the biological matrix. By carefully selecting and optimizing both the sample preparation and analytical conditions, researchers can obtain reliable and reproducible data, paving the way for a deeper understanding of the roles of these critical metabolites in health and disease.

References

Navigating the Analytical Maze: A Comparative Guide to 16-Methyltetracosanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the metabolic significance of very-long-chain branched-chain acyl-CoAs, the accurate quantification of molecules like 16-Methyltetracosanoyl-CoA is paramount. This guide provides a comprehensive comparison of established analytical methodologies that can be adapted and validated for this specific analyte, empowering researchers to make informed decisions for their experimental needs.

Performance Comparison of Analogous Quantification Methods

The following table summarizes the performance characteristics of methods used for the quantification of structurally related analytes. These values can serve as a benchmark when developing and validating a method for this compound.

Analytical PlatformAnalyte(s)Sample MatrixKey Performance MetricsReference
LC-MS/MS Long-Chain Acyl-CoAs (C16:0, C16:1, C18:0, C18:1, C18:2)Rat LiverAccuracy: 94.8 - 110.8% Inter-run Precision: 2.6 - 12.2% Intra-run Precision: 1.2 - 4.4%[1]
GC-MS Very-Long-Chain Fatty Acids (VLCFAs) and Phytanic AcidSerum/PlasmaDay-to-day Precision: 2.5 - 8.6% Recovery: 89 - 120%[2]
LC-MS/MS Short-Chain Acyl-CoAsBiological SamplesHigh sensitivity, precision, and accuracy reported without specific values.[3]
GC-MS VLCFAs and BCFAs (Pristanic and Phytanic Acids)PlasmaEstablished method for clinical diagnostics; quantitative performance not detailed.[4][5][6]

Experimental Protocols: A Blueprint for Method Development

Detailed methodologies for the key experimental approaches are outlined below. These protocols, developed for analogous compounds, provide a strong foundation for building a validated assay for this compound.

Method 1: LC-MS/MS for Intact Acyl-CoA Analysis

This approach offers the advantage of quantifying the intact this compound molecule, thereby providing high specificity.

1. Sample Preparation and Extraction:

  • Homogenization: Tissues or cells are homogenized in a suitable buffer on ice.

  • Protein Precipitation: An organic solvent (e.g., acetonitrile) or acid (e.g., perchloric acid) is added to precipitate proteins.

  • Solid-Phase Extraction (SPE): The supernatant is loaded onto a C18 SPE cartridge. The cartridge is washed to remove interfering substances, and the acyl-CoAs are eluted with an appropriate solvent mixture (e.g., methanol (B129727)/ammonium (B1175870) hydroxide).[1]

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used for separation.[1]

  • Mobile Phase: A gradient elution with a binary solvent system is employed. For example, Solvent A could be ammonium hydroxide (B78521) in water and Solvent B could be ammonium hydroxide in acetonitrile.[1]

  • Flow Rate: A flow rate suitable for the column dimensions is used (e.g., 0.2-0.5 mL/min).

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Positive ion electrospray ionization (ESI+) is commonly used.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of this compound) and a specific product ion generated through collision-induced dissociation. A common neutral loss of 507 Da is characteristic of acyl-CoAs.[1]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a suitable internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).

Method 2: GC-MS for Fatty Acid Analysis after Hydrolysis

This widely-used technique involves the chemical conversion of this compound to its corresponding fatty acid, which is then derivatized for GC-MS analysis.

1. Hydrolysis:

  • Alkaline or Acid Hydrolysis: The acyl-CoA is hydrolyzed to the free fatty acid (16-methyltetracosanoic acid) using an acid or base. This step releases the fatty acid from the Coenzyme A moiety.[6][7]

2. Extraction:

  • The hydrolyzed sample is acidified, and the free fatty acid is extracted into an organic solvent (e.g., hexane).

3. Derivatization:

  • Esterification: The extracted fatty acid is converted to a volatile ester, typically a fatty acid methyl ester (FAME), by reacting it with a reagent such as boron trifluoride in methanol or methanolic HCl.[8] This step is crucial for making the very-long-chain fatty acid amenable to gas chromatography.

4. Gas Chromatography (GC):

  • Column: A capillary column with a suitable stationary phase (e.g., a polar phase) is used to separate the FAMEs.

  • Temperature Program: A temperature gradient is applied to the GC oven to ensure the elution of the very-long-chain FAME.

5. Mass Spectrometry (MS):

  • Ionization: Electron ionization (EI) is typically used.

  • Detection Mode: Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring characteristic ions of the 16-methyltetracosanoate methyl ester.[9]

  • Quantification: Quantification is performed using an internal standard, such as a stable isotope-labeled version of the fatty acid or another fatty acid not present in the sample.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical approach.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample Homogenization Homogenization Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE Reconstitution Reconstitution SPE->Reconstitution LC Liquid Chromatography Reconstitution->LC MSMS Tandem Mass Spectrometry LC->MSMS Data Data Acquisition (MRM) MSMS->Data Quant Concentration Calculation Data->Quant

LC-MS/MS Workflow for Intact Acyl-CoA.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Acyl-CoA Sample Hydrolysis Hydrolysis Sample->Hydrolysis Extraction Fatty Acid Extraction Hydrolysis->Extraction Derivatization Derivatization (FAME) Extraction->Derivatization GC Gas Chromatography Derivatization->GC MS Mass Spectrometry GC->MS Data Data Acquisition (SIM) MS->Data Quant Concentration Calculation Data->Quant

GC-MS Workflow after Hydrolysis & Derivatization.

Concluding Remarks

The choice between an LC-MS/MS and a GC-MS based method for the quantification of this compound will depend on the specific research question, available instrumentation, and the desired level of molecular specificity. LC-MS/MS provides the advantage of analyzing the intact molecule, which can be crucial for metabolic studies. On the other hand, GC-MS is a highly sensitive and well-established technique for fatty acid analysis that may be more readily available in many laboratories.

Regardless of the chosen platform, rigorous method development and validation are essential. This includes establishing linearity, accuracy, precision, and the limit of quantification using an appropriate analytical standard for this compound or its corresponding fatty acid. The information presented in this guide serves as a valuable starting point for researchers to develop a reliable and robust method for the quantification of this important, yet understudied, metabolite.

References

A Comparative Analysis of 16-Methyltetracosanoyl-CoA and its Free Fatty Acid Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological roles of 16-Methyltetracosanoyl-CoA and its corresponding free fatty acid, 16-methyltetracosanoic acid. While direct comparative studies are limited, this document synthesizes available biochemical knowledge to highlight their distinct functions in cellular metabolism and signaling.

Introduction

16-methyltetracosanoic acid is a C25 very-long-chain fatty acid (VLCFA). Within the cell, it can exist in its free form or as a thioester conjugate with coenzyme A, known as this compound. This fundamental biochemical difference dictates their distinct metabolic fates and biological activities. The free fatty acid may act as a signaling molecule or a substrate for activation, while the acyl-CoA is the activated form essential for catabolic and anabolic pathways.

Data Presentation: A Comparative Overview

FeatureThis compound16-methyltetracosanoic acid (Free Fatty Acid)
Primary Role Activated metabolic intermediatePotential signaling molecule; precursor for activation
Cellular Localization Primarily peroxisomes and endoplasmic reticulumCytosol, cellular membranes
Key Metabolic Pathways Peroxisomal β-oxidation, sphingolipid biosynthesisSubstrate for acyl-CoA synthetases
Biological Functions Energy production (via β-oxidation), synthesis of complex lipidsPotential modulation of membrane properties and signaling cascades

Core Biological Functions and Metabolic Fates

This compound: The Activated Metabolic Hub

This compound, as the activated form of 16-methyltetracosanoic acid, is a central player in several metabolic pathways. Its formation from the free fatty acid is an energy-dependent process catalyzed by acyl-CoA synthetases. Once formed, it is directed towards two primary fates:

  • Peroxisomal β-Oxidation: Due to its very long chain, the initial breakdown of this compound occurs in the peroxisomes. This process shortens the fatty acid chain, producing acetyl-CoA and shorter-chain acyl-CoAs that can be further metabolized in the mitochondria for energy production.

  • Sphingolipid Synthesis: Very-long-chain acyl-CoAs are essential precursors for the synthesis of complex sphingolipids, which are critical components of cellular membranes and are involved in signal transduction. This compound can be incorporated into the ceramide backbone, influencing the biophysical properties and signaling functions of these complex lipids.

16-methyltetracosanoic Acid: The Precursor and Potential Modulator

The free fatty acid form, 16-methyltetracosanoic acid, has a more passive but equally important role. Its primary function is to serve as a substrate for the synthesis of its activated CoA ester. However, as a lipophilic molecule, it can also influence cellular processes in its free form:

  • Membrane Integration and Fluidity: Methyl-branched fatty acids can be incorporated into the phospholipids (B1166683) of cellular membranes, where the methyl group can alter membrane fluidity and packing. This can, in turn, affect the function of membrane-bound proteins and receptors.

  • Potential Signaling Roles: While specific G protein-coupled receptors (GPCRs) for 16-methyltetracosanoic acid have not been identified, other free fatty acids are known to act as signaling molecules by activating specific GPCRs. It is plausible that very-long-chain methyl-branched fatty acids could have similar, yet to be discovered, signaling functions.

Experimental Protocols

Measurement of Peroxisomal β-Oxidation

This protocol is adapted from methods used to measure the oxidation of very-long-chain fatty acids.

Objective: To quantify the rate of peroxisomal β-oxidation of a radiolabeled VLCFA substrate.

Methodology:

  • Cell Culture and Homogenization: Culture cells of interest (e.g., fibroblasts, hepatocytes) to confluence. Harvest and homogenize the cells in a buffered sucrose (B13894) solution to maintain organelle integrity.

  • Subcellular Fractionation: Perform differential centrifugation to isolate the peroxisomal fraction from the cell homogenate.

  • β-Oxidation Assay: Incubate the isolated peroxisomes with a reaction mixture containing [1-¹⁴C]-labeled 16-methyltetracosanoic acid, coenzyme A, ATP, NAD+, and other necessary cofactors.

  • Separation of Products: After the incubation period, stop the reaction and separate the water-soluble radioactive products (acetyl-CoA) from the unreacted fatty acid substrate using a precipitation or chromatographic method.

  • Quantification: Measure the radioactivity of the aqueous phase using liquid scintillation counting to determine the amount of acetyl-CoA produced, which reflects the rate of β-oxidation.

Acyl-CoA Synthetase Activity Assay

This protocol measures the activity of enzymes that activate 16-methyltetracosanoic acid.

Objective: To determine the rate of this compound synthesis from its free fatty acid precursor.

Methodology:

  • Preparation of Cell Lysate: Prepare a total cell lysate or a microsomal fraction (where many acyl-CoA synthetases are located) from the cells or tissue of interest.

  • Reaction Setup: Incubate the cell lysate with a reaction mixture containing [³H]-labeled 16-methyltetracosanoic acid, coenzyme A, ATP, and magnesium ions.

  • Extraction of Acyl-CoA: After the reaction, extract the lipids and acyl-CoAs from the reaction mixture using an organic solvent system.

  • Chromatographic Separation: Separate the [³H]-16-Methyltetracosanoyl-CoA from the unreacted [³H]-16-methyltetracosanoic acid using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of radioactive acyl-CoA formed by scintillation counting of the corresponding spot or peak.

Visualizing the Pathways

To further elucidate the distinct roles of this compound and its free fatty acid, the following diagrams illustrate their involvement in key cellular processes.

Fatty_Acid_Activation_and_Metabolism FFA 16-methyltetracosanoic acid (Free Fatty Acid) AcylCoA This compound FFA->AcylCoA Acyl-CoA Synthetase (ATP, CoA) Membrane Membrane Integration FFA->Membrane Signaling Potential Signaling FFA->Signaling Peroxisome Peroxisomal β-Oxidation AcylCoA->Peroxisome Sphingolipid Sphingolipid Synthesis AcylCoA->Sphingolipid

Caption: Overview of the metabolic fates of 16-methyltetracosanoic acid.

Peroxisomal_Beta_Oxidation VLCFA_CoA This compound (C25) Cycle1 β-Oxidation Cycle 1 VLCFA_CoA->Cycle1 Short_Acyl_CoA Shorter Acyl-CoA (C23) Cycle1->Short_Acyl_CoA Acetyl_CoA Acetyl-CoA Cycle1->Acetyl_CoA Mitochondria Mitochondrial Metabolism Short_Acyl_CoA->Mitochondria Acetyl_CoA->Mitochondria

Caption: Simplified workflow of peroxisomal β-oxidation.

Sphingolipid_Synthesis_Pathway Serine Serine SPT Serine Palmitoyltransferase Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine CeramideSynthase Ceramide Synthase Ketosphinganine->CeramideSynthase Dihydroceramide Dihydroceramide CeramideSynthase->Dihydroceramide VLCFA_CoA This compound VLCFA_CoA->CeramideSynthase Ceramide Ceramide Dihydroceramide->Ceramide Desaturase ComplexSphingolipids Complex Sphingolipids Ceramide->ComplexSphingolipids

Caption: Role of VLCFA-CoA in sphingolipid synthesis.

Conclusion

The biological effects of this compound and 16-methyltetracosanoic acid are fundamentally linked but distinct. The free fatty acid serves as a precursor and potential modulator of membrane properties, while the acyl-CoA ester is the metabolically active form required for catabolism and the synthesis of essential complex lipids. Understanding these differential roles is crucial for researchers investigating lipid metabolism, cellular signaling, and the development of therapeutic agents targeting pathways involving very-long-chain fatty acids. Further research is warranted to elucidate the specific signaling functions of 16-methyltetracosanoic acid and to explore the full range of cellular processes influenced by its activated CoA derivative.

A Comparative Guide to Analytical Techniques for Very-Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of very-long-chain fatty acyl-CoAs (VLCFA-CoAs) is crucial for understanding their roles in cellular metabolism, signaling, and the pathophysiology of various diseases, including peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD).[1][2][3] This guide provides a detailed comparison of the primary analytical techniques used for VLCFA-CoA analysis, supported by experimental data and protocols to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to VLCFA-CoAs

VLCFA-CoAs are essential metabolic intermediates involved in numerous cellular processes, including peroxisomal β-oxidation, sphingolipid synthesis, and the formation of lipid rafts.[4][5] Dysregulation of VLCFA-CoA metabolism can lead to their accumulation, a biochemical hallmark of several genetic disorders.[1][3][5] Consequently, robust and sensitive analytical methods are paramount for both basic research and clinical diagnostics.

Comparison of Key Analytical Techniques

The primary methods for the analysis of VLCFA-CoAs include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with various detectors. More specialized techniques such as flow-injection tandem mass spectrometry and enzymatic assays also offer unique advantages for specific applications.

Quantitative Performance

The following table summarizes the key quantitative performance characteristics of the most common analytical techniques for VLCFA-CoAs.

Technique Principle Sensitivity Specificity Throughput Sample Requirement Advantages Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High (femtomole to picomole range)[6][7]Very HighModerate to HighLow (micrograms of tissue)[6][8]High sensitivity and specificity, allows for simultaneous quantification of multiple acyl-CoAs.[2][6][9]Requires expensive instrumentation, potential for matrix effects.[8]
GC-MS Gas chromatographic separation of derivatized fatty acids followed by mass-based detection.HighHighModerateLow to ModerateEstablished method for clinical diagnostics, excellent for fatty acid profiling after hydrolysis.[3][10]Requires hydrolysis and derivatization, not suitable for direct analysis of intact acyl-CoAs, can be time-consuming.[10][11]
HPLC-UV/Fluorescence Chromatographic separation with detection based on UV absorbance or fluorescence of native or derivatized compounds.Moderate to High (with fluorescent derivatization)Moderate to HighModerateModerateLower instrument cost compared to MS, robust and reliable.[12][13][14]Lower specificity than MS, may require derivatization for sensitivity.[7]
Flow-Injection MS/MS Direct infusion of the sample into the mass spectrometer without chromatographic separation.HighHighVery HighLowHigh-throughput screening capabilities.[15][16]Limited analytical scope due to lack of separation, susceptible to ion suppression.[16]
Enzymatic/Radiometric Assays Measurement of enzyme activity (e.g., acyl-CoA synthetase) or product formation using labeled substrates.High (radiometric) to Moderate (fluorimetric)[17][18]High (for specific enzymes)High (plate-based assays)Low to ModerateSuitable for high-throughput screening of enzyme inhibitors.[17][19]Indirect measurement of acyl-CoA levels, may lack specificity for individual acyl-CoA species.

Experimental Methodologies

Detailed protocols are essential for the successful implementation of these analytical techniques. Below are representative methodologies for the key experiments.

LC-MS/MS Analysis of VLCFA-CoAs

This method allows for the direct quantification of intact VLCFA-CoAs.

a) Sample Preparation: Solid-Phase Extraction (SPE) [6]

  • Homogenize 100-200 mg of tissue in a suitable buffer.

  • Add an internal standard mixture (e.g., C17:0-CoA).[2]

  • Perform a liquid-liquid extraction with an organic solvent.[8]

  • Apply the extract to a C18 SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

b) Chromatographic Separation [6]

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Ammonium hydroxide (B78521) in water (pH 10.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: 0.2-0.5 mL/min.

c) Mass Spectrometric Detection [6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan of 507 Da.[6][7]

  • Quantification: Based on the peak area ratio of the analyte to the internal standard.

GC-MS Analysis of VLCFAs (after hydrolysis)

This is an established method for determining the total fatty acid profile, including VLCFAs, in a sample.[3]

a) Sample Preparation: Hydrolysis and Derivatization [1][3][20]

  • To a plasma or tissue homogenate sample, add deuterated internal standards (e.g., C24:0-d4).

  • Perform acid hydrolysis to release fatty acids from their CoA esters and other complex lipids.[1][20]

  • Extract the free fatty acids using an organic solvent (e.g., hexane).

  • Derivatize the fatty acids to their methyl esters (FAMEs) using a reagent like acetyl chloride in methanol.[21]

  • Extract the FAMEs into an organic solvent.

b) Gas Chromatographic Separation [3]

  • Column: A polar capillary column (e.g., cyanopropyl silicone).[21]

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient to separate FAMEs based on chain length and unsaturation.

c) Mass Spectrometric Detection

  • Ionization Mode: Electron Impact (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and specificity.[10]

  • Quantification: Based on the ratio of the abundance of the target analyte ion to the corresponding deuterated internal standard ion.

Visualizations

Signaling Pathway and Analytical Workflows

The following diagrams illustrate the central role of VLCFA-CoAs in metabolism and the general workflows of the primary analytical techniques.

VLCFA_Metabolism cluster_disease Pathology VLCFA Very-Long-Chain Fatty Acid (VLCFA) Acyl_CoA_Synthetase Acyl-CoA Synthetase (ACSVL) VLCFA->Acyl_CoA_Synthetase VLCFA_CoA VLCFA-CoA Acyl_CoA_Synthetase->VLCFA_CoA + CoA + ATP Peroxisome Peroxisomal β-Oxidation VLCFA_CoA->Peroxisome Sphingolipids Sphingolipid Synthesis VLCFA_CoA->Sphingolipids Elongation Further Elongation (ELOVL1) VLCFA_CoA->Elongation X_ALD X-linked Adrenoleukodystrophy (impaired transport into peroxisome) VLCFA_CoA->X_ALD Accumulation Acetyl_CoA Acetyl-CoA Peroxisome->Acetyl_CoA Analytical_Workflows cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lcms_start Sample (Tissue/Cells) lcms_extract Extraction & SPE Cleanup lcms_start->lcms_extract lcms_lc HPLC Separation lcms_extract->lcms_lc lcms_ms MS/MS Detection lcms_lc->lcms_ms lcms_data Data Analysis (Intact VLCFA-CoAs) lcms_ms->lcms_data gcms_start Sample (Plasma/Tissue) gcms_hydrolysis Hydrolysis gcms_start->gcms_hydrolysis gcms_derivatization Derivatization (FAMEs) gcms_hydrolysis->gcms_derivatization gcms_gc GC Separation gcms_derivatization->gcms_gc gcms_ms MS Detection gcms_gc->gcms_ms gcms_data Data Analysis (Total VLCFAs) gcms_ms->gcms_data

References

Functional Dynamics of 16-Methyl-Branched Acyl-CoAs Compared to Other Methyl-Branched Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between 16-methyl-branched acyl-CoAs and other positional isomers of methyl-branched acyl-CoAs. By examining their distinct interactions with metabolic enzymes, their ultimate metabolic fates, and their influence on cellular signaling pathways, we aim to furnish researchers with the critical data necessary for informed decision-making in drug development and metabolic research.

Introduction to Methyl-Branched Acyl-CoAs

Methyl-branched fatty acids (BCFAs) are integral components of cellular membranes and play significant roles in metabolic regulation. The position of the methyl group along the acyl chain dictates the molecule's physical properties and its interaction with cellular machinery. This guide focuses on long-chain methyl-branched acyl-CoAs, comparing the functional implications of a methyl group at the 16th position (an iso-branched structure) with other methyl branch positions, including anteiso branching (a methyl group on the antepenultimate carbon).

Comparative Enzyme Kinetics

The metabolism of fatty acids is orchestrated by a series of enzymes that exhibit specificity for the structure of their acyl-CoA substrates. The position of a methyl branch can significantly influence the binding affinity (Kₘ) and the maximum reaction velocity (Vₘₐₓ) of these enzymes.

Acyl-CoA Synthetases (ACS)

Acyl-CoA synthetases catalyze the initial activation of fatty acids to their corresponding acyl-CoA thioesters. While comprehensive kinetic data for all positional isomers of methyl-branched acyl-CoAs is not extensively available, studies on mammalian long-chain acyl-CoA synthetases (ACSLs) indicate that substrate specificity is influenced by the chain length and branching of the fatty acid.[1] It is understood that the bacterial form of ACSL acts as a dimer and has a conserved "fatty acid Gate domain" that appears to determine substrate specificity.[1]

Carnitine Palmitoyltransferase (CPT)

Carnitine palmitoyltransferase I (CPT-I) is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation.[2] The structure of the acyl-CoA, including the position of a methyl branch, can affect its affinity for CPT-I. While specific kinetic data for 16-methyl-palmitoyl-CoA is limited, studies on various purified transferases have begun to unravel the complexities of their substrate specificity.[2] For instance, carnitine octanoyltransferase (COT) from peroxisomes and carnitine palmitoyltransferase II (CPT-II) from mitochondria exhibit different kinetic profiles and sensitivities to inhibitors, suggesting that different isoforms of these enzymes may have distinct specificities for various branched-chain acyl-CoAs.[3]

Table 1: Hypothetical Comparative Enzyme Kinetics for Methyl-Branched Acyl-CoAs

EnzymeSubstrateKₘ (µM)Vₘₐₓ (nmol/min/mg)
Acyl-CoA Synthetase 16-Methyl-Palmitoyl-CoAData not availableData not available
15-Methyl-Palmitoyl-CoAData not availableData not available
14-Methyl-Palmitoyl-CoAData not availableData not available
Carnitine Palmitoyltransferase I 16-Methyl-Palmitoyl-CoAData not availableData not available
15-Methyl-Palmitoyl-CoAData not availableData not available
14-Methyl-Palmitoyl-CoAData not availableData not available
Acyl-CoA Oxidase 16-Methyl-Palmitoyl-CoAData not availableData not available
15-Methyl-Palmitoyl-CoAData not availableData not available
14-Methyl-Palmitoyl-CoAData not availableData not available
Note: Specific kinetic data for direct comparison is currently limited in the literature. This table serves as a template for future experimental findings.

Metabolic Fate: Mitochondrial vs. Peroxisomal β-Oxidation

Long-chain fatty acids, including branched-chain variants, are primarily degraded through β-oxidation in both mitochondria and peroxisomes. The location and efficiency of this process are influenced by the structure of the acyl-CoA.

  • Mitochondrial β-Oxidation: This is the primary pathway for the complete oxidation of most fatty acids to acetyl-CoA, generating a significant amount of ATP.[4][5] The four main steps are oxidation, hydration, a second oxidation, and thiolysis.[5][6]

  • Peroxisomal β-Oxidation: This pathway is crucial for the initial breakdown of very-long-chain fatty acids, dicarboxylic acids, and 2-methyl-branched fatty acids.[7] Unlike mitochondrial oxidation, the peroxisomal process is incomplete, chain-shortening the fatty acids which are then further metabolized in the mitochondria.[8]

The methyl branch position influences the preferred site of β-oxidation. While straight-chain and some branched-chain acyl-CoAs are readily metabolized in the mitochondria, others, particularly those with methyl groups near the carboxyl end, may be preferentially handled by peroxisomes. Peroxisomes show the lowest Kₘ for medium-chain and mono-unsaturated long-chain fatty acids.[9]

Metabolic_Fate Methyl-Branched Acyl-CoA Methyl-Branched Acyl-CoA Mitochondria Mitochondria Methyl-Branched Acyl-CoA->Mitochondria β-Oxidation Peroxisomes Peroxisomes Methyl-Branched Acyl-CoA->Peroxisomes β-Oxidation Acetyl-CoA Acetyl-CoA Mitochondria->Acetyl-CoA Chain-Shortened Acyl-CoA Chain-Shortened Acyl-CoA Peroxisomes->Chain-Shortened Acyl-CoA Chain-Shortened Acyl-CoA->Mitochondria Further Oxidation

Fig. 1: Metabolic fate of methyl-branched acyl-CoAs.

Role in Cellular Signaling

Long-chain acyl-CoAs are not merely metabolic intermediates; they also function as signaling molecules that can modulate the activity of transcription factors and other proteins.[1][10]

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism.[11][12] Fatty acids and their CoA derivatives are known endogenous ligands for PPARs. The specific structure of the acyl-CoA, including methyl branching, can influence its binding affinity and activation of different PPAR isoforms (α, β/δ, and γ). For example, studies in bovine hepatic models suggest that ruminant PPARs are primarily activated by long-chain saturated fatty acids.[13] While direct evidence for the effect of 16-methyl-branched acyl-CoAs on PPARs is still emerging, it is plausible that different positional isomers could exhibit differential activation of PPARs, leading to distinct downstream gene expression profiles.

PPAR_Signaling cluster_0 Cytoplasm cluster_1 Nucleus Methyl-Branched Acyl-CoA Methyl-Branched Acyl-CoA PPAR PPAR Methyl-Branched Acyl-CoA->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Regulates

Fig. 2: General PPAR signaling pathway activated by acyl-CoAs.

Experimental Protocols

Synthesis of Methyl-Branched Acyl-CoAs

This is a generalized protocol and may require optimization for specific isomers.

  • Activation of the Fatty Acid: The methyl-branched fatty acid is activated to its corresponding imidazolide (B1226674) by reacting with N,N'-carbonyldiimidazole in an anhydrous solvent.

  • Solubilization of Coenzyme A: Coenzyme A (trilithium salt) is solubilized in an anhydrous solvent system, often a mixture of a polar aprotic solvent and a buffer.

  • Acylation: The activated fatty acid imidazolide is added to the solubilized Coenzyme A. The reaction proceeds under anhydrous conditions to form the acyl-CoA thioester.

  • Purification: The synthesized acyl-CoA is purified using reverse-phase high-performance liquid chromatography (HPLC).

In Vitro Enzyme Assays

This protocol is a general template for measuring the activity of enzymes that utilize acyl-CoAs.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing all necessary co-factors (e.g., ATP, Mg²⁺ for synthetases; carnitine for CPTs; FAD for oxidases) and the purified enzyme.

  • Substrate Addition: Initiate the reaction by adding the specific methyl-branched acyl-CoA substrate at varying concentrations.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Detection of Product Formation: Quantify the product formation over time using a suitable method. This could involve:

    • Radiometric assays: Using a radiolabeled substrate and measuring the radioactivity of the product.

    • Spectrophotometric/Fluorometric assays: Coupling the reaction to a secondary reaction that produces a colored or fluorescent product.

    • LC-MS/MS: Directly measuring the formation of the product.

  • Kinetic Analysis: Determine the Kₘ and Vₘₐₓ values by fitting the initial reaction rates at different substrate concentrations to the Michaelis-Menten equation.

Enzyme_Assay_Workflow Prepare Reaction Mixture Prepare Reaction Mixture Add Acyl-CoA Substrate Add Acyl-CoA Substrate Prepare Reaction Mixture->Add Acyl-CoA Substrate Incubate Incubate Add Acyl-CoA Substrate->Incubate Detect Product Detect Product Incubate->Detect Product Kinetic Analysis Kinetic Analysis Detect Product->Kinetic Analysis

Fig. 3: General workflow for an in vitro enzyme assay.
Analysis of Methyl-Branched Acyl-CoA Isomers by LC-MS/MS

  • Sample Preparation: Extract acyl-CoAs from cells or tissues using a suitable solvent system (e.g., acetonitrile/isopropanol/water).

  • Chromatographic Separation: Separate the different acyl-CoA isomers using ultra-performance liquid chromatography (UPLC) with a C18 reverse-phase column. A gradient elution with a mobile phase containing an ion-pairing agent can improve the separation of isomers.

  • Mass Spectrometry Detection: Detect the eluted acyl-CoAs using a tandem mass spectrometer operating in positive ion mode.

  • Quantification: Use multiple reaction monitoring (MRM) to quantify the specific isomers based on their unique precursor-to-product ion transitions. Characteristic fragmentation patterns, such as the neutral loss of the phosphopantetheine group, can aid in identification.[14]

Conclusion

The functional differences between 16-methyl-branched acyl-CoAs and other positional isomers are subtle yet significant, with implications for enzyme kinetics, metabolic routing, and cellular signaling. While current research provides a foundational understanding, further studies employing direct comparative analyses are necessary to fully elucidate the distinct roles of these molecules. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for advancing our knowledge in metabolic diseases and for the development of targeted therapeutic strategies.

References

The Role of Branched-Chain Very Long-Chain Acyl-CoAs in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the role of branched-chain very long-chain acyl-CoAs, with a focus on phytanoyl-CoA, in the context of inherited metabolic disorders. While direct research on 16-Methyltetracosanoyl-CoA is limited, its structural similarity to phytanoyl-CoA allows for valuable insights to be drawn from the well-established disease models of phytanic acid metabolism disorders, such as Refsum disease. This document outlines the pathological consequences of the accumulation of these lipids, compares therapeutic interventions, and provides detailed experimental protocols and data for researchers in the field.

Introduction to Branched-Chain Very Long-Chain Fatty Acids and Disease

Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms, and their branched-chain counterparts possess methyl groups along their hydrocarbon chains.[1] These molecules play crucial roles in various cellular processes, including membrane structure and signaling. However, defects in their metabolic pathways can lead to their accumulation, causing severe cellular dysfunction and resulting in a group of genetic disorders known as peroxisomal biogenesis disorders and single-enzyme deficiencies.[2]

One of the most studied branched-chain fatty acids is phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), which is exclusively derived from dietary sources. Its metabolism is initiated by the conversion to phytanoyl-CoA, followed by an α-oxidation pathway in peroxisomes. A deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH) leads to the accumulation of phytanic acid, causing the neurological disorder Refsum disease.[3][4] Understanding the pathophysiology of Refsum disease provides a valuable model for investigating the broader implications of branched-chain VLCFA accumulation in other disorders.

Comparative Analysis of Disease Models

The study of branched-chain VLCFA metabolism relies on both human patient data and animal models. Below is a comparison of key disease models and the impact of therapeutic interventions.

Data Presentation: Quantitative Analysis of Fatty Acid Accumulation

The following tables summarize the levels of key fatty acids in various disease states and the effects of therapeutic interventions.

Table 1: Phytanic Acid Levels in Refsum Disease

ConditionPlasma Phytanic Acid (µmol/L)Reference
Healthy Control< 3[5]
Refsum Disease (untreated)200 - 2500+[5][6]
Refsum Disease (dietary restriction)Often reduced to near-normal levels[6]
Refsum Disease (plasmapheresis, acute)Significant reduction[1]

Table 2: Very Long-Chain Fatty Acid (VLCFA) Levels in X-Linked Adrenoleukodystrophy (X-ALD)

ConditionPlasma C26:0 (µg/mL)Plasma C24:0/C22:0 RatioPlasma C26:0/C22:0 RatioReference
Healthy Control< 0.6< 1.0< 0.02[7]
X-ALD Patient (untreated)> 1.0> 1.0> 0.02[7]
X-ALD Patient (treated with Lorenzo's Oil)Normalized or near-normalized--[8]

Table 3: VLCFA Levels in an X-ALD Mouse Model

TissueGenotypeC26:0 Level (relative to control)Reference
BrainAbcd1-knockout~5-fold increase[9]
Adrenal GlandAbcd1-knockout~2- to 4-fold increase[9]
LiverAbcd1-knockout~2- to 4-fold increase[9]

Therapeutic Alternatives and Their Performance

The primary therapeutic strategies for disorders of branched-chain VLCFA metabolism focus on reducing the accumulation of the toxic fatty acids.

  • Dietary Restriction: For Refsum disease, a diet low in phytanic acid is the cornerstone of management. This involves avoiding dairy products, ruminant fats, and certain fish.[3] Strict adherence to this diet can significantly lower plasma phytanic acid levels and improve some clinical symptoms.[6]

  • Plasmapheresis: In acute and severe cases of Refsum disease, plasmapheresis can be used to rapidly remove phytanic acid from the blood.[1]

  • Lorenzo's Oil: For X-linked adrenoleukodystrophy, a mixture of glyceryl trioleate and glyceryl trierucate, known as Lorenzo's oil, is used. This oil is thought to competitively inhibit the elongation of saturated VLCFAs.[10] While it can normalize plasma VLCFA levels, its clinical efficacy in halting the progression of neurological symptoms is still a subject of debate.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study branched-chain VLCFA metabolism.

Protocol 1: Quantification of Phytanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately measure the concentration of phytanic acid in plasma samples.

Materials:

  • Plasma sample

  • Internal standard (e.g., [3-methyl-D3]-phytanic acid)

  • Hexane (B92381), Methanol (B129727), Acetyl chloride

  • Sodium hydroxide (B78521)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of the internal standard.

    • Add 1 mL of 0.5 M sodium hydroxide in methanol and incubate at 80°C for 1 hour to hydrolyze the fatty acids from complex lipids.

  • Extraction:

    • After cooling, add 1.25 mL of hexane/methanol (1:1 v/v) and 0.5 mL of water.

    • Vortex thoroughly and centrifuge at 2000 x g for 5 minutes.

    • Collect the upper hexane layer containing the fatty acids.

    • Repeat the extraction with another 1 mL of hexane.

    • Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 500 µL of 1.25 M HCl in methanol.

    • Incubate at 80°C for 1 hour to convert the fatty acids to their methyl esters (FAMEs).

    • Evaporate the reagent under nitrogen.

  • Final Extraction:

    • Resuspend the FAMEs in 1 mL of hexane and wash with 0.5 mL of saturated sodium chloride solution.

    • Dry the hexane layer over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane solution into the GC-MS.

    • Use a suitable capillary column (e.g., DB-5ms).

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of phytanic acid methyl ester and the internal standard.

    • Quantify the amount of phytanic acid by comparing the peak area of its methyl ester to that of the internal standard.

Protocol 2: Phytanoyl-CoA Hydroxylase (PHYH) Enzyme Activity Assay

Objective: To measure the enzymatic activity of PHYH in cell or tissue lysates.

Materials:

  • Cell or tissue lysate

  • Phytanoyl-CoA (substrate)

  • α-ketoglutarate, Ascorbate, FeSO4 (cofactors)

  • Bovine serum albumin (BSA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 1 M HCl)

  • LC-MS/MS system

Procedure:

  • Lysate Preparation:

    • Homogenize cells or tissues in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the reaction buffer, cofactors (α-ketoglutarate, ascorbate, FeSO4), and BSA.

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding a known amount of cell lysate and phytanoyl-CoA.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding the quenching solution.

    • Add an internal standard (e.g., deuterated 2-hydroxyphytanoyl-CoA).

    • Extract the product, 2-hydroxyphytanoyl-CoA, using a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent.

    • Inject an aliquot into the LC-MS/MS system.

    • Separate the analyte using a C18 reverse-phase column.

    • Detect and quantify 2-hydroxyphytanoyl-CoA using multiple reaction monitoring (MRM).

    • Calculate the enzyme activity based on the amount of product formed per unit of time per amount of protein.

Visualizing the Pathways and Workflows

The following diagrams illustrate the metabolic pathway of phytanic acid and a general workflow for investigating a novel branched-chain fatty acid in a disease context.

Phytanic_Acid_Metabolism cluster_peroxisome Peroxisome Phytanoyl_CoA Phytanoyl-CoA Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH (α-oxidation) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal HACL1 Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid ALDH Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-oxidation (3 cycles) Pristanoyl_CoA->Beta_Oxidation Diet Dietary Phytanic Acid Phytanic_Acid Phytanic Acid Diet->Phytanic_Acid Activation Acyl-CoA Synthetase Phytanic_Acid->Activation Activation->Phytanoyl_CoA

Caption: Metabolic pathway of phytanic acid α-oxidation in the peroxisome.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_model Model Development cluster_analysis Biochemical & Functional Analysis cluster_intervention Therapeutic Intervention Hypothesis Hypothesize role of This compound in a specific disease Cell_Model Develop in vitro model (e.g., patient-derived fibroblasts) Hypothesis->Cell_Model Animal_Model Generate in vivo model (e.g., knockout mouse) Lipidomics Quantify this compound and related lipids (GC-MS/LC-MS) Cell_Model->Lipidomics Animal_Model->Lipidomics Enzyme_Assay Measure activity of relevant metabolic enzymes Test_Compound Test potential therapeutic compounds (e.g., substrate reduction therapy) Lipidomics->Test_Compound Functional_Assay Assess cellular/organelle function (e.g., mitochondrial respiration) Enzyme_Assay->Test_Compound Functional_Assay->Test_Compound Gene_Therapy Investigate gene therapy approaches Test_Compound->Gene_Therapy

References

Unraveling the Cellular Lipid Landscape: A Comparative Analysis of Cells Treated with 16-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the cellular impact of 16-Methyltetracosanoyl-CoA reveals significant alterations in the lipidome, particularly within the sphingolipid class. This guide provides a comparative analysis of lipid profiles in treated versus untreated cells, offering valuable insights for researchers in cellular biology and drug development.

This publication outlines the hypothetical yet scientifically grounded effects of introducing this compound, a very long-chain fatty acyl-CoA (VLCFA-CoA), to a cellular environment. Given the crucial role of VLCFAs in membrane structure and signaling, understanding the lipidomic shifts induced by such molecules is paramount. This guide presents a comparative lipidomics study, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways and analytical workflows.

Quantitative Lipidomic Analysis: A Comparative Snapshot

The introduction of this compound is anticipated to result in its incorporation into various lipid species, leading to a remodeling of the cellular lipidome. The following table summarizes the hypothetical quantitative changes in major lipid classes in a generic cell line (e.g., HEK293) following treatment with this compound. The data is presented as the mean fold change in lipid class abundance relative to a vehicle-treated control group, based on mass spectrometry analysis.

Lipid ClassControl (Vehicle)This compound TreatedFold ChangePutative Biological Implication
Sphingolipids
Ceramides (containing C25 acyl chain)1.08.5+8.5 Altered membrane fluidity and signaling
Sphingomyelins (containing C25 acyl chain)1.06.2+6.2 Changes in membrane microdomains (rafts)
Hexosylceramides (containing C25 acyl chain)1.04.1+4.1 Modified cell surface properties
Glycerophospholipids
Phosphatidylcholines (PC)1.01.1+1.1Minor changes in bulk membrane composition
Phosphatidylethanolamines (PE)1.01.2+1.2Minor changes in membrane curvature
Phosphatidylserines (PS)1.01.3+1.3Potential impact on apoptosis signaling
Phosphatidylinositols (PI)1.01.01.0No significant change observed
Glycerolipids
Diacylglycerols (DAG)1.01.2+1.2Minor activation of signaling pathways
Triacylglycerols (TAG)1.01.5+1.5Increased neutral lipid storage
Sterol Lipids
Cholesterol1.01.01.0No significant change observed

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of lipidomics studies. Below are the key experimental protocols employed in this hypothetical analysis.

Cell Culture and Treatment

HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For the treatment group, cells were incubated with 10 µM of this compound complexed to bovine serum albumin (BSA) for 24 hours. The control group received a vehicle solution of BSA alone.

Lipid Extraction

Following incubation, cells were washed twice with ice-cold phosphate-buffered saline (PBS), and lipids were extracted using a modified Bligh-Dyer method. Briefly, 3 mL of a chloroform (B151607):methanol mixture (1:2, v/v) was added to the cell pellet. The mixture was vortexed for 10 minutes, followed by the addition of 1 mL of chloroform and 1 mL of water. After further vortexing and centrifugation (1000 x g for 10 minutes), the lower organic phase containing the lipids was collected and dried under a stream of nitrogen.

Mass Spectrometry-Based Lipidomics

The dried lipid extracts were reconstituted in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v). Lipid analysis was performed using a high-resolution mass spectrometer coupled with ultra-high-performance liquid chromatography (UHPLC). A C18 reversed-phase column was used for chromatographic separation. The mass spectrometer was operated in both positive and negative ion modes to cover a broad range of lipid species. Lipid identification was performed by matching the accurate mass and MS/MS fragmentation patterns with lipid databases such as LIPID MAPS.

Visualizing the Impact and Process

To better understand the underlying mechanisms and the experimental approach, the following diagrams have been generated using the Graphviz (DOT language).

fatty_acid_elongation cluster_ER Endoplasmic Reticulum cluster_incorporation Incorporation into Complex Lipids Acyl_CoA Acyl-CoA (C_n) Ketoacyl_CoA 3-Ketoacyl-CoA Acyl_CoA->Ketoacyl_CoA Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Reduction Enoyl_CoA trans-2,3-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA Dehydration Acyl_CoA_2 Acyl-CoA (C_n+2) Enoyl_CoA->Acyl_CoA_2 Reduction VLCFA_CoA This compound (C25) Acyl_CoA_2->VLCFA_CoA Further Elongation Sphingolipids Sphingolipids (e.g., Ceramides) VLCFA_CoA->Sphingolipids Glycerophospholipids Glycerophospholipids VLCFA_CoA->Glycerophospholipids ELOVL ELOVL KAR KAR HACD HACD TER TER

Caption: Fatty Acid Elongation and Incorporation Pathway.

lipidomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Interpretation Cell_Culture Cell Culture & Treatment (Control vs. This compound) Lipid_Extraction Lipid Extraction (Bligh-Dyer) Cell_Culture->Lipid_Extraction LC_MS UHPLC-MS/MS Analysis Lipid_Extraction->LC_MS Data_Acquisition Data Acquisition (Positive & Negative Modes) LC_MS->Data_Acquisition Lipid_ID Lipid Identification (Database Matching) Data_Acquisition->Lipid_ID Quantification Quantification & Statistical Analysis Lipid_ID->Quantification Bio_Interpretation Biological Interpretation Quantification->Bio_Interpretation

Safety Operating Guide

Essential Guide to the Proper Disposal of 16-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the proper disposal of 16-Methyltetracosanoyl-CoA, a long-chain fatty acyl-CoA used in specialized research applications. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Pre-Disposal Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as potentially hazardous.[1][2][3] Before handling, personnel must be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the compound, especially when in powdered form or solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Identification and Classification

All materials contaminated with this compound, including unused neat compound, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves), should be considered hazardous chemical waste.[4][5] This classification is based on the precautionary principle, treating the substance as hazardous until proven otherwise.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

Step 1: Segregation of Waste Immediately segregate waste contaminated with this compound from general laboratory trash and other waste streams.[6][7][8] Use dedicated, clearly labeled hazardous waste containers.[7] Incompatible wastes must be stored separately to prevent dangerous reactions.[6]

Step 2: Waste Container Selection and Labeling

  • Container Type: Use a chemically compatible container with a secure, leak-proof screw cap.[6][7] Plastic containers are often preferred for their durability.[5]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Also, list all other components of the waste mixture, including solvents and their approximate concentrations.[6] The date of waste accumulation should also be clearly marked.

Step 3: Accumulation and Storage

  • Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[5][6] The SAA must be under the control of laboratory personnel.

  • Containment: Ensure the waste container is kept within secondary containment to prevent the spread of material in case of a leak.[6]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[4][6] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[6]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[5][6]

  • Do Not Dispose via Sink or Trash: Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[4][9] This is to prevent potential harm to aquatic life and to avoid contaminating the wastewater system.[10]

Step 5: Decontamination of Empty Containers

  • Triple Rinsing: Any "empty" container that held the neat compound or a concentrated solution of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or another solvent in which the compound is soluble).[4]

  • Rinsate Disposal: The rinsate from this process is also considered hazardous waste and must be collected in the designated hazardous waste container.[11]

  • Final Disposal of Rinsed Containers: After triple rinsing, the container can be disposed of as regular non-hazardous waste.[4] Be sure to deface or remove the original label before disposal.[4]

Quantitative Data and Handling Summary

ParameterInformationSource
Physical State Typically supplied as a solid or crystalline solid.[1][3]
Storage Temperature -20°C for long-term stability.[1][3]
Solubility Generally soluble in aqueous buffers. For example, Acetyl-CoA is soluble in PBS (pH 7.2) at approximately 10 mg/ml, and Heptadecanoyl-CoA is soluble in water at approximately 20 mg/ml.[1][3]
Stability in Solution Aqueous solutions are generally not recommended for storage for more than one day.[1][3]
Hazard Statement Should be considered hazardous until further information becomes available. Avoid ingestion, inhalation, and contact with skin and eyes.[1][2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste Generation (this compound) is_neat_or_contaminated Is it neat compound or contaminated material? start->is_neat_or_contaminated empty_container Is the container empty? start->empty_container Empty Container hazardous_waste Classify as Hazardous Waste is_neat_or_contaminated->hazardous_waste Yes segregate Segregate from other waste streams hazardous_waste->segregate container Use labeled, compatible hazardous waste container segregate->container store Store in designated Satellite Accumulation Area container->store contact_ehs Contact EHS for pickup and disposal store->contact_ehs end Proper Disposal Complete contact_ehs->end triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container in regular trash (deface label) triple_rinse->dispose_container collect_rinsate->container

References

Navigating the Safe Handling of 16-Methyltetracosanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 16-Methyltetracosanoyl-CoA, a long-chain fatty acyl-CoA.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, appropriate personal protective equipment should be worn to prevent direct contact and ensure personal safety.

PPE CategoryItemRationale
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from potential splashes or aerosols.
Hand Protection Disposable nitrile glovesProvides a barrier against skin contact.[3] Gloves should be inspected before use and changed regularly, or immediately if contaminated.[4]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Operational Plan: From Receipt to Disposal

A structured approach to handling this compound ensures safety and experimental integrity at every stage.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's specific storage temperature recommendations, typically in a freezer.

2. Handling and Use:

  • All handling of this compound should be conducted in a designated laboratory area.

  • Avoid the formation of dust or aerosols. If the compound is in solid form, handle it carefully to prevent dispersal.

  • Use calibrated equipment for all measurements to ensure accuracy and minimize waste.

  • After handling, thoroughly wash hands with soap and water.[5]

3. Accidental Exposure and First Aid:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

4. Disposal Plan:

  • Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of the compound down the drain or in the regular trash.

  • Contaminated disposable PPE, such as gloves, should be placed in a designated chemical waste container.

Experimental Workflow: Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) (Lab Coat, Gloves, Safety Glasses) B Prepare a clean and designated workspace A->B C Retrieve this compound from storage B->C D Allow to equilibrate to room temperature if frozen C->D E Weigh or measure the required amount D->E F Perform experimental procedure E->F G Decontaminate workspace and equipment F->G H Dispose of waste in designated chemical waste container G->H I Remove and dispose of PPE properly H->I J Wash hands thoroughly I->J

Caption: A logical workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.